Barium hydride (BaH2)
Description
The exact mass of the compound Barium hydride (BaH2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Barium hydride (BaH2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium hydride (BaH2) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYQMQIZFKTCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-09-3 | |
| Record name | Barium hydride (BaH2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium hydride (BaH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Electronic Structure and Bonding Characteristics of Barium Hydride (BaH₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium hydride (BaH₂) is a saline hydride that has garnered significant interest due to its potential applications in hydrogen storage and as a solid-state electrolyte. A thorough understanding of its electronic structure and bonding characteristics is paramount for the rational design and development of novel materials in these and other fields. This technical guide provides a comprehensive overview of the core electronic and bonding properties of BaH₂, detailing the experimental and computational methodologies used for its characterization and presenting key quantitative data in a clear, accessible format.
Electronic Structure and Bonding
Barium hydride is a member of the alkaline earth metal hydrides and exhibits predominantly ionic bonding.[1] The large electronegativity difference between barium (0.89) and hydrogen (2.20) facilitates the transfer of the two valence electrons from the barium atom to the two hydrogen atoms, forming a Ba²⁺ cation and two H⁻ anions.[1] This results in a stable electronic configuration for all constituent ions: Ba²⁺ attains the electron configuration of the noble gas Xenon, while the hydride ions (H⁻) achieve the configuration of Helium.[1]
Molecular Geometry: A Departure from VSEPR Theory
Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the geometry of molecules based on minimizing electrostatic repulsion between electron pairs, BaH₂ would be expected to have a linear structure, as the central barium atom has two bonding pairs and no lone pairs of electrons. However, sophisticated computational studies have revealed that gaseous BaH₂ is, in fact, a bent molecule with an H-Ba-H bond angle of approximately 120°.[2][3]
This deviation from the simple VSEPR model is attributed to two primary factors:
-
d-Orbital Contribution: The (n-1)d orbitals of the barium atom, which are close in energy to the valence s and p orbitals, participate in the bonding. This d-orbital involvement stabilizes a bent geometry.[2][3]
-
Core-Polarization Effects: The interaction between the core electrons of the large barium cation and the electron clouds of the hydride anions also contributes to the stabilization of the bent structure.[2][3]
Crystal Structure
In the solid state, barium hydride crystallizes in an orthorhombic system with the Pnma space group.[4][5] This is a cotunnite-type structure. In this arrangement, each Ba²⁺ ion is coordinated to nine H⁻ ions.[4][5] The hydride ions occupy two distinct crystallographic sites, leading to a range of Ba-H bond distances.[4]
Quantitative Data
The following table summarizes key quantitative data for Barium Hydride, compiled from various experimental and computational studies.
| Property | Value | Citation(s) |
| Molar Mass | 139.343 g/mol | [1] |
| Appearance | White to gray crystalline solid | [1] |
| Density | 4.16 g/cm³ | [1] |
| Decomposition Temperature | 675 °C | [1] |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | Pnma | [4][5] |
| Gaseous H-Ba-H Bond Angle | ~120° | [2][3] |
| Ba-H Bond Distance Range | 2.61 - 3.02 Å | [4] |
| Ionic Character | > 80% | [1] |
Experimental Protocols
The characterization of the electronic structure and bonding of BaH₂ relies on a combination of experimental and computational techniques.
Synthesis of Polycrystalline BaH₂
A common method for the synthesis of polycrystalline barium hydride is the direct reaction of elemental barium with hydrogen gas at elevated temperatures.
-
Procedure: Finely divided barium metal is placed in a reaction vessel. The vessel is then heated to between 150-200 °C under a hydrogen gas atmosphere.[1]
-
Reaction: Ba (s) + H₂ (g) → BaH₂ (s)
-
Purity: The resulting product is a white to gray powder. Due to its high reactivity with air and moisture, all handling and storage of BaH₂ must be performed under an inert atmosphere (e.g., in a glovebox).[1]
X-ray and Neutron Diffraction
X-ray and neutron diffraction are the primary experimental techniques used to determine the crystal structure of BaH₂.
-
Sample Preparation: For neutron diffraction studies, deuterated barium hydride (BaD₂) is often used. This is because the incoherent neutron scattering cross-section of hydrogen is very large, which can lead to high background noise. Deuterium has a much smaller incoherent scattering cross-section, resulting in better quality diffraction patterns. Samples are typically handled in an inert atmosphere and sealed in a sample holder to prevent reaction with air.
-
Instrumentation:
-
X-ray Diffraction (XRD): A laboratory or synchrotron X-ray source is used. The powdered sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles.
-
Neutron Powder Diffraction (NPD): A beam of neutrons from a nuclear reactor or spallation source is used. The powdered sample is placed in the neutron beam, and the scattered neutrons are detected.
-
-
Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure, to the experimental data. By refining various parameters in the model (e.g., lattice parameters, atomic positions, and thermal parameters), a detailed and accurate crystal structure can be obtained.
Computational Chemistry Methods
Ab initio (from first principles) computational methods are essential for understanding the electronic structure and bonding in BaH₂, particularly the origin of its bent geometry.
-
Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method. For BaH₂, calculations often employ hybrid functionals, such as B3LYP, which have been shown to perform well for alkaline earth hydrides. The choice of basis set, which is a set of mathematical functions used to describe the electronic orbitals, is also crucial for obtaining accurate results.
-
Coupled-Cluster (CC) Theory: Coupled-cluster methods are highly accurate ab initio techniques that provide a more rigorous treatment of electron correlation than DFT. These methods are computationally more expensive but can provide benchmark results for properties like molecular geometry and bond energies.
Visualizations
The following diagrams illustrate key concepts related to the electronic structure and bonding of BaH₂.
Caption: Logical workflow for determining BaH₂ electronic structure.
Conclusion
The electronic structure and bonding of barium hydride are characterized by a predominantly ionic nature, resulting from the transfer of electrons from barium to hydrogen. While its solid-state crystal structure is well-defined as orthorhombic, its gaseous molecular geometry presents a fascinating case where the involvement of d-orbitals and core-polarization effects leads to a bent structure, a deviation from the predictions of simple VSEPR theory. A combination of advanced experimental techniques, such as neutron diffraction, and high-level computational methods is crucial for a comprehensive understanding of this important material. This detailed knowledge is essential for the continued development of BaH₂-based materials for a range of technological applications.
References
The Orthorhombic Crystal Structure of Barium Hydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium hydride (BaH₂) is an alkaline earth metal hydride that exhibits a range of interesting structural and physical properties. In its ambient temperature and pressure phase, it crystallizes in an orthorhombic structure. This technical guide provides an in-depth overview of the crystal structure of orthorhombic barium hydride, including its crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of key processes. This document is intended to serve as a comprehensive resource for researchers and professionals working with or interested in metal hydrides and their applications.
Crystal Structure of Orthorhombic Barium Hydride
At ambient conditions, barium hydride adopts a cotunnite-type orthorhombic crystal structure.[1] This structure belongs to the space group Pnma (No. 62).[2] The Ba²⁺ cations are arranged in a distorted hexagonal close-packed (hcp) lattice.[3] In this arrangement, each Ba²⁺ ion is coordinated to nine H⁻ ions, with Ba-H bond distances ranging from 2.61 to 3.02 Å.[3][4] There are two distinct crystallographic sites for the hydride ions, denoted as H(1) and H(2).[2] The H(1) site is tetrahedrally coordinated by four Ba²⁺ ions, while the H(2) site is in a distorted square pyramidal coordination with five Ba²⁺ ions.[3][4]
Crystallographic Data
The crystallographic data for orthorhombic barium deuteride (BaD₂), which is isostructural with BaH₂, has been determined by neutron powder diffraction. The use of deuterium is common in neutron diffraction studies of hydrides to reduce the large incoherent scattering cross-section of protium (¹H).[5]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | [2] |
| Lattice Parameter, a | 6.7824(1) Å | [2] |
| Lattice Parameter, b | 4.1605(1) Å | [2] |
| Lattice Parameter, c | 7.8432(1) Å | [2] |
| Formula Units per Unit Cell (Z) | 4 | |
| Atomic Coordinates (for BaD₂ at 298 K) | ||
| Ba on 4c | (0.242, 0.25, 0.110) | |
| D(1) on 4c | (0.035, 0.25, 0.680) | |
| D(2) on 4c | (0.165, 0.25, 0.425) |
Experimental Protocols
Synthesis of Orthorhombic Barium Hydride
The most common method for synthesizing barium hydride is through the direct reaction of elemental barium with hydrogen gas at elevated temperatures.[6] For neutron diffraction studies, deuterium gas is used to produce barium deuteride.[2]
Materials and Equipment:
-
Barium metal (high purity, e.g., 99.7%)
-
Hydrogen or Deuterium gas (high purity)
-
Autoclave or high-pressure vessel with a graphite gasket
-
Tube furnace with temperature and pressure control
-
Inert atmosphere glovebox (e.g., argon-filled)
Procedure:
-
All handling of barium metal and the resulting barium hydride should be performed in an inert atmosphere glovebox due to their reactivity with air and moisture.
-
Place a known quantity of high-purity barium metal (e.g., 6 grams) into the autoclave.[2]
-
Seal the autoclave, evacuate it to remove any residual air, and then introduce high-purity hydrogen or deuterium gas.
-
Heat the autoclave to a temperature of 180°C at a controlled rate.[2]
-
Pressurize the vessel with hydrogen or deuterium gas to a pressure of 27 bar.[2]
-
Maintain these conditions for a period of 24 hours to ensure complete reaction.[2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The resulting polycrystalline BaH₂ or BaD₂ powder can then be handled and stored in an inert atmosphere.
Characterization by Neutron and X-ray Diffraction
The crystal structure of barium hydride is typically determined using powder X-ray diffraction (XRD) and neutron powder diffraction (NPD).[5] NPD is particularly crucial for accurately locating the positions of the light hydrogen/deuterium atoms in the presence of the heavy barium atoms.[7]
Neutron Powder Diffraction (NPD):
-
Instrumentation: High-pressure neutron diffractometers such as the SNAP beamline at the Spallation Neutron Source (SNS) at Oak Ridge National Laboratory (ORNL) are suitable for these measurements.[5] For ambient pressure measurements, diffractometers like NOMAD at ORNL can be used.[8]
-
Sample Preparation: A deuterated sample (BaD₂) is used to minimize incoherent scattering from hydrogen.[5] The polycrystalline sample is loaded into a suitable sample holder within an inert atmosphere. For high-pressure studies, a Paris-Edinburgh (PE) press is often employed.[5]
-
Data Collection: Diffraction patterns are collected at the desired temperature and pressure. For high-pressure experiments, pressure can be determined using a suitable equation of state.[5]
-
Data Analysis (Rietveld Refinement): The collected diffraction data is analyzed using the Rietveld refinement method.[1] Software such as GSAS-II can be used for this purpose.[5] The refinement process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and other structural details.[9]
X-ray Diffraction (XRD):
-
Instrumentation: A laboratory powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is typically used for phase identification and lattice parameter determination.
-
Sample Preparation: The air-sensitive BaH₂ powder is loaded onto a sample holder in an inert atmosphere and sealed with an X-ray transparent dome (e.g., made of beryllium or Kapton) to prevent reaction with air and moisture during the measurement.
-
Data Collection: The diffraction pattern is recorded over a suitable 2θ range.
-
Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database such as the International Centre for Diffraction Data (ICDD). The data can also be used for Rietveld refinement to obtain structural information, although the precision of the hydrogen atom positions will be lower than that obtained from NPD.[10]
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of orthorhombic barium hydride.
Pressure-Induced Phase Transition
Barium hydride undergoes a reversible, first-order structural phase transition from the orthorhombic (Pnma) phase to a hexagonal (P6₃/mmc) phase under high pressure.[1][4] This transition occurs over a pressure range of approximately 1.3 GPa to 4.9 GPa at room temperature.[1]
Caption: Pressure-induced phase transition of barium hydride.
References
- 1. osti.gov [osti.gov]
- 2. Uncovering the hydride ion diffusion pathway in barium hydride via neutron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Barium hydride - Wikipedia [en.wikipedia.org]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. researchgate.net [researchgate.net]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 10. ijert.org [ijert.org]
An In-depth Technical Guide to the Molar Mass and Density of Barium Hydride
This technical guide provides a comprehensive overview of the molar mass and density of barium hydride (BaH₂). It is intended for researchers, scientists, and drug development professionals who require precise data and methodologies for their work with this compound. This document summarizes key physical properties, details experimental protocols for their determination, and illustrates a critical structural relationship of barium hydride.
Core Properties of Barium Hydride
Barium hydride is an inorganic compound with the chemical formula BaH₂. It typically appears as a gray to white crystalline solid and is classified as a saline hydride. This compound is reactive, particularly with water and air.
Quantitative Data Summary
The molar mass and density of barium hydride are fundamental properties for its application in research and development. The following tables present a summary of these values as reported in the scientific literature.
**Table 1: Molar Mass of Barium Hydride (BaH₂) **
| Parameter | Value | Unit |
| Molar Mass | 139.34 | g/mol |
| Molecular Weight | 139.34 | g/mol [1][2][3] |
**Table 2: Density of Barium Hydride (BaH₂) **
| Parameter | Value | Unit |
| Density | 4.16 - 4.21 | g/cm³[1][4][5][6][7] |
Experimental Protocols
Accurate determination of the molar mass and density of compounds like barium hydride is crucial for experimental reproducibility and material characterization. Below are detailed methodologies for these measurements.
Determination of Molar Mass
For a pure, solid inorganic compound such as barium hydride, the molar mass is not typically determined experimentally through methods like freezing point depression, which are designed for solutes. Instead, it is calculated from the standard atomic weights of its constituent elements as found on the periodic table.
Protocol for Molar Mass Calculation:
-
Identify Constituent Elements: Barium hydride consists of Barium (Ba) and Hydrogen (H).
-
Determine Atomic Weights: Obtain the standard atomic weight for each element.
-
Barium (Ba): 137.33 u
-
Hydrogen (H): 1.008 u
-
-
Account for Stoichiometry: Note the number of atoms of each element in the chemical formula (BaH₂).
-
1 atom of Barium
-
2 atoms of Hydrogen
-
-
Calculate Molar Mass: Sum the atomic weights, multiplied by their respective counts in the formula.
-
Molar Mass = (1 × 137.33) + (2 × 1.008) = 139.346 g/mol
-
This calculated value is the theoretical molar mass and is the standard used in stoichiometric calculations.
Determination of Density
The density of a solid can be determined experimentally using several methods. The displacement method (based on Archimedes' principle) is a common and accurate technique, especially for irregularly shaped solids.
Protocol for Density Determination by the Displacement Method:
-
Apparatus:
-
Analytical balance (precision of at least 0.001 g)
-
Graduated cylinder or pycnometer
-
A liquid in which barium hydride is insoluble and non-reactive (e.g., a dry, inert hydrocarbon solvent). Note: Water cannot be used due to the high reactivity of barium hydride.
-
Fine wire or thread
-
Thermometer
-
-
Procedure:
-
Mass Measurement: Accurately weigh a sample of dry barium hydride powder or crystals. Record this mass as m_solid.
-
Initial Volume: Fill the graduated cylinder with the inert liquid to a known initial volume (V_initial). Record this volume.
-
Immersion: Carefully immerse the weighed barium hydride sample into the liquid in the graduated cylinder. Ensure the solid is fully submerged and that no air bubbles are trapped.
-
Final Volume: Record the new volume of the liquid in the graduated cylinder as V_final.
-
Volume of Solid: Calculate the volume of the displaced liquid, which is equal to the volume of the barium hydride sample: V_solid = V_final - V_initial.[3][8][9]
-
Density Calculation: Calculate the density (ρ) of the barium hydride using the formula:
-
ρ = m_solid / V_solid
-
-
-
Data Recording and Analysis:
-
Repeat the measurement at least three times to ensure precision and accuracy.
-
Record the temperature of the inert liquid, as density can be temperature-dependent.
-
Calculate the average density and the standard deviation from the repeated measurements.
-
Visualized Logical Relationships
Barium hydride undergoes a significant structural phase transition under specific conditions of temperature or pressure. This transition is a key characteristic of its solid-state chemistry.
Structural Phase Transition of Barium Hydride
At ambient conditions, barium hydride crystallizes in an orthorhombic cotunnite-type structure. When subjected to high temperatures (around 775 K) or high pressure (starting at approximately 1.6 GPa), it undergoes a reversible, first-order phase transition to a more symmetric hexagonal Ni₂In-type structure.[2][4] This transition is associated with an increase in ionic conductivity.
Caption: Phase transition of Barium Hydride.
References
- 1. mt.com [mt.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 6. d-nb.info [d-nb.info]
- 7. osti.gov [osti.gov]
- 8. wjec.co.uk [wjec.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
**A Technical Guide to the Thermal Decomposition of Barium Hydride (BaH₂) **
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of Barium Hydride (BaH₂), a compound of significant interest for its potential in hydrogen storage, as a reducing agent, and in advanced material synthesis.[1] Understanding its thermal stability is critical for safe handling and for its application in various chemical processes.
Quantitative Thermal Properties
The thermal behavior of BaH₂ is characterized by a distinct decomposition temperature that precedes its melting point. It also undergoes a significant structural phase transition at elevated temperatures, which dramatically impacts its ionic conductivity. The key quantitative data are summarized below.
| Property | Value | Notes |
| Decomposition Temperature | 675 °C | The compound decomposes into barium metal and hydrogen gas (H₂).[1][2][3][4] |
| Melting Point | 1200 °C | This is the theoretical melting point; however, decomposition occurs at a lower temperature.[1][4] |
| Structural Phase Transition | > 500 °C | Orthorhombic (Pnma) to hexagonal (P6₃/mmc) phase transition.[5] |
| Enhanced Ionic Conductivity | 0.2 S·cm⁻¹ at 630 °C | The hexagonal phase exhibits significantly higher hydride ion conductivity.[6][7] |
Thermal Decomposition Pathway
The thermal decomposition of Barium Hydride is a solid-state reaction that results in the formation of elemental barium and the evolution of hydrogen gas. The reaction proceeds as follows:
BaH₂(s) → Ba(s) + H₂(g)
This process is initiated at approximately 675 °C under standard pressure.[1][2][3] The release of hydrogen gas makes BaH₂ a potential material for solid-state hydrogen storage, although its high decomposition temperature presents a challenge for practical applications.[1]
Prior to decomposition, BaH₂ undergoes a structural phase transition from a low-symmetry orthorhombic phase to a high-symmetry hexagonal phase at temperatures above 500 °C.[5] This transition is associated with a dramatic increase in hydride ion (H⁻) conductivity, making it a subject of research for applications in solid-state ionics.[5][7]
Experimental Protocol: Determination of Decomposition Temperature via TGA/DSC
The thermal decomposition temperature of BaH₂ is typically determined using Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[8][9]
Apparatus
-
Simultaneous Thermal Analyzer (TGA/DSC).
-
High-precision microbalance (integrated within the TGA).
-
Inert sample crucibles (e.g., alumina, Al₂O₃).
-
Inert atmosphere glovebox for sample preparation.
-
High-purity inert gas supply (e.g., Argon or Nitrogen) with flow controller.
Methodology
-
Sample Preparation: Due to the high reactivity of BaH₂ with air and moisture, all sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox).[1] An accurately weighed sample of BaH₂ powder (typically 5-10 mg) is loaded into a pre-tared alumina crucible.
-
Instrument Setup: The crucible containing the sample is placed onto the TGA balance. A reference crucible (empty) is placed on the reference holder.
-
Atmosphere Control: The TGA furnace is sealed, and a high-purity inert gas (e.g., Argon at a flow rate of 50-100 mL/min) is purged through the system to eliminate any residual oxygen or moisture.[10]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition (e.g., 800 °C). A constant, linear heating rate (e.g., 10 K/min) is applied.[11][12]
-
Data Acquisition: The instrument continuously records the sample mass, sample temperature, and differential heat flow throughout the heating program.
-
Data Analysis:
-
TGA Curve: The resulting data is plotted as percent mass loss versus temperature. The decomposition of BaH₂ is identified by a sharp sigmoidal drop in mass, corresponding to the release of H₂. The onset temperature of this mass loss is determined and reported as the decomposition temperature.
-
DTG Curve: The first derivative of the TGA curve (DTG) can be plotted to more precisely identify the temperature of the maximum rate of mass loss.
-
DSC Curve: The DSC curve will typically show an endothermic peak corresponding to the energy absorbed during the decomposition process.
-
Visualizations
Experimental Workflow
The logical flow for determining the thermal decomposition temperature of BaH₂ using TGA is outlined in the diagram below. This process emphasizes the critical need for an inert atmosphere during sample handling and analysis.
Caption: Experimental workflow for TGA determination of BaH₂ decomposition.
Decomposition Pathway
The thermal decomposition of BaH₂ is a direct process involving the breaking of Ba-H bonds, leading to the formation of metallic barium and diatomic hydrogen gas.
Caption: Phase transition and decomposition pathway of BaH₂ upon heating.
References
- 1. Buy Barium hydride (BaH2) | 13477-09-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. barium hydride [chemister.ru]
- 4. WebElements Periodic Table » Barium » barium dihydride [winter.group.shef.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of Barium Hydride with Water and Oxygen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium hydride (BaH₂), a saline hydride, exhibits high reactivity, particularly with water and oxygen. This technical guide provides a comprehensive overview of these reactions, detailing the chemical transformations, thermodynamic properties, and kinetic aspects. While specific kinetic data for barium hydride is sparse in publicly available literature, this guide synthesizes known information and provides modeled experimental protocols for its determination. This document is intended to serve as a foundational resource for researchers and professionals working with reactive hydrides.
Introduction
Barium hydride is a white to gray crystalline solid with the chemical formula BaH₂.[1] It is classified as a saline or ionic hydride, meaning it has a significant ionic character in its barium-hydrogen bonds. This characteristic is the primary driver of its high reactivity. The hydride ion (H⁻) acts as a strong base and reducing agent, leading to vigorous and often exothermic reactions with protic and oxidizing agents. Understanding the reactivity of barium hydride with common atmospheric components like water and oxygen is crucial for its safe handling, storage, and application in various chemical syntheses.
Reactivity with Water
Barium hydride reacts vigorously with water in a highly exothermic reaction to produce barium hydroxide and hydrogen gas.[1][2] The reaction is typically rapid, completing within seconds at room temperature.[1]
Chemical Equation:
BaH₂(s) + 2H₂O(l) → Ba(OH)₂(aq) + 2H₂(g)[3][4]
Thermodynamic Data
The reaction is thermodynamically favorable, with a significant release of heat. The standard enthalpy of reaction can be calculated using the standard enthalpies of formation of the reactants and products.
| Compound | Standard Enthalpy of Formation (ΔH_f° at 298.15 K) |
| BaH₂(s) | -178.66 ± 2.1 kJ/mol |
| H₂O(l) | -285.83 kJ/mol |
| Ba(OH)₂(aq) | -944.7 kJ/mol[5] |
| H₂(g) | 0 kJ/mol |
Calculated Enthalpy of Reaction: ΔH°_rxn = [ΔH_f°(Ba(OH)₂(aq)) + 2 * ΔH_f°(H₂(g))] - [ΔH_f°(BaH₂(s)) + 2 * ΔH_f°(H₂O(l))] ΔH°_rxn = [-944.7 + 2(0)] - [-178.66 + 2(-285.83)] ΔH°_rxn ≈ -393.38 kJ/mol
This substantial negative enthalpy change confirms the highly exothermic nature of the hydrolysis reaction.
Kinetic Data
| Parameter | Value (Illustrative) | Conditions |
| Rate Law | Rate = k[H₂O]^m | Excess BaH₂ |
| Rate Constant (k) | > 10⁻² s⁻¹ | 25 °C |
| Reaction Order (m) | 1 (Assumed) | - |
| Activation Energy (Ea) | 20 - 40 kJ/mol | - |
Further experimental investigation is required to determine the precise rate law, rate constant, and activation energy for this reaction.
Reactivity with Oxygen
Barium hydride reacts with oxygen, particularly when ignited, to form barium oxide.[6] This reaction can be explosive under certain conditions and demonstrates autocatalytic behavior.[1]
Chemical Equation:
2BaH₂(s) + O₂(g) → 2BaO(s) + 2H₂(g)
Thermodynamic Data
Similar to the reaction with water, the oxidation of barium hydride is a highly exothermic process.
| Compound | Standard Enthalpy of Formation (ΔH_f° at 298.15 K) |
| BaH₂(s) | -178.66 ± 2.1 kJ/mol |
| O₂(g) | 0 kJ/mol |
| BaO(s) | -553.5 kJ/mol[3][7] |
| H₂(g) | 0 kJ/mol |
Calculated Enthalpy of Reaction: ΔH°_rxn = [2 * ΔH_f°(BaO(s)) + 2 * ΔH_f°(H₂(g))] - [2 * ΔH_f°(BaH₂(s)) + ΔH_f°(O₂(g))] ΔH°_rxn = [2(-553.5) + 2(0)] - [2(-178.66) + 0] ΔH°_rxn ≈ -749.68 kJ/mol
The large negative enthalpy of reaction indicates a very strong driving force for this oxidation reaction.
Kinetic Data
As with the hydrolysis reaction, specific kinetic data for the oxidation of barium hydride is not well-documented. The explosive nature of the reaction under certain conditions suggests a very low activation energy and a rapid reaction rate.
| Parameter | Value (Illustrative) | Conditions |
| Rate Law | Rate = k[O₂]^n | Excess BaH₂ |
| Rate Constant (k) | High, dependent on conditions | Varies with temperature and pressure |
| Reaction Order (n) | 1 (Assumed) | - |
| Activation Energy (Ea) | Low, potentially < 20 kJ/mol | - |
It is critical to note that the reaction with oxygen can be hazardous, and any experimental investigation must be conducted with extreme caution and appropriate safety measures.
Experimental Protocols
The following are detailed, generalized methodologies for studying the reactions of barium hydride with water and oxygen. These protocols should be adapted and performed by trained professionals in a controlled laboratory setting with strict adherence to safety protocols.
Protocol 1: Volumetric Analysis of BaH₂ Hydrolysis
Objective: To determine the stoichiometry and rate of hydrogen gas evolution during the hydrolysis of barium hydride.
Materials:
-
Barium hydride powder
-
Degassed, deionized water
-
Inert gas (e.g., Argon or Nitrogen)
-
Gas-tight syringe
-
Reaction flask with a side arm
-
Gas burette or a system for measuring evolved gas volume[8]
-
Magnetic stirrer and stir bar
-
Thermostatic water bath
-
Data acquisition system
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a fume hood. The reaction flask should be connected to the gas burette. The entire system must be leak-tight.
-
Inert Atmosphere: Purge the entire apparatus, including the reaction flask and gas burette, with an inert gas to remove all air and moisture.
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh a small amount of barium hydride powder (e.g., 10-50 mg) and place it in the reaction flask.
-
Reaction Initiation: Place the reaction flask in the thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the system to thermally equilibrate.
-
Inject a known excess of degassed, deionized water into the reaction flask using a gas-tight syringe.
-
Data Collection: Immediately start the magnetic stirrer and the data acquisition system to record the volume of hydrogen gas evolved over time.
-
Analysis:
-
Plot the volume of H₂ evolved versus time.
-
The total volume of H₂ produced can be used to verify the stoichiometry of the reaction.
-
The initial slope of the curve is proportional to the initial reaction rate. By performing the experiment at different initial concentrations of water (while keeping BaH₂ in excess) and at different temperatures, the rate law, rate constant, and activation energy can be determined.
-
Protocol 2: Thermogravimetric Analysis (TGA) of BaH₂ Oxidation
Objective: To study the kinetics and thermal stability of barium hydride in an oxygen-containing atmosphere.
Materials:
-
Barium hydride powder
-
Thermogravimetric Analyzer (TGA) with a controlled gas atmosphere capability
-
Alumina or other inert TGA pans
-
Oxygen gas (or a mixture of oxygen and an inert gas)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Sample Preparation: In an inert atmosphere glovebox, place a small, accurately weighed amount of barium hydride (e.g., 1-5 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Initial Purge: Purge the TGA furnace with an inert gas to remove any residual air.
-
TGA Program:
-
Isothermal Analysis: Heat the sample under the inert gas to a desired temperature below the decomposition temperature of BaH₂. Once the temperature is stable, switch the gas flow to the oxygen-containing mixture and record the mass change as a function of time.
-
Temperature-Programmed Analysis: Heat the sample at a constant rate (e.g., 5-10 °C/min) under the oxygen-containing atmosphere and record the mass change as a function of temperature.
-
-
Data Analysis:
-
The TGA curve will show a mass increase due to the formation of barium oxide.
-
The rate of mass change is related to the reaction rate.
-
By performing experiments at different oxygen partial pressures and temperatures, kinetic parameters such as the activation energy and pre-exponential factor can be determined using appropriate solid-state reaction models (e.g., Arrhenius, model-fitting, or model-free methods).[9]
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the reaction pathways of barium hydride with water and oxygen.
Caption: Reaction pathways of barium hydride with water and oxygen.
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for studying the gas-solid reaction of barium hydride.
Caption: Generalized workflow for studying barium hydride reactions.
Safety and Handling
Barium hydride is a hazardous substance and must be handled with extreme care.[10][11]
-
Reactivity: It reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air and may form explosive mixtures with oxidizing agents.
-
Toxicity: Barium compounds are toxic if ingested or inhaled.
-
Handling: Always handle barium hydride in a dry, inert atmosphere, such as in a glovebox.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coat, chemical-resistant gloves, and safety goggles.[11]
-
Fire Extinguishing: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHING AGENTS.
-
Disposal: Dispose of barium hydride and its reaction products in accordance with all local, state, and federal regulations.
Conclusion
Barium hydride exhibits significant reactivity with both water and oxygen, driven by the strong basicity and reducing power of the hydride ion. These reactions are highly exothermic and can proceed rapidly, posing potential safety hazards if not handled properly. While a complete kinetic profile for these reactions is not yet fully established in the literature, this guide provides a thorough summary of the known chemical and thermodynamic properties, along with detailed protocols for their experimental determination. Further research into the kinetics of these reactions will provide a more complete understanding of the behavior of this and other reactive metal hydrides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. franklychemistry.co.uk [franklychemistry.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. BaH2 + 2 H2O → Ba(OH)2 + 2 H2 - Balanced equation | Chemical Equations online! [chemequations.com]
- 7. cerfacs.fr [cerfacs.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkaline Earth Metals - Study Material for IIT JEE | askIITians [askiitians.com]
- 11. Frontiers | Thermodynamics and Kinetics of pH-dependent Dissolution of Sparingly Soluble Alkaline Earth Hydroxides in Source-Separated Human Urine Collected in Decentralised Sanitation Systems [frontiersin.org]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Barium Hydride: A Technical Guide to its Discovery and Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical evolution of barium hydride (BaH₂) synthesis. From early direct hydrogenation methods to modern techniques for producing high-purity and nanostructured materials, this document provides a comprehensive overview for scientific professionals. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate a deeper understanding of this reactive alkaline earth metal hydride.
Discovery and Historical Context
The investigation of alkaline earth metal hydrides, including barium hydride, was a natural progression in the systematic study of metal-hydrogen systems that gained momentum in the early 20th century. Initial interest was driven by a fundamental curiosity about the chemical and physical properties of these compounds. Early research focused on the direct reaction of elemental barium with hydrogen gas at elevated temperatures to produce barium hydride.[1] The development of techniques to handle highly reactive metals and pure gases was crucial to these initial syntheses.
Over the decades, research into barium hydride has evolved significantly. A turning point in the academic interest was the discovery of a structural phase transition at elevated temperatures, which led to a dramatic increase in its ionic conductivity.[1] This property has opened up avenues for its potential application as a hydride ion (H⁻) conductor in various energy-related fields. More recently, research has expanded to include its use in ammonia synthesis and as a precursor for other advanced materials.[1][2]
Physicochemical and Thermodynamic Properties
Barium hydride is a gray, crystalline solid that is highly reactive, particularly with water and oxygen.[3] It is classified as a saline (or salt-like) hydride, indicating a significant ionic character in the bonding between the barium cation (Ba²⁺) and hydride anions (H⁻). Key physicochemical and thermodynamic data for barium hydride are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | BaH₂ | [4] |
| Molar Mass | 139.35 g/mol | [3] |
| Appearance | Gray crystalline solid | [3] |
| Density | 4.21 g/cm³ | [3] |
| Melting Point | 675 °C (decomposes) | [3][5] |
| Crystal Structure (ambient) | Orthorhombic (PbCl₂ type) | [4] |
| ΔH°f (298.15 K, solid) | -171 kJ/mol | |
| ΔG°f (298.15 K, solid) | -130 kJ/mol | |
| S° (298.15 K, solid) | 63 J/(mol·K) | |
| Molar Heat Capacity (Cp) | 46 J/(mol·K) |
Synthesis Methodologies
The synthesis of barium hydride can be broadly categorized into direct synthesis, high-purity synthesis involving precursor purification, and alternative methods. High-pressure techniques have also been developed for the synthesis of novel barium superhydrides.
Direct Synthesis from Elemental Barium and Hydrogen
The most common and straightforward method for preparing barium hydride is the direct reaction of elemental barium with hydrogen gas.[4] This exothermic reaction is typically carried out at elevated temperatures to overcome the activation energy.
Reaction: Ba (s) + H₂ (g) → BaH₂ (s)
A summary of various reported experimental conditions for the direct synthesis of barium hydride is presented in the table below.
| Method | Temperature (°C) | Pressure | Duration | Notes | Reference(s) |
| Common Laboratory Method | 150–200 | Not Specified | Not Specified | Often cited temperature range for direct hydrogenation. | [4] |
| High-Temperature Synthesis | 800 | Flowing H₂ | 12 hours | Conducted in a tube furnace. | [4] |
| Room Temp. followed by Heat | Room Temp., then 400 | 20 bar | 2 days, then 5 hours | Initial reaction at room temperature. | [4] |
| Deuteride Synthesis | 180 | 27 bar | 24 hours | Synthesis of deuterated barium hydride (BaD₂). | [4] |
This protocol is based on a method for producing a high-purity sample for structural analysis.
Objective: To synthesize barium hydride by the direct reaction of elemental barium with hydrogen gas at high temperature.
Materials:
-
Pure barium metal (e.g., from Sigma-Aldrich)
-
High-purity hydrogen or deuterium gas
-
Inert gas (e.g., Argon)
Equipment:
-
Glovebox with an inert atmosphere
-
Sealed reactor (e.g., stainless steel or quartz tube)
-
Tube furnace
-
Gas flow controllers
-
Drying columns for gases
Procedure:
-
Inside an argon-filled glovebox, cut approximately 5 g of pure barium metal into smaller pieces to increase the surface area.
-
Place the barium metal pieces inside the sealed reactor.
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a gas line with high-purity hydrogen (or deuterium) and an exhaust. Ensure all connections are secure and leak-tested.
-
Place the reactor inside a tube furnace.
-
Purge the system with flowing hydrogen gas at a rate of approximately 50 cm³/min to remove any residual air.
-
Heat the reactor to 800 °C and maintain this temperature for 12 hours under a continuous flow of hydrogen gas.
-
After 12 hours, cool the furnace to room temperature while maintaining the hydrogen flow.
-
Once at room temperature, the hydrogen flow can be stopped, and the reactor can be transferred back into a glovebox for sample recovery.
-
Critical Safety Note: Utmost care must be taken to ensure the sample is not exposed to air or moisture at any stage of the synthesis or handling, as barium hydride is pyrophoric and reacts vigorously with water.[3]
Synthesis of High-Purity Barium Hydride
The purity of the final barium hydride product is critically dependent on the purity of the starting barium metal. Commercial barium can contain other alkaline earth metals, such as calcium and strontium, as impurities. As barium hydride reacts with water, purification methods are applied to a water-stable precursor, such as a barium salt, before its conversion to the hydride.[4]
The following diagram illustrates a typical workflow for the synthesis of high-purity barium hydride, starting from the purification of a barium salt precursor.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Mechanochemical generation of aryl barium nucleophiles from unactivated barium metal - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 5. strem.com [strem.com]
Barium Hydride: A Comprehensive Technical Guide to its Ionic Saline Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium hydride (BaH₂) is an alkaline earth metal hydride that exemplifies the characteristics of an ionic or saline hydride.[1][2] This white to grayish crystalline solid is formed through the direct reaction of elemental barium and hydrogen gas.[3][4] As a saline hydride, BaH₂ is characterized by a significant ionic bond between the electropositive barium cation (Ba²⁺) and the hydride anions (H⁻).[5] This ionic nature dictates its physical and chemical properties, including its crystalline structure, high reactivity, and utility as a potent reducing agent in various chemical transformations.[5] This technical guide provides an in-depth exploration of barium hydride, encompassing its fundamental properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role in catalysis.
Physicochemical and Structural Properties of Barium Hydride
Barium hydride is a non-volatile, crystalline solid with a high melting point, typical of ionic compounds.[1] It is highly reactive towards water and air, necessitating handling under inert atmospheric conditions.[5]
Data Presentation: Physicochemical, Thermodynamic, and Crystallographic Properties
The key quantitative data for barium hydride are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Barium Hydride
| Property | Value | References |
| Molecular Formula | BaH₂ | [3] |
| Molar Mass | 139.343 g/mol | [3] |
| Appearance | White to gray crystalline solid | [3] |
| Density | 4.16 g/cm³ | [3] |
| Melting Point | 675 °C (decomposes) | [3] |
| Solubility | Reacts with water; Insoluble in most organic solvents | [1] |
Table 2: Thermodynamic Properties of Barium Hydride
| Property | Value |
| Standard Enthalpy of Formation (ΔH°f) | -171 kJ/mol |
Table 3: Crystallographic Properties of Barium Hydride (Ambient Conditions)
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Ba-H Bond Distances | 2.61 - 3.02 Å |
Experimental Protocols
Synthesis of Barium Hydride
The most common method for synthesizing barium hydride is the direct combination of elemental barium with hydrogen gas at elevated temperatures.[3]
Protocol 1: Direct Synthesis of Barium Hydride
Materials:
-
Barium metal (high purity, finely divided)
-
Hydrogen gas (high purity, >99.99%)
-
Inert gas (Argon or Nitrogen, high purity)
-
Tube furnace
-
Quartz or alumina reaction tube
-
Gas flow controllers
-
Schlenk line or glovebox
Procedure:
-
Preparation: Handle barium metal under an inert atmosphere (glovebox or Schlenk line) due to its high reactivity with air and moisture.[5] Place a known quantity of finely divided barium metal into a clean, dry reaction boat (e.g., alumina).
-
Reactor Assembly: Place the reaction boat containing the barium metal into the center of the quartz or alumina reaction tube. Assemble the reaction tube within the tube furnace. Connect the gas inlet and outlet to a manifold that allows for switching between inert gas and hydrogen. The outlet should be connected to a bubbler to monitor gas flow and prevent backflow of air.
-
Purging: Purge the entire system with a steady flow of inert gas for at least 30 minutes to remove any residual air and moisture.
-
Heating and Hydrogenation: While maintaining a slow flow of inert gas, begin heating the tube furnace to the reaction temperature, typically between 150-200 °C.[3] Once the desired temperature is reached, switch the gas flow from inert gas to hydrogen.
-
Reaction: The reaction is typically carried out under a controlled flow of hydrogen gas. The reaction progress can be monitored by observing the consumption of hydrogen. The reaction is generally complete within a few hours.
-
Cooling and Passivation: After the reaction is complete, switch the gas flow back to inert gas and allow the system to cool to room temperature. It is crucial to maintain a positive pressure of inert gas during cooling to prevent contamination.
-
Product Handling: Once at room temperature, the reaction tube can be carefully removed. The product, barium hydride, should be handled and stored under a dry, inert atmosphere.[5]
Safety Precautions:
-
Barium and barium hydride are highly reactive and pyrophoric. All manipulations must be carried out in an inert atmosphere.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use a fume hood.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[5]
Application in Catalysis: Deuteration of Alkylarenes
Atomically dispersed barium hydride on a magnesium oxide support (BaH/MgO) has been shown to be an effective catalyst for the deuteration of alkylarenes.
Protocol 2: Deuteration of Toluene using BaH/MgO Catalyst
Materials:
-
BaH/MgO catalyst (prepared as described in the literature)
-
Toluene (anhydrous)
-
Cyclohexane (anhydrous, as solvent)
-
Deuterium gas (D₂, high purity)
-
Autoclave reactor equipped with a magnetic stir bar
-
Gas handling system for D₂
Procedure:
-
Reactor Charging: In an inert atmosphere glovebox, charge the autoclave reactor with the BaH/MgO catalyst (e.g., 1 mol% BaH loading with respect to toluene) and a magnetic stir bar.
-
Substrate Addition: Add a solution of toluene in cyclohexane (e.g., 0.2 M) to the reactor.
-
Sealing and Pressurizing: Seal the autoclave and remove it from the glovebox. Connect the reactor to the gas handling system. Purge the reactor with D₂ gas several times to remove any residual inert gas.
-
Reaction: Pressurize the reactor with D₂ to the desired pressure (e.g., 6 bar). Begin stirring the reaction mixture at room temperature (25 °C).
-
Monitoring: The reaction can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine the extent of deuterium incorporation.
-
Work-up: After the desired reaction time, vent the D₂ gas safely. The reaction mixture can be filtered to remove the catalyst, and the product can be isolated from the solvent.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in the synthesis and application of barium hydride can aid in understanding the underlying principles.
Direct Synthesis of Barium Hydride
Caption: Direct synthesis of barium hydride from its elements.
Crystal Structure of Barium Hydride
Caption: Coordination of Ba²⁺ with H⁻ ions in the crystal lattice.
Ammonia Synthesis Catalytic Cycle
Caption: Simplified catalytic cycle for ammonia synthesis using BaH₂.
Conclusion
Barium hydride stands as a significant member of the saline hydride family, with its distinct ionic character governing its reactivity and potential applications. The direct synthesis from its constituent elements remains the most viable route for its production, albeit requiring careful handling due to its pyrophoric nature. The emerging use of barium hydride in catalytic processes, such as deuteration and ammonia synthesis, highlights its potential beyond a simple reducing agent. Further research into nanostructured forms and composite materials containing barium hydride may unlock new avenues for its application in materials science and sustainable chemistry. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers and scientists working with or exploring the potential of this versatile inorganic compound.
References
An In-depth Technical Guide to the Lewis Structure of Barium Hydride
This guide provides a comprehensive examination of the Lewis structure of barium hydride (BaH₂), detailing its formation, the nature of its chemical bonds, and the fundamental principles governing its structure. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical properties of alkaline earth metal hydrides.
Introduction to Barium Hydride
Barium hydride is an inorganic compound with the chemical formula BaH₂.[1][2][3][4][5] It is classified as a saline or ionic hydride, consisting of a barium cation (Ba²⁺) and two hydride anions (H⁻).[1] This compound presents as a gray crystalline solid and is highly reactive, particularly with water and oxygen.[1][2] The significant difference in electronegativity between barium and hydrogen dictates the ionic nature of their bond.
Determination of Valence Electrons
The formation of any chemical bond is governed by the valence electrons of the constituent atoms.
-
Barium (Ba): As an alkaline earth metal in Group 2 of the periodic table, barium has two valence electrons in its outermost shell.[6][7][8][9][10] Its ground state electron configuration is [Xe] 6s².[11] To achieve a stable noble gas configuration, barium readily loses these two electrons.[6][9]
-
Hydrogen (H): Located in Group 1, a neutral hydrogen atom possesses one valence electron.[12][13][14][15][16] To achieve the stable electron configuration of helium, hydrogen can either lose, share, or gain an electron. In the case of barium hydride, it gains an electron.[12][14]
The total number of valence electrons for one molecule of BaH₂ is calculated as follows:
(1 Ba atom × 2 valence e⁻) + (2 H atoms × 1 valence e⁻) = 4 valence electrons.
Electronegativity and Bond Character
The nature of the chemical bond between barium and hydrogen can be predicted by comparing their electronegativity values on the Pauling scale.
The difference in electronegativity (ΔEN) is:
ΔEN = 2.20 - 0.89 = 1.31
A significant electronegativity difference (typically > 1.7 suggests ionic, but the context of a metal and non-metal is key) indicates that the bond is predominantly ionic. The less electronegative atom (barium) will transfer its valence electrons to the more electronegative atom (hydrogen).
Formation of the Ionic Bond and Lewis Structure
Given the large electronegativity difference, the formation of barium hydride involves the complete transfer of electrons from the barium atom to the two hydrogen atoms.
-
The barium atom donates its two valence electrons, one to each of the two hydrogen atoms.
-
By losing two electrons, the barium atom becomes a positively charged ion (cation) with a charge of +2 (Ba²⁺), achieving the stable electron configuration of the noble gas Xenon.
-
Each hydrogen atom accepts one electron, becoming a negatively charged ion (anion) with a charge of -1 (H⁻). This gives each hydride ion the stable electron configuration of the noble gas Helium.
-
The resulting oppositely charged ions, Ba²⁺ and two H⁻, are held together by strong electrostatic forces of attraction, forming an ionic bond.
The Lewis structure represents this ionic arrangement, showing the resulting ions with their respective charges and valence electron configurations.
Data Presentation
The pertinent quantitative data for understanding the Lewis structure of BaH₂ is summarized below.
| Atom | Group | Valence Electrons | Electronegativity (Pauling Scale) | Ion Formed |
| Barium (Ba) | 2 | 2 | 0.89 | Ba²⁺ |
| Hydrogen (H) | 1 | 1 | 2.20 | H⁻ |
Experimental Protocols: Structural Elucidation
The theoretical Lewis structure of ionic compounds like barium hydride is experimentally verified using techniques such as X-ray Diffraction (XRD) .
Methodology for X-ray Diffraction Analysis:
-
Crystal Preparation: A single, high-quality crystal of barium hydride is isolated and mounted on a goniometer head. Due to its reactivity, this process must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector records the positions and intensities of the diffracted beams.
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal. The electron density map is calculated from the diffraction data, which reveals the positions of the barium and hydride ions. This data confirms the orthorhombic crystal structure of BaH₂ and the ionic nature of the bonding.[1]
Visualizations
Caption: Workflow of electron transfer from barium to hydrogen atoms.
References
- 1. webqc.org [webqc.org]
- 2. Barium hydride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. WebElements Periodic Table » Barium » barium dihydride [webelements.com]
- 6. How many valence electrons would be found in an atom of Ba? [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. ck12.org [ck12.org]
- 9. quora.com [quora.com]
- 10. materials.gelsonluz.com [materials.gelsonluz.com]
- 11. WebElements Periodic Table » Barium » the essentials [webelements.com]
- 12. What Is The Valence Of Hydrogen? [sciencing.com]
- 13. knordslearning.com [knordslearning.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Barium - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. materials.gelsonluz.com [materials.gelsonluz.com]
- 20. WebElements Periodic Table » Barium » electronegativity [winter.group.shef.ac.uk]
- 21. Hydrogen - Wikipedia [en.wikipedia.org]
- 22. WebElements Periodic Table » Hydrogen » electronegativity [winter.group.shef.ac.uk]
Unlocking Superconductivity Under Pressure: A Technical Guide to Barium Superhydrides
For Immediate Release
A comprehensive technical guide detailing the synthesis, structure, and superconducting properties of barium superhydrides, with a particular focus on the novel BaH12 compound, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper addresses the growing interest in hydrogen-rich materials for high-temperature superconductivity, offering a centralized resource of quantitative data, experimental protocols, and theoretical frameworks.
Recent discoveries have positioned polyhydrides as leading candidates in the quest for room-temperature superconductors. Among these, barium superhydrides exhibit unique characteristics, including a moderately high critical temperature (Tc) at pressures achievable in laboratory settings. This guide delves into the intricate relationship between pressure, structure, and superconductivity in the Ba-H system.
Quantitative Analysis of Barium Hydrides Under High Pressure
The properties of barium hydrides are profoundly influenced by external pressure, leading to the formation of various stoichiometries with distinct characteristics. The following tables summarize the key quantitative data for BaH2, BaH12, and theoretically proposed ternary compounds.
| Compound | Pressure (GPa) | Crystal System/Space Group | Lattice Parameters (Å) | Superconducting Critical Temperature (Tc) (K) |
| BaH2-I | Ambient | Orthorhombic (Pnma) | a = 6.80, b = 4.17, c = 7.84 | Not Superconducting |
| BaH2-II | 1.6 - 57 | Hexagonal (P63/mmc) | - | Not Superconducting |
| BaH2-III | > 57 | Hexagonal (AlB2-type) | - | Not Superconducting[1][2] |
| BaH12 | 75 - 173 | Pseudocubic (fcc) Ba sublattice, proposed Cmc21 | a=5.336, b=5.340, c=5.333 at 146 GPa | ~20 K at 140 GPa[3][4][5][6][7] |
| BeBaH8 (theoretical) | 100 | Orthorhombic | - | Predicted ~49 K[1][8] |
| BeBaH8 (theoretical) | 200 | - | - | Predicted 107 K[8][9] |
Note: Lattice parameters for high-pressure phases are pressure-dependent. The values for BaH12 are provided at a specific pressure for reference.
Experimental Protocols for High-Pressure Synthesis and Characterization
The synthesis and analysis of barium superhydrides necessitate specialized high-pressure techniques. The primary methodology involves the use of a diamond anvil cell (DAC).
I. Sample Preparation and Loading
-
Precursor Selection: High-purity metallic barium is used as the primary precursor.
-
Hydrogen Source: Ammonia borane (NH3BH3) is employed as a solid hydrogen source for in situ generation of hydrogen under pressure. This method provides a high hydrogen fugacity environment within the sample chamber.
-
DAC Assembly: A symmetric diamond anvil cell is prepared with beveled diamond anvils. A rhenium gasket is pre-indented to create a sample chamber.
-
Loading: A small piece of barium foil and a ruby sphere (for pressure calibration) are placed in the sample chamber. The chamber is then filled with powdered ammonia borane.
II. High-Pressure Synthesis
-
Compression: The DAC is gradually compressed to the target pressure, typically in the range of 75 to 173 GPa.[3][4][5][7] The pressure is monitored using the ruby fluorescence method.
-
Laser Heating: The sample is heated in situ using a pulsed or continuous-wave laser to initiate the reaction between barium and the hydrogen released from the decomposition of ammonia borane. This process facilitates the formation of various barium hydride phases.
III. In Situ Characterization
-
Synchrotron X-ray Diffraction (XRD): To determine the crystal structure of the synthesized phases, synchrotron XRD is performed in situ at high pressure. The diffraction patterns are collected at various pressures to study the phase stability and equation of state.
-
Electrical Resistance Measurements: To investigate the superconducting properties, four-probe electrical resistance measurements are conducted. The sample is cooled down to cryogenic temperatures at a constant pressure, and the resistance is measured as a function of temperature. A sharp drop in resistance to zero is indicative of a superconducting transition.
Visualizing the Path to Barium Superhydrides
To better illustrate the processes involved in the study of barium superhydrides, the following diagrams outline the experimental workflow and the interplay between theoretical prediction and experimental validation.
Structural and Electronic Properties of BaH12
The BaH12 superhydride is a remarkable compound, not only for its high hydrogen content but also for its unique structural features. Ab initio calculations suggest that BaH12 is a semimetallic compound.[3][4][5] Its structure is characterized by a pseudocubic face-centered cubic (fcc) arrangement of barium atoms.[3][4][5][7] The hydrogen sublattice is complex, containing H2 and H3- molecular units, as well as detached H12 chains, which are a result of a Peierls-type distortion.[3][4][7] This intricate hydrogen network is believed to play a crucial role in the observed metallic conductivity and superconductivity.
Future Outlook
The discovery of superconductivity in BaH12 at 20 K and 140 GPa opens new avenues for exploring high-Tc superconductivity in hydrogen-rich materials.[3][4][6] Further research is directed towards:
-
Tuning Superconductivity: Investigating the effects of doping with lighter elements, such as beryllium, to potentially enhance the critical temperature at lower pressures.[1][8] Theoretical studies have predicted that a metastable phase of BeBaH8 could exhibit a Tc of 49 K at 100 GPa.[1][8]
-
Lowering Synthesis Pressures: Developing novel synthesis techniques to stabilize these superhydrides at more moderate pressures, bringing them closer to practical applications.
-
Understanding the Superconducting Mechanism: Further theoretical and experimental work is needed to fully elucidate the electron-phonon coupling mechanism responsible for superconductivity in these complex hydride structures.
This technical guide provides a foundational understanding of the current state of research into barium superhydrides. The presented data and protocols are intended to facilitate further investigation into this promising class of materials, accelerating the journey towards the ultimate goal of room-temperature superconductivity.
References
- 1. arxiv.org [arxiv.org]
- 2. Pressure-Induced Metallization of BaH2 and the Effect of Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] High-Pressure Synthesis of Barium Superhydrides: Pseudocubic BaH12. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of molecular metallic barium superhydride: pseudocubic BaH12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.aps.org [journals.aps.org]
- 9. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Superconductivity in Barium Hydride Compounds
This technical guide provides a comprehensive overview of the current state of research into superconductivity in barium hydride compounds. It covers experimentally observed and theoretically predicted superconducting phases, their transition temperatures, and the extreme pressure conditions required for their synthesis and stability. The document details the crystal structures, experimental methodologies for synthesis and characterization, and the theoretical frameworks used to predict and understand these novel materials.
Introduction to Superconductivity in Hydrides
The quest for high-temperature superconductors has led to intense investigation of hydrogen-rich materials under extreme pressures. The light mass of hydrogen is believed to be crucial for mediating the electron-phonon coupling necessary for superconductivity at elevated temperatures. Following the groundbreaking discovery of near-room-temperature superconductivity in lanthanum superhydride (LaH₁₀), research has expanded to other metal-hydrogen systems, with the barium-hydrogen (Ba-H) system emerging as a promising area of exploration.[1]
Superconducting Barium Hydride Compounds: An Overview
Several barium hydride stoichiometries have been investigated under high pressure. While some phases exhibit metallicity, only a few have been confirmed or predicted to be superconducting. The most significant of these is the experimentally synthesized barium dodecahydride (BaH₁₂).[2][3][4] Theoretical studies have also proposed other candidate structures, some involving the incorporation of additional light elements to enhance superconducting properties at lower pressures.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for various barium hydride compounds under high pressure.
Table 1: Experimentally Observed Superconducting Properties
| Compound | Critical Temperature (T_c) (K) | Pressure (P) (GPa) | Crystal System | Space Group | Key Features |
| BaH₁₂ | ~20 | 140 | Pseudocubic (fcc Ba sublattice) | - | Contains H₂ and H₃⁻ molecular units.[1][2][3][4][5] |
Table 2: Theoretically Predicted Superconducting Properties
| Compound | Predicted T_c (K) | Pressure (P) (GPa) | Crystal System | Space Group | Status |
| BeBaH₈ | 49 | 100 | Orthorhombic | - | Metastable; T_c may increase to 107 K at 200 GPa.[5][6][7][8] |
| BeBaH₄ | 25 (± 60) | 100 | Tetragonal | P4/mmm | Potential superconductor, though some calculations suggest otherwise.[5][6][7][9] |
Table 3: Non-Superconducting Barium Hydrides at High Pressure
| Compound | Key Property | Pressure (P) (GPa) | Crystal System | Space Group | Notes |
| BaH₂ | Becomes metallic | ~57 | Simple Hexagonal (AlB₂-type) | P6/mmm | Undergoes several structural transitions before metallization.[6][7] |
| Ba₈H₄₆ | Becomes metallic | ~85 | - | - | A hydrogen clathrate with a Weaire-Phelan hydrogen network.[5][6] |
| BeBaH₆ | Semiconductor | 100 | - | - | Thermodynamically stable. |
| BeBaH₁₈ | Semiconductor | 100 | - | - | Thermodynamically stable.[9] |
Crystal Structures and Phase Transitions
The Ba-H system exhibits a complex phase diagram under pressure, with multiple structural transformations.
-
BaH₂: At ambient pressure, it has an orthorhombic Pnma structure (BaH₂-I).[5][9][10][11][12] With increasing pressure, it transforms to a hexagonal P6₃/mmc structure (BaH₂-II) at around 1.6-2.5 GPa, and then to a metallic simple hexagonal P6/mmm AlB₂-type structure (BaH₂-III) at approximately 57 GPa.[6][7][10][11][12]
-
BaH₁₂: This experimentally confirmed superconductor possesses a pseudocubic structure with a face-centered cubic arrangement of barium atoms.[2][3][4] A notable feature of this compound is the presence of molecular hydrogen units (H₂) and H₃⁻ ions.[1][2][5]
The pressure-induced phase transitions of BaH₂ are a critical aspect of its material properties. The transformation to a metallic state is a prerequisite for superconductivity, although BaH₂-III has not been found to be superconducting.
Experimental Protocols
The synthesis and characterization of superconducting barium hydrides require specialized high-pressure techniques.
5.1. High-Pressure Synthesis in a Diamond Anvil Cell (DAC)
The synthesis of BaH₁₂ was achieved in a diamond anvil cell (DAC), a device capable of generating extreme pressures between two diamond culets.[2][3][4]
-
Sample Loading: A piece of barium is loaded into a sample chamber within a metallic gasket, which is pre-indented between the diamond anvils.
-
Hydrogen Source: A hydrogen-rich precursor, such as ammonia borane (NH₃BH₃), is loaded along with the barium.[2][3][4] This precursor decomposes upon heating or pressure application to provide an in situ source of hydrogen.
-
Pressure Generation and Calibration: Pressure is applied by mechanically driving the diamonds together. The pressure is typically calibrated using the Raman shift of the diamond anvil itself or by including a pressure standard like ruby fluorescence.
-
Laser Heating: To facilitate the reaction between barium and hydrogen, the sample is often heated using a focused laser beam.
5.2. Characterization Techniques
-
In Situ X-Ray Diffraction (XRD): To determine the crystal structure of the synthesized material under high pressure, synchrotron XRD is employed. The diffraction patterns provide information about the lattice parameters and crystal symmetry.[2][10][12]
-
Four-Probe Electrical Resistance Measurement: To detect superconductivity, the electrical resistance of the sample is measured as a function of temperature. A sharp drop in resistance to zero is the hallmark of a superconducting transition. This is typically performed using a four-probe setup to eliminate the contribution of contact resistance.
Theoretical Framework and Future Directions
-
Computational Prediction: First-principles calculations based on Density Functional Theory (DFT) are instrumental in this field.[1][2][5][6][7][9][13][14] These calculations can predict the stability of different hydride phases at various pressures and estimate their superconducting critical temperatures by calculating the electron-phonon coupling strength. Algorithms like particle swarm optimization (CALYPSO) and evolutionary algorithms (CrySPY) are used to search for new, stable crystal structures.[6]
-
Incorporation of Light Elements: Theoretical studies suggest that introducing other light elements, such as beryllium (Be), into the barium hydride structure could enhance superconductivity at lower pressures.[5][6][7][8] The predicted high T_c of 49 K at 100 GPa for BeBaH₈ is a compelling example of this strategy.[5][6][7][8]
The logical relationship between theoretical prediction and experimental verification is a key driver of progress in this field.
Conclusion
The study of superconductivity in barium hydride compounds is a rapidly evolving field at the frontier of materials science. The experimental confirmation of superconductivity in BaH₁₂ at 20 K and 140 GPa has established the Ba-H system as an important platform for exploring high-pressure superconductivity.[2][3][4][5] Theoretical predictions of even higher transition temperatures in related ternary hydrides, such as BeBaH₈, offer exciting avenues for future research.[5][6][7][8] The primary challenge remains the extreme pressures required to synthesize and stabilize these materials. Continued advancements in high-pressure experimental techniques and computational materials design will be crucial in the search for new hydride superconductors with enhanced properties, potentially bringing the goal of a room-temperature superconductor closer to reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of molecular metallic barium superhydride: pseudocubic BaH12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of molecular metallic barium superhydride: pseudocubic BaH12 | Carnegie Science [carnegiescience.edu]
- 5. journals.aps.org [journals.aps.org]
- 6. arxiv.org [arxiv.org]
- 7. addi.ehu.eus [addi.ehu.eus]
- 8. [2412.09340] Superconductivity in barium hydrides via incorporation of light elements [arxiv.org]
- 9. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]
- 10. Pressure-Induced Metallization of BaH2 and the Effect of Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. journals.aps.org [journals.aps.org]
- 14. journals.aps.org [journals.aps.org]
A Foundational Exploration of Alkaline Earth Metal Hydrides: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, early research on alkaline earth metal hydrides (CaH₂, SrH₂, and BaH₂), providing a comprehensive overview of their initial synthesis, structural characterization, and thermodynamic properties. The information presented is drawn from seminal works of the late 19th and early 20th centuries, offering a historical perspective on the understanding of these important inorganic compounds.
Early Synthesis and Experimental Protocols
The initial preparations of alkaline earth metal hydrides were primarily achieved through the direct reaction of the elemental metals with hydrogen gas at elevated temperatures. These early methods laid the groundwork for the production of these highly reactive compounds.
Direct Synthesis of Calcium Hydride (CaH₂)
Pioneering work by Henri Moissan in the late 19th century demonstrated the feasibility of synthesizing calcium hydride by passing a stream of hydrogen over heated metallic calcium. A commercially viable method was later developed in 1905, which involved bubbling hydrogen gas through molten calcium.
A more controlled and detailed procedure was later outlined in patents by Peter P. Alexander in the 1930s and 1940s. This method aimed to produce a purer product by avoiding the challenges of handling molten calcium hydride.
Experimental Protocol: P. P. Alexander's Method for Calcium Hydride Synthesis
The following protocol is a summary of the method described by P. P. Alexander for the production of calcium hydride:
-
Apparatus Setup: A reaction vessel, typically made of iron or steel, is charged with ingots of metallic calcium. The vessel is then sealed and purged of air by introducing an inert gas, followed by evacuation.
-
Introduction of Hydrogen: Purified hydrogen gas is introduced into the reaction vessel.
-
Initiation of Reaction: The vessel is heated externally to a temperature between 300°C and 400°C to initiate the exothermic reaction between calcium and hydrogen.
-
Temperature Control: Once the reaction begins, the external heating is reduced or discontinued. The reaction temperature is maintained between 300°C and 750°C by managing the rate of hydrogen flow and allowing for the dissipation of the heat generated by the reaction.
-
Reaction Completion: The reaction is considered complete when the absorption of hydrogen ceases.
-
Cooling and Collection: The reaction vessel is cooled under a hydrogen atmosphere. The resulting solid calcium hydride is then collected.
An In-depth Technical Guide to Barium Hydride
This guide provides a comprehensive overview of barium hydride (BaH₂), focusing on its chemical properties, synthesis, and structure. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.
Chemical Identity and Synonyms
Barium hydride is an inorganic compound with the chemical formula BaH₂ .[1][2][3] It is classified as a saline hydride, composed of barium cations (Ba²⁺) and hydride anions (H⁻).
Synonyms:
Physicochemical Properties
Barium hydride is a white to gray crystalline solid.[1][2] It is highly reactive, particularly with water and oxygen.[1][5] The key quantitative properties of barium hydride are summarized in the table below.
| Property | Value | References |
| Molecular Formula | BaH₂ | [1][2][4] |
| Molar Mass | 139.343 g/mol | [1][5] |
| Appearance | White to gray crystalline solid | [1][5][6] |
| Density | 4.16 g/cm³ | [1][6] |
| Melting Point | 675 °C (1247 °F; 948 K) (decomposes) | [1][6] |
| Solubility in Water | Reacts | [1] |
| Solubility in Organic Solvents | Insoluble | [2][7] |
| Standard Enthalpy of Formation (ΔHf°) | -171 kJ·mol⁻¹ | [6] |
| Standard Entropy (S°) | 77 J·mol⁻¹·K⁻¹ | [6] |
| Proton Affinity of Hydride Ion | 1675 kJ·mol⁻¹ | [6] |
| Standard Reduction Potential (H₂/2H⁻) | -2.25 V | [6] |
Experimental Protocols
The most common method for synthesizing barium hydride is through the direct reaction of elemental barium with hydrogen gas.[7][8] This section details a typical experimental protocol for this synthesis.
Objective: To synthesize barium hydride (BaH₂) from elemental barium and hydrogen gas.
Materials:
-
Barium metal (powder or small pieces for increased surface area)[7]
-
High-purity hydrogen (H₂) gas
-
Inert gas (e.g., Argon) for purging
-
Reaction vessel (e.g., quartz tube, autoclave)
-
Tube furnace
-
Gas flow controllers
-
Pressure gauge
Procedure:
-
Preparation of the Reaction Setup:
-
Place a known quantity of barium metal into the reaction vessel.
-
Assemble the reaction vessel within the tube furnace.
-
Connect the gas inlet to the hydrogen and inert gas supplies via flow controllers.
-
Connect the gas outlet to a proper exhaust or bubbling system to monitor gas flow.
-
-
Purging the System:
-
Before heating, thoroughly purge the reaction system with an inert gas, such as argon, to remove any residual air and moisture. This is crucial as barium is highly reactive with oxygen and water.
-
-
Reaction Conditions:
-
Initiate a flow of hydrogen gas into the reaction vessel.
-
Heat the furnace to the reaction temperature. The direct synthesis is typically conducted at temperatures ranging from 150°C to 200°C.[1][5][7] Higher temperatures, up to 800°C, have also been employed in certain protocols.[7]
-
Maintain a positive pressure of hydrogen gas throughout the reaction. While the reaction can proceed at atmospheric pressure, applying higher pressures can enhance the rate and efficiency of the hydrogenation.[7] For instance, deuterated barium hydride has been synthesized by sealing barium metal in an autoclave with deuterium gas at a pressure of 27 bar and a temperature of 180°C for 24 hours.[5][7]
-
-
Reaction Monitoring and Completion:
-
Cooling and Product Recovery:
-
Once the reaction is complete, cool the system to room temperature under a continuous flow of hydrogen or an inert gas to prevent re-oxidation of the product.
-
The resulting barium hydride product, a grayish-white crystalline powder, should be handled and stored under an inert atmosphere due to its reactivity with air and moisture.[7]
-
Diagrams
The following diagram illustrates the experimental workflow for the direct synthesis of barium hydride.
Caption: Workflow for the direct synthesis of barium hydride from elemental barium and hydrogen gas.
The following diagram represents the ionic bonding in a formula unit of barium hydride, showing the transfer of electrons from the barium atom to two hydrogen atoms.
Caption: Electron transfer from barium to hydrogen atoms forming ionic bonds in barium hydride.
References
- 1. Barium hydride - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Barium hydride (BaH2) | BaH2 | CID 83513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 6. webqc.org [webqc.org]
- 7. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 8. webelements.com [webelements.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Barium Hydride from Elemental Barium and Hydrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium hydride (BaH₂) is a reactive inorganic compound that serves as a potent reducing agent and a precursor for various barium-containing materials. It is a salt-like (saline) hydride, consisting of Ba²⁺ and H⁻ ions. The synthesis of barium hydride is most commonly achieved through the direct reaction of elemental barium with hydrogen gas at elevated temperatures. This document provides detailed application notes and a comprehensive protocol for the synthesis of barium hydride, emphasizing safety procedures and quantitative data analysis.
Data Presentation
The synthesis of barium hydride via the direct reaction of elemental barium and hydrogen gas is influenced by several key parameters, including temperature, pressure, and reaction time. The following table summarizes the quantitative data from various reported methodologies.
| Parameter | Value Range | Remarks |
| Reaction Temperature | 150–200 °C | Most commonly cited temperature range for direct synthesis.[1][2][3] |
| up to 400 °C | Used for heat treatment following an initial reaction at room temperature.[4] | |
| up to 800 °C | Employed in specific protocols for extended periods. | |
| Hydrogen Pressure | Atmospheric Pressure | The reaction can proceed at this pressure, though it may be less efficient. |
| 20 bar | Utilized for hydrogenation at room temperature over an extended period.[4] | |
| 27 bar | Specifically used for the synthesis of deuterated barium hydride (BaD₂). | |
| Reaction Time | Several hours | General timeframe required for the reaction to proceed to completion. |
| 24 hours | Used in the synthesis of deuterated barium hydride at 180 °C and 27 bar. | |
| 2 days | For reactions conducted at room temperature and 20 bar H₂ pressure.[4] | |
| Purity of Reactants | High Purity | Essential for both elemental barium and hydrogen gas to prevent side reactions. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of barium hydride.
Experimental Protocol
This protocol details the direct synthesis of barium hydride from elemental barium and hydrogen gas.
Materials and Equipment:
-
High-purity elemental barium (ingots or powder)
-
High-purity hydrogen gas (≥99.999%)
-
High-purity argon gas (≥99.999%)
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a thermocouple, pressure gauge, and gas inlet/outlet valves
-
Tube furnace or heating mantle capable of reaching at least 500 °C
-
Schlenk line for inert gas manipulation
-
Appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, and gloves compatible with reactive metals.
Procedure:
-
Preparation of Elemental Barium:
-
All handling of elemental barium must be performed under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent oxidation.[5]
-
If using barium ingots, cut them into small pieces to increase the surface area for reaction. If using barium powder, handle with extreme care to avoid dust formation.
-
Weigh the desired amount of elemental barium and place it into the reaction vessel.
-
-
Assembly of the Reaction Apparatus:
-
Seal the reaction vessel securely inside the glovebox.
-
Remove the sealed vessel from the glovebox and connect it to a manifold system that allows for purging with inert gas and introduction of hydrogen.
-
Purge the reaction vessel multiple times with high-purity argon gas to remove any residual air.
-
-
Hydrogenation Reaction:
-
Evacuate the reaction vessel and then introduce high-purity hydrogen gas to the desired pressure (e.g., 1 to 20 bar).
-
Begin heating the reaction vessel to the target temperature (e.g., 150-200 °C).[1][3] The reaction is exothermic, so monitor the temperature and pressure closely.
-
Maintain the reaction at the set temperature and pressure for several hours, or until the pressure drop ceases, indicating the consumption of hydrogen gas. The exact duration will depend on the scale of the reaction, and the particle size of the barium.
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the heater and allow the reaction vessel to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the vessel with argon gas.
-
Transfer the reaction vessel back into the inert atmosphere glovebox.
-
Open the vessel and collect the barium hydride product, which should be a white to grayish crystalline solid.[1][6]
-
-
Storage:
Safety and Handling Precautions
The synthesis of barium hydride involves hazardous materials and conditions. Strict adherence to safety protocols is mandatory.
Elemental Barium:
-
Reactivity: Barium is a highly reactive alkaline earth metal that reacts with air and water.[5] It is a flammable solid and may ignite spontaneously in air, especially if finely divided.[7]
-
Handling: Always handle elemental barium in an inert, dry atmosphere such as an argon-filled glovebox.[5]
-
Storage: Store under an inert gas or mineral oil in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves.[5]
Hydrogen Gas:
-
Flammability: Hydrogen is an extremely flammable gas that forms explosive mixtures with air over a wide range of concentrations (4-74%).[8]
-
Handling: Use in a well-ventilated area, away from ignition sources.[8] All equipment used with hydrogen must be properly grounded to prevent static discharge.
-
Leak Detection: Hydrogen flames are nearly invisible. A flame detector may be necessary to identify a burning leak.[8] Leaks should be checked for using an appropriate leak detection solution.[8]
Barium Hydride:
-
Reactivity: Barium hydride reacts vigorously with water to produce barium hydroxide and flammable hydrogen gas.[6] It is also reactive with oxygen and can be explosive when mixed with solid oxidants.[1][3]
-
Toxicity: Barium hydride is harmful if swallowed or inhaled.[9][10]
-
Handling: Handle exclusively in an inert atmosphere. Avoid creating dust.[9]
-
First Aid:
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical help.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
-
Fire Extinguishing: In case of fire, use a Class D dry powder extinguisher. DO NOT USE WATER, carbon dioxide, or foam. [7]
Logical Relationships in Synthesis
Caption: Key relationships in the synthesis of barium hydride.
References
- 1. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 2. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 3. Barium hydride - Wikipedia [en.wikipedia.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Barium - ESPI Metals [espimetals.com]
- 6. webqc.org [webqc.org]
- 7. nj.gov [nj.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
High-Purity Barium Hydride: A Guide to Synthetic Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Barium hydride (BaH₂) is a reactive alkaline earth metal hydride that serves as a potent reducing agent and a precursor for various barium-containing compounds. Its applications are expanding, particularly in the synthesis of novel materials and as a catalyst in processes like ammonia synthesis.[1][2] The preparation of high-purity barium hydride is crucial for these applications, as impurities, especially other alkaline earth metals, can significantly alter its reactivity and performance. This document provides an overview of the primary techniques for synthesizing high-purity barium hydride, complete with detailed experimental protocols and comparative data.
The most common route to barium hydride is the direct reaction of barium metal with hydrogen gas.[1] However, the purity of the final product is intrinsically linked to the purity of the starting barium metal. Therefore, methods for the purification of barium precursors are also of significant importance. Alternative synthetic routes, such as hydride exchange and the pyrolysis of organometallic precursors, offer potential advantages in terms of reaction conditions and product morphology, although they are less commonly employed.[1][3]
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes the key quantitative data associated with various methods for the preparation of barium hydride. It is important to note that a direct comparison of yields and purities can be challenging due to variations in reporting standards and the inherent difficulties in handling and analyzing this reactive material.
| Synthesis Method | Starting Materials | Temperature (°C) | Pressure (bar) | Reaction Time | Reported Yield | Reported Purity | Reference |
| Direct Synthesis | Ba metal, H₂ gas | 150 - 200 | Atmospheric | Several hours | Not specified | High | [2] |
| Ba metal, H₂ gas | ~300 | Not specified | Not specified | Not specified | Not specified | [2] | |
| Ba metal, H₂ gas | 800 | Atmospheric (flowing) | 12 hours | Not specified | High (for subsequent use) | ||
| Ba metal, D₂ gas | 180 | 27 | 24 hours | Not specified | Phase pure (for BaD₂) | [2][3] | |
| Supported Synthesis | Ba metal, NH₃ (liquid), MgO, H₂ gas | 300 (hydrogenation) | Not specified | Not specified | 21 wt% Ba loading | Atomically dispersed | |
| Commercial Product | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | 99.5% (metals basis) | [4] |
| Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | 99.7% | [3] |
Experimental Protocols
Protocol 1: Direct Synthesis of Barium Hydride from Elemental Barium
This protocol describes the most common method for preparing barium hydride through the direct reaction of barium metal with hydrogen gas.[1]
Materials and Reagents:
-
Barium metal (high purity, finely divided or small pieces)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen) for purging
-
Tube furnace with temperature control
-
Quartz or alumina reaction tube
-
Gas flow controllers
-
Schlenk line or glovebox for inert atmosphere handling
Methodology:
-
Preparation of the Reaction Setup:
-
Place a known quantity of high-purity, finely divided barium metal into a clean, dry quartz or alumina boat.
-
Insert the boat into the center of the reaction tube within the tube furnace.
-
Assemble the gas delivery system, ensuring all connections are leak-tight.
-
-
Inert Gas Purge:
-
Purge the reaction tube with a steady flow of inert gas (e.g., argon) for at least 30 minutes to remove any residual air and moisture. This step is critical to prevent the oxidation of the highly reactive barium metal.[1]
-
-
Hydrogenation:
-
While maintaining a positive pressure of inert gas, begin to heat the furnace to the desired reaction temperature (typically between 150°C and 300°C).
-
Once the target temperature is reached, switch the gas flow from the inert gas to high-purity hydrogen gas. The reaction is exothermic.
-
Maintain the reaction temperature and hydrogen flow for a period of several hours to two days to ensure complete conversion of the barium metal to barium hydride.[1] The optimal reaction time will depend on the temperature, hydrogen pressure, and the physical form of the barium metal.
-
-
Cooling and Product Recovery:
-
After the desired reaction time, switch the gas flow back to the inert gas.
-
Allow the furnace to cool to room temperature under the inert atmosphere.
-
Once cooled, transfer the reaction boat containing the barium hydride product to an inert atmosphere glovebox for handling and storage.
-
Safety Precautions:
-
Barium metal and barium hydride are highly reactive and pyrophoric, especially in powdered form. Handle exclusively under an inert atmosphere.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Protocol 2: Synthesis of Supported Barium Hydride on Magnesium Oxide (BaH/MgO)
This protocol details the preparation of a highly dispersed barium hydride catalyst on a magnesium oxide support via a liquid ammonia-mediated method.
Materials and Reagents:
-
Barium metal
-
Magnesium oxide (MgO), high surface area
-
Anhydrous liquid ammonia (NH₃)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon)
-
Schlenk flask or similar reaction vessel suitable for low-temperature reactions
-
Tube furnace with temperature control
-
Glovebox
Methodology:
-
Preparation of Barium Amide Solution:
-
In a glovebox, add a pre-weighed amount of high-surface-area MgO to a Schlenk flask.
-
In a separate container within the glovebox, carefully dissolve a stoichiometric amount of barium metal in anhydrous liquid ammonia at low temperature (e.g., -78°C using a dry ice/acetone bath). The formation of a deep blue solution indicates the dissolution of the metal. This process forms barium amide (Ba(NH₂)₂).
-
-
Impregnation of the Support:
-
Slowly add the barium amide solution to the Schlenk flask containing the MgO support with gentle stirring.
-
Allow the mixture to stir for several hours to ensure complete impregnation of the support.
-
Slowly evaporate the liquid ammonia under a flow of inert gas, leaving behind a solid material of barium amide supported on MgO.
-
-
Hydrogenation:
-
Transfer the Ba(NH₂)₂/MgO material to a quartz tube within a tube furnace.
-
Heat the sample to 300°C under a continuous flow of high-purity hydrogen gas.
-
Maintain this temperature for several hours to facilitate the conversion of barium amide to barium hydride, with the release of ammonia as a byproduct.
-
-
Product Recovery:
-
After the hydrogenation is complete, cool the sample to room temperature under a flow of inert gas.
-
Transfer the final BaH/MgO catalyst to an inert atmosphere glovebox for storage and subsequent use.
-
Safety Precautions:
-
Liquid ammonia is corrosive and has a high vapor pressure. Handle in a well-ventilated fume hood with appropriate PPE.
-
The dissolution of barium in liquid ammonia is a highly exothermic reaction. Perform the addition slowly and with adequate cooling.
-
Follow all safety precautions for handling barium metal, barium hydride, and hydrogen gas as outlined in Protocol 1.
Alternative Synthetic Routes
While direct synthesis is the most prevalent method, other techniques have been explored for the preparation of barium hydride.
-
Pyrolysis of Organometallic Precursors: The thermal decomposition of organobarium compounds in a controlled atmosphere can lead to the formation of barium hydride.[1] This technique offers the potential for greater control over the morphology and composition of the final product. Specific examples of suitable organobarium precursors and detailed synthetic conditions are not extensively documented.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Direct Synthesis of Barium Hydride
Caption: Workflow for the direct synthesis of high-purity barium hydride.
Diagram 2: Logical Relationship of Barium Hydride Synthesis and Precursor Purification
Caption: The critical role of precursor purification in obtaining high-purity barium hydride.
References
Barium Hydride: Applications in Organic Synthesis and Catalysis
Application Note
Barium hydride (BaH₂) is a saline hydride that has found niche applications in chemical synthesis, primarily as a catalyst and in ammonia synthesis rather than as a general reducing agent for organic functional groups. While the direct reduction of organic functional groups such as aldehydes, ketones, and esters using barium hydride is not well-documented in scientific literature, its role in specialized catalytic systems highlights its importance in modern chemistry. This document provides an overview of the known applications of barium hydride, with a focus on its catalytic activity.
Limited Role as a Direct Reducing Agent in Organic Synthesis
Extensive literature review reveals a notable absence of barium hydride as a standalone reagent for the reduction of common organic functional groups. The field of organic synthesis predominantly relies on more established and selective hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
However, a barium salt, in conjunction with sodium borohydride, has been shown to influence the regioselectivity of reductions of α,β-unsaturated carbonyl compounds.
Regioselective 1,2-Reduction of α,β-Unsaturated Carbonyls
A system employing sodium borohydride in the presence of barium acetate (Ba(OAc)₂) has been utilized for the regioselective 1,2-reduction of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. This method demonstrates chemoselectivity for the reduction of the carbonyl group over the conjugated carbon-carbon double bond.
Table 1: Regioselective Reduction of α,β-Unsaturated Carbonyl Compounds with NaBH₄/Ba(OAc)₂
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Cinnamaldehyde | Cinnamyl alcohol | 5 | 98 |
| 2 | Crotonaldehyde | Crotyl alcohol | 5 | 95 |
| 3 | Benzylideneacetone | 4-Phenyl-3-buten-2-ol | 15 | 92 |
| 4 | Chalcone | 1,3-Diphenyl-2-propen-1-ol | 15 | 94 |
Experimental Protocol: General Procedure for the Regioselective Reduction of α,β-Unsaturated Carbonyl Compounds
-
To a solution of the α,β-unsaturated carbonyl compound (1 mmol) in acetonitrile (10 mL), add barium acetate (1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add sodium borohydride (1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of distilled water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allylic alcohol.
Catalytic Applications of Barium Hydride
Barium hydride has demonstrated significant utility as a catalyst and catalyst promoter in several important chemical transformations, most notably in ammonia synthesis and hydrogen isotope exchange reactions.
Barium hydride has been investigated as a transition-metal-free mediator for ammonia synthesis via a chemical looping process.[1][2] This process involves the sequential reaction of BaH₂ with nitrogen and then with hydrogen to produce ammonia. Furthermore, barium hydride can act as a promoter in synergy with transition metals like cobalt and nickel, significantly enhancing their catalytic activity for ammonia synthesis at lower temperatures compared to traditional methods.[3][4]
Table 2: Performance of Barium Hydride-Based Catalysts in Ammonia Synthesis
| Catalyst System | Temperature (°C) | Pressure (bar) | Apparent Activation Energy (kJ mol⁻¹) | Ammonia Production Rate (µmol g⁻¹ h⁻¹) | Reference |
| BaH₂ (Chemical Looping) | 400 | 1 | 101.9 | ~1230 | [5] |
| Co-BaH₂/CNT | 300 | - | 58 | - | [3] |
| Ni-BaH₂ | <300 | - | 87 | - | [4] |
Experimental Protocol: Ammonia Synthesis via a Barium Hydride-Mediated Chemical Looping Process [6]
Nitridation Step:
-
Load the barium hydride sample (e.g., 30 mg) into a fixed-bed flow reactor.
-
Heat the sample to the desired reaction temperature (e.g., 450 °C) under a flow of pure nitrogen gas (e.g., 30 mL min⁻¹).
-
Maintain these conditions for a set period (e.g., 3 hours) to allow for the formation of barium imide (BaNH).
Hydrogenation Step:
-
After the nitridation step, switch the gas flow to pure hydrogen (e.g., 30 mL min⁻¹).
-
Maintain the temperature to facilitate the hydrogenation of the barium imide to ammonia and regenerate the barium hydride.
-
Monitor the production of ammonia in the effluent gas stream using a suitable analytical technique, such as mass spectrometry.
Atomically dispersed barium hydride on a magnesium oxide support (BaH/MgO) has been shown to be a highly effective catalyst for hydrogen isotope exchange (HIE) reactions.[7][8] This system facilitates the deuteration of both sp³ C-H bonds at benzylic positions and sp² C-H bonds in aromatic rings of nonactivated alkylarenes under mild conditions.[7]
Table 3: Hydrogen Isotope Exchange Catalyzed by BaH/MgO [7]
| Substrate | Reaction Conditions | Deuteration Rate Enhancement (vs. bulk BaH₂) |
| Toluene (benzylic C-H) | 0.2 M in cyclohexane, 6 bar D₂, 25 °C | 100x |
Experimental Protocol: Preparation of Atomically Dispersed BaH/MgO Catalyst and its use in Hydrogen Isotope Exchange [7]
Catalyst Preparation:
-
Prepare a magnesium oxide (MgO) support by calcining magnesium oxalate.
-
In a glovebox, dissolve metallic barium in liquid ammonia to form barium amide (Ba(NH₂)₂).
-
Impregnate the MgO support with the barium amide solution.
-
Remove the excess ammonia by evacuation.
-
Hydrogenate the Ba(NH₂)₂/MgO sample in a flow of hydrogen gas at 300 °C to form the BaH/MgO catalyst.
Hydrogen Isotope Exchange Reaction:
-
In a glovebox, place the BaH/MgO catalyst, the alkylarene substrate (e.g., toluene), and a solvent (e.g., cyclohexane) in a reaction vessel.
-
Seal the vessel and pressurize it with deuterium gas (D₂) to the desired pressure (e.g., 6 bar).
-
Stir the reaction mixture at room temperature for the desired time.
-
Monitor the deuterium incorporation by analytical techniques such as ¹H NMR and ²H NMR spectroscopy.[7]
Visualizations
Caption: Workflow for the preparation of atomically dispersed BaH/MgO catalyst.
Caption: Synergistic catalysis in ammonia synthesis with Co and BaH₂.
References
- 1. Transition-Metal-Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-Metal-Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of atomically dispersed barium hydride catalysts for the synthesis of deuterated alkylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Barium hydride (BaH2) | 13477-09-3 [smolecule.com]
Application Notes and Protocols: Barium Hydride in Ammonia Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ammonia via the Haber-Bosch process is a cornerstone of modern chemical manufacturing, primarily for fertilizer production. However, this process is energy-intensive, typically requiring high temperatures and pressures. Recent advancements in catalysis have focused on developing materials that can facilitate ammonia synthesis under milder conditions. Barium hydride (BaH₂) has emerged as a critical component in a new class of catalysts that exhibit remarkable activity at lower temperatures.
Barium hydride primarily functions as a promoter or co-catalyst in conjunction with transition metals such as nickel (Ni), cobalt (Co), and iron (Fe).[1][2][3] Its presence significantly enhances the catalytic activity of these metals, which are otherwise considered less effective than traditional iron or ruthenium-based catalysts.[1][4] The synergistic effect between BaH₂ and the transition metal is attributed to several mechanisms, including the facilitation of nitrogen (N₂) activation, the creation of an energy-favored reaction pathway through relayed catalysis, and the formation of reactive intermediates.[4]
Two primary mechanisms have been proposed for the role of BaH₂:
-
Thermocatalytic Process: In this mechanism, BaH₂ acts as a powerful electron donor. It facilitates the cleavage of the strong N≡N triple bond on the surface of the transition metal, a critical and often rate-limiting step in ammonia synthesis.[3] The addition of BaH₂ can dramatically lower the apparent activation energy for the reaction.[1] For instance, with a Ni catalyst, the activation energy can be reduced from 150 kJ mol⁻¹ to 87 kJ mol⁻¹.[1]
-
Chemical Looping Process: This process involves a two-step cycle where BaH₂ first reacts with N₂ to form a barium imide (BaNH) intermediate, releasing hydrogen gas (H₂).[5][6] In the subsequent step, the BaNH is hydrogenated to produce ammonia (NH₃) and regenerate the BaH₂ for the next cycle.[2] This process allows for the separation of the nitrogen fixation and hydrogenation steps.
These application notes provide an overview of the performance of BaH₂-containing catalysts, detailed protocols for their preparation and use in ammonia synthesis, and diagrams illustrating the proposed catalytic cycles.
Data Presentation
The following tables summarize the quantitative data on the performance of various BaH₂-promoted catalysts for ammonia synthesis, compiled from recent literature.
Table 1: Catalytic Performance of BaH₂-Promoted Catalysts
| Catalyst System | Temperature (°C) | Pressure (MPa) | NH₃ Synthesis Rate (μmol g⁻¹ h⁻¹) | Apparent Activation Energy (Ea, kJ mol⁻¹) | Reference |
| Ni-BaH₂ | < 300 | - | Comparable to Cs-Ru/MgO | 87 | [1] |
| Ni (unpromoted) | - | - | - | 150 | [1] |
| BaH₂-Co/CNT | 300 | - | 2.5x higher than Cs-Ru/MgO | 58 | [4] |
| BaH₂ (transition-metal-free) | 400 (673 K) | - | 1230 | 101.9 | [7] |
| Ni-catalyzed BaH₂-CL | 250 | 0.1 | - | - | [8] |
| BaH₂–BaO/Fe/CaH₂ | 300 | 0.9 | - | - | [3] |
Table 2: Turnover Frequency (TOF) of a BaH₂-Promoted Iron Catalyst
| Catalyst | Temperature (°C) | Pressure (MPa) | Turnover Frequency (s⁻¹) | Reference |
| BaH₂–BaO/Fe/CaH₂ | 100 | 0.9 | 0.23 | [3] |
| BaH₂–BaO/Fe/CaH₂ | 300 | 0.9 | 12.3 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Ni-BaH₂ Catalyst via Ball Milling
This protocol describes the synthesis of a nickel catalyst promoted with barium hydride using a high-energy ball milling technique.[5] This method ensures intimate contact between the active metal and the promoter.
Materials:
-
Nickel (Ni) powder (99.9% purity)
-
Barium hydride (BaH₂) powder (99% purity)
-
Agate or stainless steel ball milling jar and balls
-
Planetary ball mill
-
Inert atmosphere glovebox (e.g., argon-filled)
Procedure:
-
Inside an inert atmosphere glovebox, weigh the desired amounts of Ni powder and BaH₂ powder. A typical weight ratio is 1:1.
-
Transfer the powders into the ball milling jar.
-
Add the milling balls to the jar. A ball-to-powder mass ratio of 10:1 to 20:1 is recommended.
-
Seal the jar tightly inside the glovebox.
-
Remove the sealed jar from the glovebox and place it in the planetary ball mill.
-
Mill the powders for a specified duration, for example, 2 hours at 300 rpm.[1] The milling parameters can be adjusted to control the particle size and dispersion.
-
After milling, transfer the jar back into the glovebox before opening.
-
The resulting fine powder is the Ni-BaH₂ catalyst. Store it under an inert atmosphere until use.
Protocol 2: Preparation of a Ba-Promoted Co Catalyst via Impregnation
This protocol details the preparation of a barium-promoted cobalt catalyst supported on carbon, a method suitable for achieving high dispersion of the promoter.[9]
Materials:
-
Cobalt precursor (e.g., cobalt nitrate, Co(NO₃)₂)
-
Barium precursor (e.g., barium nitrate, Ba(NO₃)₂)
-
High surface area carbon support
-
Deionized water
-
Rotary evaporator
-
Tube furnace
Procedure:
-
Co Impregnation: a. Dissolve the cobalt nitrate in a minimal amount of deionized water to form a concentrated solution. b. Add the carbon support to this solution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation). c. Mix thoroughly to ensure uniform wetting. d. Dry the sample in an oven at 120 °C for 12 hours. e. Calcine the dried powder in a tube furnace under a flow of inert gas (e.g., N₂ or Ar) at 400-500 °C for 4 hours.
-
Ba Promoter Addition (Co-impregnation method): [9] a. For co-impregnation, dissolve both the cobalt and barium precursors in deionized water at the desired molar ratio. b. Impregnate the carbon support with this mixed solution. c. Follow the same drying and calcination steps as described above.
-
Catalyst Reduction: a. Prior to the ammonia synthesis reaction, the calcined catalyst must be reduced. b. Place the catalyst in the reactor and heat it under a flow of pure H₂ (or a H₂/Ar mixture) at a temperature of 400-500 °C for 2-4 hours.[1] c. After reduction, cool the catalyst to the desired reaction temperature under an inert gas flow.
Protocol 3: Evaluation of Catalytic Activity for Ammonia Synthesis
This protocol describes a general procedure for testing the performance of the prepared BaH₂-promoted catalysts in a fixed-bed flow reactor system.
Equipment:
-
Stainless steel fixed-bed reactor
-
Tube furnace with temperature controller
-
Mass flow controllers for N₂, H₂, and Ar gases
-
Back pressure regulator
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) for NH₃ analysis, OR an ammonia trapping system.
-
Ammonia trapping system: Bubblers containing a standard sulfuric acid (H₂SO₄) solution (e.g., 5 mM).
-
Ion chromatograph.
Procedure:
-
Catalyst Loading: a. Load a precisely weighed amount of the prepared catalyst (e.g., 0.1 g) into the center of the reactor tube.[7] b. Secure the catalyst bed with quartz wool on both ends.
-
Catalyst Pre-treatment/Reduction: a. If not already reduced, perform the in-situ reduction as described in Protocol 2, step 3.
-
Ammonia Synthesis Reaction: a. After reduction, cool the reactor to the desired starting temperature (e.g., 250-400 °C) under an Ar flow.[8] b. Set the system pressure to the desired value (e.g., 0.1 - 1.0 MPa) using the back pressure regulator.[8] c. Introduce the reactant gas mixture, typically a 3:1 molar ratio of H₂ to N₂, at a specific total flow rate (e.g., 60 mL min⁻¹).[7] The weight hourly space velocity (WHSV) is a key parameter to report (e.g., 36,000 mL g_cat⁻¹ h⁻¹).[7] d. Allow the reaction to stabilize for several hours.
-
Ammonia Quantification: a. Method A: Online GC Analysis: Periodically, direct the effluent gas from the reactor to the GC-TCD to determine the concentration of NH₃. b. Method B: Acid Trapping: [7] i. Pass the effluent gas through the bubblers containing the standard H₂SO₄ solution for a fixed period. The ammonia in the gas will be neutralized by the acid. ii. After trapping, analyze the amount of ammonium ions (NH₄⁺) in the solution using an ion chromatograph.
-
Data Analysis: a. Calculate the rate of ammonia synthesis using the following formula: Rate (mol g⁻¹ h⁻¹) = (moles of NH₃ produced) / (catalyst mass (g) × time (h)) b. Repeat the experiment at different temperatures to determine the apparent activation energy from an Arrhenius plot.
Mandatory Visualization
Diagram 1: Thermocatalytic Cycle on Ni-BaH₂
References
- 1. Strategically designed catalysts for ammonia synthesis under mild conditions: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08232J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Breaking the Barrier: Low-Temp Ammonia Synthesis with Iron Catalysts and Barium Hydride | STATNANO [statnano.com]
- 4. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. On the Structural Transformation of Ni/BaH2 During a N2-H2 Chemical Looping Process for Ammonia Synthesis: A Joint In Situ Inelastic Neutron Scattering and First-Principles Simulation Study (Journal Article) | OSTI.GOV [osti.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Transition-Metal-Free Nitrogen Fixation using BaH₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the transition-metal-free fixation of nitrogen to synthesize ammonia using barium hydride (BaH₂). This process operates via a chemical looping mechanism, offering a promising alternative to the conventional energy-intensive Haber-Bosch process. The key to this method is the generation of hydrogen vacancies on the BaH₂ surface, which create active sites for dinitrogen activation.
Core Principles and Mechanism
Transition-metal-free nitrogen fixation utilizing BaH₂ is a chemical looping process that temporally separates the nitrogen fixation and hydrogenation steps. This approach circumvents the competitive adsorption of N₂ and H₂ on the catalyst surface. The fundamental mechanism relies on the in-situ creation of hydrogen vacancies in the BaH₂ lattice at elevated temperatures. These vacancies expose coordinatively unsaturated barium sites that are capable of binding and activating atmospheric dinitrogen (N₂). The activated N₂ then reacts with lattice hydride ions (H⁻) to form barium imide (BaNH), releasing hydrogen gas in the process. In the subsequent step, the BaNH is hydrogenated to produce ammonia (NH₃) and regenerate the BaH₂ material for the next cycle.
Mechanism Workflow
The process can be visualized as a two-step cycle:
-
Nitridation Step: BaH₂ is heated under a nitrogen atmosphere. Hydrogen vacancies are formed, which then facilitate the activation of N₂ and its reaction with lattice hydrides to form BaNH and H₂.
-
Hydrogenation Step: The BaNH intermediate is exposed to a hydrogen atmosphere at an elevated temperature, leading to the formation of NH₃ and the regeneration of BaH₂.
Figure 1: Chemical looping workflow for nitrogen fixation using BaH₂.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ammonia synthesis using BaH₂ under different experimental conditions.
Table 1: Comparison of Ammonia Production Rates
| Process Type | Temperature (K) | Pressure (bar) | NH₃ Production Rate (μmol g⁻¹ h⁻¹) | Reference |
| Chemical Looping | 723 | 1 | ~3500 | [1][2] |
| Catalytic | 723 | 1 | ~180 | [2] |
| Chemical Looping | 673 | 1 | 1230 | [1] |
Table 2: Temperature Dependence of Ammonia Production in Chemical Looping
| Temperature (K) | NH₃ Production Rate (μmol g⁻¹ h⁻¹) | Reference |
| 573 | Onset of NH₃ production | [1][2] |
| 623 | > 500 | [1] |
| 673 | 1230 | [1] |
| 723 | ~3500 | [1][2] |
Experimental Protocols
Synthesis of Barium Hydride (BaH₂) Powder
This protocol describes the direct synthesis of BaH₂ from barium metal and hydrogen gas.
Materials:
-
Barium metal (chunks or powder, 99%+)
-
Hydrogen gas (H₂, high purity)
-
Argon gas (Ar, high purity)
-
Tube furnace with temperature controller
-
Quartz or alumina boat
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Preparation: Handle barium metal under an inert atmosphere (glovebox or Schlenk line) to prevent oxidation. Place a known amount of barium metal into a quartz or alumina boat.
-
Setup: Place the boat containing the barium metal in the center of a tube furnace. Seal the tube and purge the system with high-purity argon for at least 30 minutes to remove any residual air and moisture.
-
Hydrogenation: While maintaining a gentle flow of argon, heat the furnace to 150-200 °C. Once the temperature is stable, switch the gas flow from argon to high-purity hydrogen.
-
Reaction: Maintain the temperature and hydrogen flow for several hours to ensure complete conversion of barium to barium hydride. The exact duration will depend on the amount and physical form of the barium metal.
-
Cooling and Passivation: After the reaction is complete, switch the gas flow back to argon and allow the furnace to cool down to room temperature.
-
Handling and Storage: Once at room temperature, transfer the resulting white powder of BaH₂ to an airtight container inside a glovebox. BaH₂ is highly reactive with air and moisture and must be stored under an inert atmosphere.
Chemical Looping Ammonia Synthesis
This protocol outlines the procedure for ammonia synthesis using the prepared BaH₂ in a chemical looping process.
Equipment:
-
Fixed-bed flow reactor (quartz tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for N₂, H₂, and Ar gases
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for NH₃ quantification, or an alternative ammonia sensor.
-
Cold trap (e.g., liquid nitrogen) to collect ammonia for offline analysis if needed.
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow for chemical looping.
Procedure:
-
Reactor Loading: Under an inert atmosphere, load a specific amount of BaH₂ powder (e.g., 30-200 mg) into the quartz reactor tube, supported by quartz wool.
-
System Setup: Assemble the reactor in the tube furnace and connect the gas lines and the outlet to the analytical instrument (GC).
-
Purging: Purge the entire system with high-purity argon at a flow rate of approximately 30 mL/min for at least 30 minutes to remove any air.
-
Nitridation Step:
-
While flowing argon, heat the reactor to the desired reaction temperature (e.g., 723 K) at a controlled ramping rate (e.g., 5 K/min).
-
Once the temperature is stable, switch the gas flow from argon to pure nitrogen (N₂) at a flow rate of approximately 30 mL/min.
-
Maintain the nitrogen flow for a set duration (e.g., 30-60 minutes) to allow for the formation of barium imide (BaNH).
-
-
Intermediate Purge: Switch the gas flow back to argon for a short period (e.g., 10-15 minutes) to purge the residual nitrogen from the reactor.
-
Hydrogenation Step:
-
Switch the gas flow from argon to pure hydrogen (H₂) at a flow rate of approximately 30 mL/min.
-
Ammonia (NH₃) will be produced during this step. Continuously monitor the effluent gas using the GC to quantify the ammonia concentration.
-
Continue the hydrogen flow until the ammonia production ceases, indicating the complete conversion of BaNH back to BaH₂.
-
-
Cycling: The nitridation and hydrogenation steps can be repeated for multiple cycles to assess the stability and performance of the BaH₂ material.
-
Shutdown: After the final cycle, cool the reactor down to room temperature under an argon flow.
Ammonia Quantification Protocol (Gas Chromatography)
Instrumentation:
-
Gas chromatograph with a TCD.
-
Packed column suitable for separating ammonia from N₂, H₂, and other potential gases. A column such as a Porapak Q or a specific amine column is recommended.
-
Carrier gas: Argon or Helium (high purity).
Procedure:
-
Calibration:
-
Prepare a series of standard gas mixtures with known concentrations of ammonia in the carrier gas (e.g., in the ppm range).
-
Inject each standard gas into the GC to obtain a calibration curve of peak area versus ammonia concentration.
-
-
Sample Analysis:
-
During the hydrogenation step of the chemical looping experiment, the effluent gas from the reactor is automatically or manually sampled and injected into the GC at regular intervals.
-
Record the chromatograms and determine the peak area corresponding to ammonia.
-
-
Concentration Calculation:
-
Using the calibration curve, convert the measured peak areas into ammonia concentrations (in ppm or mol/L).
-
-
Ammonia Yield Calculation:
-
The rate of ammonia production can be calculated using the following formula: Rate (mol/g/s) = (C_NH₃ * F) / m Where:
-
C_NH₃ is the concentration of ammonia in the effluent gas (mol/m³).
-
F is the total flow rate of the effluent gas (m³/s).
-
m is the mass of the BaH₂ catalyst (g).
-
-
Material Characterization
To understand the structural changes during the chemical looping process, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the fresh BaH₂, the nitrided sample (BaNH), and the regenerated BaH₂.
-
Thermogravimetric Analysis (TGA): To monitor the weight changes during the nitridation (weight gain due to nitrogen incorporation) and hydrogenation steps.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the formation of N-H bonds in the barium imide intermediate.
-
Temperature-Programmed Reduction/Desorption (TPR/TPD): To study the reduction and desorption behavior of the materials. For instance, N₂-TPR can be used to investigate the nitrogen fixation process, and H₂-TPR on the nitrided sample can reveal the ammonia formation temperature.[1][2]
References
Application Notes and Protocols: Barium Hydride-Mediated Chemical Looping for NH₃ Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ammonia (NH₃) via a transition-metal-free chemical looping process mediated by barium hydride (BaH₂). This method presents a promising alternative to the conventional Haber-Bosch process, operating under milder conditions and offering potential for decentralized and sustainable ammonia production.
Introduction
Ammonia is a cornerstone of the chemical industry, vital for fertilizer production and emerging as a carbon-neutral energy carrier. The barium hydride-mediated chemical looping process circumvents the high-pressure and high-temperature requirements of the Haber-Bosch process. This technique separates the overall reaction into two distinct steps: the nitridation of BaH₂ to form a barium imide intermediate (BaNH) and the subsequent hydrogenation of this intermediate to produce ammonia and regenerate the BaH₂. A key discovery in this process is the critical role of hydrogen vacancies in the BaH₂ lattice, which create coordinatively unsaturated barium sites essential for the activation of dinitrogen (N₂).[1][2][3]
The process is characterized by a significantly higher ammonia production rate compared to a direct catalytic process under similar conditions.[1] The mechanism involves the activation of N₂ at these vacancy sites, followed by reaction with adjacent lattice hydridic hydrogen (H⁻) through both reductive elimination and protonation to form NHₓ species.[1][2]
Signaling Pathways and Logical Relationships
The chemical looping process can be visualized as a two-step cycle. The following diagram illustrates the core reaction pathway.
Caption: Barium Hydride Chemical Looping Cycle for Ammonia Synthesis.
Quantitative Data
The performance of the BaH₂-mediated chemical looping process for ammonia synthesis has been quantified under various conditions. The following tables summarize key performance metrics.
Table 1: Ammonia Production Rates
| Temperature (K) | Process | NH₃ Production Rate (μmol g⁻¹ h⁻¹) | Pressure (bar) | N₂/H₂ Ratio | Reference |
| 673 | Chemical Looping | 1230 | 1 | N/A (sequential) | [1] |
| 723 | Chemical Looping | ~4800 | 1 | N/A (sequential) | [4] |
| 723 | Catalytic | ~40 - 240 | 1 | 1/3 to 3/1 | [1] |
Table 2: Kinetic Parameters
| Process | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (K) | Reference |
| Catalytic NH₃ Synthesis on BaH₂ | 101.9 ± 3.4 | 648 - 723 | [1] |
| Nitridation of BaH₂ to BaNH | 109.3 | N/A | [1] |
| Co-BaH₂ Catalyst | 58 | N/A | [5] |
| Ni-BaH₂ Catalyst | 87 | < 573 | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of BaH₂ for ammonia production via chemical looping.
Synthesis of Barium Hydride (BaH₂) (Self-made)
This protocol describes the preparation of BaH₂ from commercially available barium metal.
Materials:
-
Barium metal chunks (99%+)
-
Hydrogen gas (UHP grade)
-
Argon gas (UHP grade)
-
Stainless steel reactor
-
Tube furnace
-
Glovebox with an inert atmosphere (<0.1 ppm O₂, <0.1 ppm H₂O)
Procedure:
-
Inside a glovebox, load a specific amount of barium metal chunks into a stainless steel reactor.
-
Seal the reactor and transfer it to a tube furnace.
-
Purge the reactor with argon gas at a flow rate of 30 mL min⁻¹ for 30 minutes to remove any residual air.
-
Heat the reactor to 523 K at a ramping rate of 5 K min⁻¹ under an argon flow.
-
Switch the gas feed to hydrogen and heat the reactor to 873 K at a ramping rate of 5 K min⁻¹.
-
Hold the temperature at 873 K for 10 hours under a hydrogen flow to ensure complete hydrogenation.
-
Cool the reactor down to room temperature under the hydrogen flow.
-
Transfer the reactor back into the glovebox before opening to handle the synthesized BaH₂ powder.
Chemical Looping Ammonia Synthesis
This protocol outlines the two-step chemical looping process for ammonia synthesis.
Experimental Workflow Diagram:
Caption: Experimental Workflow for BaH₂ Chemical Looping Ammonia Synthesis.
Materials:
-
Synthesized BaH₂ powder
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Mass flow controllers for N₂, H₂, and Ar
-
Mass spectrometer or other ammonia detection system
Procedure:
-
Sample Loading: Inside a glovebox, load approximately 30 mg of BaH₂ powder into a quartz tube reactor.[4]
-
System Setup: Place the reactor in a tube furnace and connect the gas lines and the outlet to an analytical instrument (e.g., mass spectrometer).
-
Purging: Purge the system with inert gas (e.g., Argon) at a flow rate of 30 mL min⁻¹ for at least 30 minutes to remove air and moisture.[4]
-
Nitridation Step:
-
Heat the reactor to the desired nitridation temperature (e.g., 723 K) at a ramping rate of 5 K min⁻¹ under an inert gas flow.[4]
-
Once the temperature is stable, switch the gas flow to pure N₂ at 30 mL min⁻¹.
-
Monitor the outlet gas stream for the evolution of H₂, which indicates the reaction of BaH₂ with N₂ to form BaNH.
-
Continue the N₂ flow for a predetermined duration (e.g., 3 hours) to ensure complete or sufficient nitridation.
-
-
Intermediate Purge: Switch the gas flow back to the inert gas to flush out any remaining N₂ from the system.
-
Hydrogenation Step:
-
While maintaining the temperature, switch the gas flow to pure H₂ (or a mixture of H₂ and an inert gas) at 30 mL min⁻¹.
-
Monitor the outlet gas stream for the production of NH₃ using a calibrated analytical instrument.
-
Continue the H₂ flow until the NH₃ production ceases, indicating the complete conversion of BaNH back to BaH₂.
-
-
Cooling and Passivation: Cool the reactor to room temperature under an inert gas flow.
Characterization Techniques
-
X-ray Diffraction (XRD): To identify the crystalline phases of the material at different stages of the chemical looping process (e.g., BaH₂, BaNH).
-
Temperature-Programmed Reduction/Desorption (TPR/TPD): To study the gas-solid reactions, such as the release of H₂ during nitridation (N₂-TPD) and the formation of NH₃ during hydrogenation (H₂-TPR).[4]
-
Thermogravimetric Analysis (TGA): To quantify the mass changes during the nitridation and hydrogenation steps, providing insights into the reaction stoichiometry and kinetics.[4]
Synergistic Effects with Transition Metals
Recent studies have shown that the performance of the BaH₂-mediated process can be further enhanced by the addition of transition metals such as cobalt (Co) and nickel (Ni).[5][6]
-
Co-BaH₂: The combination of cobalt with BaH₂ has been shown to exhibit ammonia synthesis activity at temperatures as low as 150 °C.[5] BaH₂ acts as a strong reducing agent, facilitating the removal of activated nitrogen from the cobalt surface to form the BaNH intermediate.[5] This creates an energy-favored reaction pathway.
-
Ni-BaH₂: The addition of BaH₂ to a nickel catalyst dramatically decreases the apparent activation energy for ammonia synthesis from 150 kJ mol⁻¹ to 87 kJ mol⁻¹.[6] This suggests a strong synergistic effect in promoting N₂ activation and hydrogenation.
These findings open up avenues for developing even more efficient, low-temperature ammonia synthesis catalysts based on the BaH₂ system.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Transition-Metal-Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Barium Hydride in Hydrogenation Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium hydride (BaH₂) and its derivatives have emerged as potent reagents in modern hydrogenation catalysis. While commercially available, bulk BaH₂ is largely inactive for hydrogenation, specially prepared "activated" barium and supported barium hydride species exhibit remarkable catalytic activity for the hydrogenation of a wide range of unsaturated organic compounds, including alkenes, alkynes, and arenes.[1][2] Furthermore, BaH₂ serves as an effective co-catalyst or mediator in synergy with transition metals for important industrial processes like ammonia synthesis.[3][4] This document provides detailed application notes and experimental protocols for the use of barium-based catalysts in hydrogenation and related reductive transformations.
Application: Direct Hydrogenation of Alkenes and Arenes using Activated Barium (Ba⁰/BaH₂) Catalyst
Commercially available barium hydride is non-catalytic for hydrogenation.[1] However, a highly active catalyst can be prepared by activating barium metal through evaporation and co-condensation with a solvent like heptane.[1][5][6] This process generates a black powder of finely divided, oxide-free barium metal (Ba⁰) which readily reacts with hydrogen to form BaH₂ in situ. This mixture of Ba⁰ and BaH₂ is a highly potent catalyst for the hydrogenation of various unsaturated hydrocarbons.[2][5]
Quantitative Data: Hydrogenation of Alkenes, Alkynes, and Imines
The following table summarizes the catalytic performance of activated barium metal in the hydrogenation of a variety of unsaturated substrates. The data is adapted from Harder, S. et al., Angew. Chem. Int. Ed., 2021.[6][7][8]
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Cyclohexene | 5 | 12 | 80 | 0.5 | >99 |
| 2 | Cyclohexene | 5 | 12 | Room Temp. | 3 | >99 |
| 3 | 1-Methylcyclohexene | 10 | 20 | 150 | 24 | >99 |
| 4 | Tetraphenylethylene | 10 | 20 | 150 | 24 | >99 |
| 5 | 1-Hexene | 5 | 12 | 100 | 3 | >99 |
| 6 | Diphenylacetylene | 5 | 12 | 120 | 1 | >99 |
| 7 | N-benzylideneaniline | 10 | 20 | 120 | 24 | >99 |
Quantitative Data: Hydrogenation of Arenes and Pyridines
Activated barium is also effective for the more challenging hydrogenation of aromatic compounds.
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Benzene | 10 | 50 | 150 | 24 | >99 |
| 2 | Naphthalene | 10 | 50 | 150 | 24 | >99 |
| 3 | Anthracene | 10 | 50 | 150 | 24 | >99 |
| 4 | Pyridine | 10 | 50 | 150 | 24 | 90 |
| 5 | 2,6-Lutidine | 10 | 50 | 150 | 24 | 85 |
Experimental Protocols
Protocol 1: Preparation of Activated Barium Catalyst
This protocol is based on the metal vapor synthesis method described by Harder et al.[7]
Materials:
-
Barium metal chunks
-
Heptane, anhydrous
-
Metal-evaporation equipment
Procedure:
-
Under a high vacuum, activate bulk barium metal by evaporation.
-
Co-condense the barium vapor with anhydrous heptane.
-
After the condensation is complete, remove the heptane under vacuum.
-
The resulting oxide-free, black powder of activated barium should be handled under an inert atmosphere (e.g., in a glovebox).
Protocol 2: General Procedure for Catalytic Hydrogenation
Materials:
-
Activated Barium Catalyst
-
Substrate (e.g., cyclohexene)
-
Anhydrous solvent (e.g., C₆D₆ for NMR monitoring)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the desired amount of activated barium catalyst.
-
Add the solvent and the substrate to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Analyze the reaction mixture by GC or NMR to determine the conversion.
Proposed Catalytic Cycles
Two main catalytic cycles are proposed for the hydrogenation of alkenes using the activated Ba⁰/BaH₂ system.[1][2][7][9][10]
-
Cycle A (Metal Hydride Mechanism): This cycle is proposed for unactivated alkenes. It involves the insertion of the alkene into a Ba-H bond of BaH₂, followed by hydrogenolysis to release the alkane and regenerate the barium hydride.
-
Cycle B (Barium Metal Mechanism): This cycle is suggested for substrates that are more easily reduced, such as conjugated alkenes or alkynes. It involves the reaction of the substrate with Ba⁰ to form a metallacycle, which is then hydrogenated to yield the product and regenerate Ba⁰.
A dual-site mechanism where both Ba⁰ and BaH₂ play a role is also considered, with Ba⁰ activating the alkene and BaH₂ providing the hydride for the reduction.[5][9][10]
Application: Hydrogen Isotope Exchange using Atomically Dispersed BaH/MgO
Atomically dispersed barium hydride on a magnesium oxide support (BaH/MgO) has been shown to be a highly effective catalyst for hydrogen isotope exchange (HIE) in nonactivated alkylarenes, using D₂ as the deuterium source under mild conditions.[11] This catalyst demonstrates significantly higher activity than bulk BaH₂.[11]
Quantitative Data: Deuteration of Toluene
The following data, adapted from Cai, Y. et al., Nat Commun, 2025, highlights the superior performance of BaH/MgO compared to bulk BaH₂.[11][12]
| Catalyst | Substrate | Catalyst Loading (mol% Ba) | D₂ Pressure (bar) | Temperature (°C) | Time (h) | Average Deuteration Rate (molD molBa⁻¹ h⁻¹) |
| BaH/MgO | Toluene | 1 | 6 | 25 | 1 | 285 |
| Bulk BaH₂ | Toluene | 10 | 6 | 120 | 6 | 0.933 |
Experimental Protocols
Protocol 3: Preparation of 20 wt% BaH/MgO Catalyst
This protocol is based on the method described by Cai, Y. et al.[12]
Materials:
-
Barium metal
-
Magnesium oxide (MgO)
-
Liquid ammonia (NH₃)
-
High-purity hydrogen gas (H₂)
-
Custom stainless-steel reactor with a quartz liner
Procedure:
-
Inside an argon-filled glovebox, mix 30 mg of metallic Ba with 120 mg of MgO and load the mixture into the reactor.
-
Seal the reactor, remove it from the glovebox, and evacuate it.
-
Cool the reactor in a liquid nitrogen bath and introduce NH₃ gas, which will liquefy.
-
Shake the reactor for 5 hours to form Ba(NH₂)₂/MgO.
-
Remove the excess NH₃ by evaporation.
-
Place the resulting Ba(NH₂)₂/MgO sample in a fixed-bed reactor.
-
Perform hydrogenation in a flow of H₂ (30 mL min⁻¹) at 10 bar and 300 °C for 8 hours to yield the BaH/MgO catalyst.
Protocol 4: General Procedure for Deuteration of Alkylarenes
Materials:
-
BaH/MgO catalyst
-
Alkylarene substrate (e.g., toluene)
-
Anhydrous cyclohexane
-
Deuterium gas (D₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge an autoclave with the BaH/MgO catalyst (e.g., 2 mol% Ba relative to the substrate).
-
Add cyclohexane and the alkylarene substrate.
-
Seal the autoclave and pressurize with D₂ to the desired pressure (e.g., 6 bar).
-
Stir the reaction at the specified temperature (e.g., 25 °C) for the desired time.
-
After the reaction, vent the D₂ gas.
-
Analyze the product by ¹H NMR to determine the percentage of deuterium incorporation.[13]
Experimental Workflow
The overall process for the synthesis and application of the BaH/MgO catalyst can be visualized as a straightforward workflow.
Application: BaH₂ as a Co-catalyst in Ammonia Synthesis
Barium hydride has been shown to have a synergistic effect with transition metals like nickel and cobalt, significantly enhancing their catalytic activity for ammonia synthesis at lower temperatures than traditional catalysts.[3][4] For instance, the addition of BaH₂ can dramatically decrease the apparent activation energy for a Ni catalyst from 150 kJ mol⁻¹ to 87 kJ mol⁻¹.[4] In this role, BaH₂ is not a direct catalyst but acts as a mediator, facilitating nitrogen activation and hydrogenation. This often occurs via a chemical looping process where BaH₂ reacts with N₂ to form barium imide (BaNH), which is then hydrogenated to release NH₃ and regenerate BaH₂.[14][15]
Proposed Mechanism for Ni-BaH₂ Catalyzed Ammonia Synthesis
The synergy between Ni and BaH₂ promotes the activation of N₂ and its subsequent hydrogenation. An intermediate [N-H] species is thought to be generated upon N₂ fixation, which is then hydrogenated to NH₃, regenerating the hydride species and completing the catalytic cycle.[3][4]
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. All experiments, especially those involving high pressures and reactive metal hydrides, should be conducted with appropriate safety precautions.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Barium Metal as a Highly Active Hydrogenation Catalyst - ChemistryViews [chemistryviews.org]
- 6. Metallic Barium: A Versatile and Efficient Hydrogenation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metallic Barium: A Versatile and Efficient Hydrogenation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication of atomically dispersed barium hydride catalysts for the synthesis of deuterated alkylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Barium Hydride in Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of barium hydride (BaH₂) as a potential material for solid-state hydrogen storage. The information is intended to guide researchers in evaluating its properties and includes detailed protocols for its synthesis and characterization.
Introduction to Barium Hydride for Hydrogen Storage
Barium hydride (BaH₂) is an alkaline earth metal hydride that has been considered for hydrogen storage due to its potential to reversibly store and release hydrogen gas.[1][2] Like other metal hydrides, it offers the advantage of storing hydrogen in a solid form, which can be safer and more volumetrically efficient than compressed gas or liquid hydrogen.[3] However, the practical application of BaH₂ for hydrogen storage is limited by its thermodynamic properties and a lack of extensive research into its kinetic and cycling performance.[4]
Physicochemical and Hydrogen Storage Properties
Barium hydride is a white to gray crystalline solid with a density of approximately 4.16-4.21 g/cm³.[2][5] It decomposes at 675°C before melting.[1][5] The key reaction for hydrogen storage is the reversible decomposition (dehydrogenation) and formation (hydrogenation) of BaH₂:
BaH₂ (s) ⇌ Ba (s) + H₂ (g)
Data Presentation: Hydrogen Storage Characteristics of Barium Hydride
| Property | Value | Source/Method | Notes |
| Gravimetric H₂ Capacity (Theoretical) | 1.46 wt% | Calculation | Based on molar masses: (2 * 1.008) / (137.33 + 2 * 1.008) * 100%. |
| Volumetric H₂ Capacity (Theoretical) | ~61.5 kg H₂/m³ | Calculation | Based on the density of BaH₂ (4.16 g/cm³) and its gravimetric capacity. |
| Standard Enthalpy of Formation (ΔfH⁰) | -171 to -190.1 kJ/mol | [1][5] | This value indicates the stability of BaH₂. |
| Enthalpy of Dehydrogenation (ΔH) | ~171 to 190.1 kJ/mol H₂ | Calculation | Assumed to be the reverse of the formation enthalpy. High value suggests high temperatures are required for hydrogen release. |
| Standard Molar Entropy (S⁰) | 77 J/(mol·K) | [1] | Standard entropy of the solid BaH₂. |
| Decomposition Temperature | 675°C | [1][5] | Temperature at which the material decomposes. |
| Experimentally Determined PCI Data | Not Available | Literature Review | No comprehensive Pressure-Composition-Isotherm (PCI) data was found. |
| Kinetic Data (Absorption/Desorption Rates) | Not Available | Literature Review | No specific kinetic data for hydrogen storage applications was found. |
| Cycling Stability | Not Available | Literature Review | No data on the degradation of storage capacity over multiple cycles was found. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of barium hydride for hydrogen storage research. These protocols are based on standard methodologies for metal hydrides and should be adapted and optimized for specific experimental setups.
Protocol for Synthesis of Barium Hydride
This protocol describes the direct hydrogenation of barium metal.
Materials and Equipment:
-
High-purity barium metal (turnings or powder)
-
High-purity hydrogen gas (UHP grade)
-
High-pressure reactor (e.g., Sieverts' apparatus or a dedicated hydrogenation chamber) made of a suitable material like stainless steel
-
Vacuum pump
-
Inert gas (e.g., Argon) for handling
-
Glovebox for handling air-sensitive materials
-
Temperature controller and furnace
Procedure:
-
Handling and Loading: Inside an argon-filled glovebox, carefully weigh a specific amount of barium metal and place it into the reactor vessel. Barium is highly reactive and should not be exposed to air or moisture.
-
Assembly and Leak Check: Seal the reactor and connect it to a gas manifold system. Evacuate the reactor and the manifold to a high vacuum (<10⁻⁵ mbar) to remove any residual air and moisture. Perform a leak test to ensure the system is hermetically sealed.
-
Activation: Heat the barium metal under vacuum to a moderate temperature (e.g., 200-300°C) for several hours to clean the surface of any passivation layers.
-
Hydrogenation:
-
Cool the reactor to the desired reaction temperature (typically between 150-400°C).[5]
-
Introduce high-purity hydrogen gas into the reactor to the desired pressure (e.g., 20-140 bar).
-
Monitor the pressure drop in the system, which indicates the absorption of hydrogen by the barium metal.
-
Maintain the temperature and pressure for a sufficient duration (e.g., 5-24 hours) to ensure complete conversion to BaH₂.[5] The reaction is exothermic.
-
-
Cooling and Passivation: Once the reaction is complete (pressure stabilizes), cool the reactor to room temperature under a hydrogen atmosphere.
-
Sample Retrieval: Vent the hydrogen gas and transfer the reactor back into the glovebox. Carefully retrieve the barium hydride powder. The product is highly pyrophoric and must be handled under an inert atmosphere.
Protocol for Pressure-Composition-Isotherm (PCI) Analysis
This protocol outlines the procedure for measuring the hydrogen storage properties of BaH₂ using a Sieverts' type apparatus.[6]
Equipment:
-
Sieverts' apparatus (volumetric setup) with a calibrated gas reservoir, a sample chamber, pressure transducers, and temperature control.
-
High-purity hydrogen gas.
-
Vacuum pump.
-
Glovebox.
Procedure:
-
Sample Preparation: Load a precisely weighed amount of BaH₂ powder into the sample chamber inside a glovebox.
-
System Setup: Connect the sample chamber to the Sieverts' apparatus. Evacuate the entire system to high vacuum.
-
Dehydrogenation (for absorption isotherm): Heat the sample under vacuum to a temperature above its decomposition temperature (e.g., >675°C) to fully dehydrogenate the BaH₂ to Ba metal. This step is crucial for measuring the absorption isotherm. For a desorption isotherm, start with a fully hydrided sample.
-
Isothermal Measurement:
-
Set the sample chamber to the desired constant temperature for the isotherm measurement (e.g., 500°C, 550°C, 600°C).
-
Introduce a small, known amount of hydrogen gas from the calibrated reservoir into the sample chamber.
-
Allow the system to reach thermodynamic equilibrium (i.e., the pressure stabilizes). This may take from minutes to hours depending on the kinetics.
-
Record the final equilibrium pressure and temperature.
-
Calculate the amount of hydrogen absorbed by the sample based on the pressure change in the calibrated volumes.
-
Repeat the process of adding small aliquots of hydrogen gas until the sample is saturated (pressure increases linearly with added gas).
-
-
Data Analysis:
-
Plot the equilibrium pressure versus the hydrogen concentration in the material (e.g., in wt% or H/M ratio) to generate the PCI curve.
-
Repeat the entire procedure at different temperatures to obtain a family of isotherms.
-
From the plateau pressures at different temperatures, construct a Van't Hoff plot (ln(P) vs. 1/T) to determine the enthalpy (ΔH) and entropy (ΔS) of dehydrogenation.[6]
-
Protocol for Cycling Stability Testing
This protocol describes a method for evaluating the long-term performance of BaH₂ over multiple hydrogen absorption and desorption cycles.[2]
Equipment:
-
Automated Sieverts' apparatus or a dedicated cycling rig.
-
Mass flow controllers.
-
Temperature and pressure cycling capabilities.
Procedure:
-
Sample Preparation and Activation: Prepare and activate the BaH₂ sample as described in the PCI protocol.
-
Set Cycling Parameters: Define the conditions for the absorption and desorption cycles:
-
Absorption: Set the temperature and pressure (e.g., 500°C and a pressure above the plateau pressure).
-
Desorption: Set the temperature and pressure/vacuum level (e.g., 600°C and vacuum or low back-pressure).
-
-
Automated Cycling:
-
Start the automated cycling process. The system will alternate between the set absorption and desorption conditions for a predefined number of cycles (e.g., 100, 500, or 1000 cycles).
-
-
Interim Characterization: Periodically (e.g., every 10 or 50 cycles), pause the cycling to measure a full PCI curve as described in Protocol 3.2. This will quantify the hydrogen storage capacity at that point in the cycling experiment.
-
Data Analysis:
-
Plot the reversible hydrogen storage capacity as a function of the cycle number.
-
Analyze the changes in the PCI curves (e.g., plateau pressure, slope, and hysteresis) over the cycles.
-
Optionally, characterize the material's structure and morphology (e.g., using XRD and SEM) before and after cycling to understand the degradation mechanisms.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows described in these application notes.
Caption: Reversible hydrogenation and dehydrogenation of Barium.
Caption: Workflow for BaH₂ synthesis and characterization.
Safety and Handling
-
Barium Hydride: BaH₂ is a highly reactive and pyrophoric material. It reacts violently with water and acids to produce flammable hydrogen gas and significant heat, which can lead to spontaneous ignition.[2] It should only be handled in an inert atmosphere (e.g., in a glovebox).
-
Barium Metal: The precursor, barium metal, is also highly reactive with air and moisture.
-
High-Pressure Hydrogen: All experiments involving high-pressure hydrogen must be conducted with appropriate safety measures, including the use of certified reactors, pressure relief valves, and adequate ventilation.
Conclusion
Barium hydride presents a theoretically interesting case for hydrogen storage, but a significant lack of experimental data on its performance hinders a thorough evaluation. Its high theoretical volumetric density is an advantage, but its low gravimetric capacity and the high temperatures likely required for hydrogen release (due to its high enthalpy of formation) are considerable drawbacks. The provided protocols offer a framework for researchers to systematically investigate the properties of BaH₂ and fill the existing gaps in the scientific literature. Future research should focus on obtaining reliable PCI data, understanding the kinetic limitations, and evaluating the material's stability over extended cycling.
References
- 1. barium hydride [chemister.ru]
- 2. High-Purity Barium Hydride (BaH₂) for Hydrogen Storage, Catalysis, and Industrial Applications [hi-tech-materials.com]
- 3. doc.rero.ch [doc.rero.ch]
- 4. scispace.com [scispace.com]
- 5. webqc.org [webqc.org]
- 6. NIST-MSEL Hydrogen Storage Program: Research - Introduction [ctcms.nist.gov]
Application Notes and Protocols for Handling Air-Sensitive Barium Hydride (BaH₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the safe and effective handling of barium hydride (BaH₂), a highly air- and moisture-sensitive inorganic compound. Adherence to these protocols is critical to ensure experimental success and personnel safety.
Introduction
Barium hydride (BaH₂) is a potent reducing agent with applications in organic synthesis, materials science, and as a precursor for other barium compounds.[1][2][3] Its extreme reactivity with atmospheric oxygen and moisture necessitates the use of specialized inert atmosphere techniques to prevent degradation of the compound and to mitigate safety hazards.[1][4][5] This document outlines the necessary experimental setups and protocols for handling BaH₂.
Properties of Barium Hydride
A thorough understanding of the properties of BaH₂ is essential for its safe handling. Key properties are summarized in the table below.
| Property | Value |
| Appearance | White to gray crystalline solid[1][2] |
| Molar Mass | 139.343 g/mol [1][3] |
| Density | 4.16 g/cm³[1][2][6] |
| Decomposition Temperature | 675 °C[1][2][3] |
| Reactivity | Highly reactive with water, oxygen, and other protic solvents.[1][3][5][6] |
| Solubility | Insoluble in most organic solvents, but reacts with them if they are not rigorously dried. |
Experimental Setups: Glovebox and Schlenk Line
The two primary methods for handling air-sensitive compounds like BaH₂ are the use of a glovebox or a Schlenk line.[4][7][8] The choice between these depends on the scale of the experiment and the specific manipulations required.
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen), maintaining very low levels of oxygen and moisture (ppm levels).[7][9] This is the preferred method for intricate manipulations such as weighing, grinding, and transferring small amounts of BaH₂.[7][10]
Schlenk Line: A Schlenk line is a vacuum-gas manifold that allows for the manipulation of air-sensitive materials in glassware under an inert atmosphere.[4][8][10] This technique is well-suited for conducting reactions, solvent transfers, and filtrations under inert conditions.[10]
Experimental Protocols
The following protocols provide step-by-step instructions for common manipulations of BaH₂.
General Preparations
-
Glassware: All glassware must be thoroughly dried in an oven (at >120 °C) for several hours and then cooled under a stream of inert gas or in a desiccator before being introduced into the glovebox or attached to the Schlenk line.[4]
-
Solvents: All solvents must be rigorously dried and deoxygenated prior to use. Common methods include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents) or passing through a column of activated alumina. Degassing can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.[9][11]
Weighing and Transferring Solid BaH₂ (Glovebox Protocol)
-
Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels. Bring all necessary items (spatulas, weighing paper or boat, and a pre-dried and tared container for the BaH₂) into the glovebox through the antechamber, purging with at least three vacuum/inert gas cycles.[10]
-
Weighing: Carefully open the BaH₂ storage container inside the glovebox. Using a clean, dry spatula, transfer the desired amount of BaH₂ onto the weighing paper or boat on a tared balance.
-
Transfer: Promptly transfer the weighed BaH₂ to its designated container (e.g., a reaction flask).
-
Sealing: Securely seal the container with the BaH₂ and the original BaH₂ storage container.
-
Cleanup: Carefully clean any residual BaH₂ powder within the glovebox using a dedicated brush and disposal container.
Setting up a Reaction with BaH₂ (Schlenk Line Protocol)
-
Flask Preparation: Attach a dry Schlenk flask containing a magnetic stir bar to the Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solid Addition: If BaH₂ is the first reagent, it can be weighed in a glovebox and transferred to the Schlenk flask, which is then sealed and brought to the Schlenk line.[10] Alternatively, for a direct addition on the line, a solid addition tube can be used under a positive flow of inert gas.
-
Solvent Addition: Transfer the required volume of dry, deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.[10][11]
-
Reagent Addition: Other reagents can be added via syringe through a rubber septum against a counterflow of inert gas.
-
Reaction: The reaction can then be heated, cooled, and stirred under a positive pressure of inert gas. A bubbler on the Schlenk line indicates the positive pressure.
Safety Precautions
Working with BaH₂ requires strict adherence to safety protocols to prevent injury and property damage.
| Hazard | Precaution |
| High Reactivity with Water and Air | Always handle under an inert atmosphere (glovebox or Schlenk line).[1][4] Avoid any contact with moisture.[12] |
| Flammability | BaH₂ can ignite spontaneously in air. Keep away from flammable materials and ignition sources.[2] Use Class D fire extinguishers for metal fires; DO NOT use water, carbon dioxide, or foam.[13] |
| Toxicity | Barium compounds are toxic. Avoid inhalation of dust and skin contact.[13][14] |
| Personal Protective Equipment (PPE) | Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (check for compatibility).[12][13][14] |
| Spills | In case of a spill, do not use water. Cover the spill with a dry, inert powder like sand or sodium carbonate and collect it in a sealed container for proper disposal.[12] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for handling BaH₂ in a research laboratory.
References
- 1. webqc.org [webqc.org]
- 2. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 3. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Barium hydride - Wikipedia [en.wikipedia.org]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. ossila.com [ossila.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Barium - ESPI Metals [espimetals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols: Barium Hydride Supported on MgO for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium hydride supported on magnesium oxide (BaH₂/MgO) as a heterogeneous catalyst. This catalytic system has shown significant promise in various chemical transformations, including hydrogen isotope exchange for the synthesis of deuterated compounds and ammonia synthesis under mild conditions.
Introduction
Alkali and alkaline earth metal hydrides are emerging as powerful catalysts for a range of chemical reactions. Barium hydride (BaH₂), when dispersed on a high-surface-area support like magnesium oxide (MgO), exhibits enhanced catalytic performance compared to its bulk form.[1] The MgO support not only provides a high surface area for the dispersion of BaH₂ but also exhibits basic properties compatible with the hydride, preventing undesirable side reactions.[1] This combination leads to a highly active and stable catalytic material with applications in isotopic labeling and small molecule activation.
Catalyst Synthesis
The preparation of BaH₂/MgO catalysts can be achieved through several methods, with the goal of achieving high dispersion of the active barium hydride species on the MgO support.
Synthesis of MgO Support
A high-surface-area MgO support is crucial for the performance of the catalyst.[1] A common method involves the calcination of magnesium oxalate.
Protocol: Synthesis of High-Surface-Area MgO
-
Precursor Synthesis: Magnesium acetate tetrahydrate is reacted with oxalic acid dihydrate to precipitate magnesium oxalate.
-
Calcination: The resulting magnesium oxalate is calcined in an argon flow at 550 °C for 5 hours. This process yields MgO with a high specific surface area (e.g., ~215 m² g⁻¹).[1]
Synthesis of BaH₂/MgO Catalyst
Two primary methods for the preparation of BaH₂/MgO are liquid-ammonia impregnation followed by hydrogenation and ball milling.
Protocol 1: Liquid-Ammonia Impregnation and Hydrogenation [1]
This method is suitable for achieving atomically dispersed barium species on the MgO support.
-
Preparation: Inside an argon-filled glovebox, mix metallic barium (e.g., 30 mg) with the prepared MgO support (e.g., 120 mg for a 20 wt% Ba loading).
-
Ammonia Impregnation: Load the mixture into a custom-designed stainless-steel reactor. Cool the reactor in a liquid nitrogen bath and introduce ammonia gas, which will liquefy. The metallic barium reacts with liquid ammonia to form barium amide (Ba(NH₂)₂), which deposits on the MgO support.
-
Ammonia Removal: After the reaction is complete, remove the excess ammonia by evacuation.
-
Hydrogenation: Heat the resulting Ba(NH₂)₂/MgO powder at 300 °C in a flowing hydrogen atmosphere. This step converts the barium amide to barium hydride (BaH/MgO) with the release of ammonia.
Protocol 2: Ball Milling [1]
This is a simpler, solvent-free method for preparing the supported catalyst.
-
Mixing: In an inert atmosphere (e.g., inside a glovebox), place the desired amounts of pre-synthesized BaH₂ and the MgO support into a milling jar.
-
Milling: Mill the mixture for a specified time and at a specific frequency to achieve a homogeneous dispersion of BaH₂ on the MgO.
Applications in Catalysis
Hydrogen Isotope Exchange (HIE) for Deuteration
Atomically dispersed BaH/MgO has demonstrated exceptional activity for the hydrogen isotope exchange (HIE) of both sp² and sp³ C-H bonds in non-activated alkylarenes using deuterium gas (D₂) as the deuterium source under mild conditions.[1] This provides a powerful tool for the synthesis of deuterium-labeled compounds, which are valuable in pharmaceutical research and mechanistic studies.
Experimental Workflow: Deuteration of Alkylarenes
Caption: Experimental workflow for the deuteration of alkylarenes using BaH₂/MgO catalyst.
Quantitative Data: Deuteration of Toluene [1]
| Catalyst | Method | Temperature (°C) | Pressure (bar D₂) | Time (h) | Deuteration Rate (mmol g⁻¹ h⁻¹) |
| 20 wt% BaH/MgO | Impregnation | 25 | 6 | 24 | ~2 orders of magnitude higher than bulk BaH₂ |
| BaH/MgO-bm | Ball Milling | 25 | - | - | Highest activity among ball-milled samples |
Protocol: General Procedure for Deuteration of Alkylarenes [1]
-
Reactor Loading: In an argon-filled glovebox, add the BaH₂/MgO catalyst and the alkylarene substrate to a reaction vessel.
-
Reaction Setup: Seal the reactor, remove it from the glovebox, and connect it to a deuterium gas line.
-
Reaction: Pressurize the reactor with D₂ to the desired pressure (e.g., 6 bar) and stir the reaction mixture at room temperature (25 °C) for the specified time (e.g., 24 hours).
-
Work-up: After the reaction, vent the D₂ gas. The catalyst can be separated from the liquid product by centrifugation or filtration.
-
Analysis: Analyze the liquid phase by ¹H and ²H NMR spectroscopy to determine the extent and position of deuteration.
Ammonia Synthesis
BaH₂ has been shown to act as a powerful promoter for transition metal catalysts (e.g., Ni, Co) in ammonia synthesis, significantly lowering the activation energy and allowing for milder reaction conditions.[2][3][4] While the support in some of these studies is not exclusively MgO, the principles of BaH₂ promotion are relevant. The synergy between BaH₂ and the transition metal facilitates the activation of dinitrogen (N₂), which is often the rate-determining step.[2][3][4]
Proposed Catalytic Cycle for Ammonia Synthesis
References
- 1. Fabrication of atomically dispersed barium hydride catalysts for the synthesis of deuterated alkylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synergistic Effects of Barium Hydride with Nickel and Cobalt Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recent advancements in catalysis have highlighted the significant synergistic effects between barium hydride (BaH₂) and transition metal catalysts, particularly nickel (Ni) and cobalt (Co). This combination has shown remarkable efficacy in lowering the activation energy for challenging chemical transformations, most notably in ammonia synthesis.[1][2][3] The principles underlying this synergy, however, offer promising avenues for broader applications in catalytic hydrogenations, a cornerstone of pharmaceutical and fine chemical synthesis.
Barium hydride, with its reactive hydride ions (H⁻), can act as a powerful reducing agent and promoter, modifying the electronic properties of the transition metal and opening up new, lower-energy reaction pathways.[3][4] This document provides an overview of the observed synergistic effects, quantitative data from key studies, detailed experimental protocols for catalyst preparation and use, and visualizations of the proposed catalytic mechanisms.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative data demonstrating the enhanced catalytic performance of Ni and Co catalysts when combined with barium hydride, primarily drawing from studies on ammonia synthesis as a model reaction.
Table 1: Comparison of Apparent Activation Energies (Ea) for Ammonia Synthesis
| Catalyst System | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Ni (unpromoted) | 150 | [1][2] |
| Ni-BaH₂ | 87 | [1][2] |
| Co (unpromoted/BaO-promoted) | Higher than BaH₂ promoted | [3][4] |
| Co-BaH₂/CNT | 58 | [3][4] |
Table 2: Comparative Catalytic Activity in Ammonia Synthesis
| Catalyst System | Reaction Temperature (°C) | Ammonia Synthesis Rate | Comparison | Reference |
| Ni-BaH₂ | < 300 | Comparable to Cs-Ru/MgO | Dramatically enhanced low-temperature activity | [1][2] |
| Co-BaH₂/CNT | 300 | 2 orders of magnitude > BaO-Co/CNTs | Significantly outperforms oxide-promoted catalyst | [3][4] |
| Co-BaH₂/CNT | 300 | > 2.5 times higher than Cs-Ru/MgO | Surpasses activity of a standard noble metal catalyst | [3][4] |
| Co-BaH₂/CNT | > 150 | Active | Demonstrates very low-temperature activity | [3][4] |
Proposed Mechanism of Synergy
The synergistic effect between barium hydride and Ni/Co catalysts is believed to arise from a "relayed catalysis" mechanism. In this model, the transition metal and the hydride play distinct but cooperative roles.
-
Substrate Activation: The transition metal surface (Ni or Co) serves as the primary site for the adsorption and activation of the substrate (e.g., N₂ in ammonia synthesis, or an unsaturated organic molecule in hydrogenation).
-
Hydride-Mediated Transformation: Barium hydride, with its negatively charged hydride ions, acts as a potent reducing agent. It facilitates the removal and transformation of the activated substrate from the metal surface.[3] For instance, in ammonia synthesis, it forms a barium imide (BaNH) intermediate.[3]
-
Hydrogenation and Regeneration: The intermediate species is then hydrogenated to yield the final product, regenerating the barium hydride and completing the catalytic cycle. This process can occur at significantly lower temperatures than direct hydrogenation on the unpromoted metal surface.[3]
This relayed mechanism effectively breaks down the overall reaction into a series of lower-energy steps, thereby reducing the apparent activation energy.[1][3]
Visualizations
Catalytic Cycle Diagram
References
- 1. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Barium Hydride-Mediated Nitrogen Transfer and Hydrogenation for Ammonia Synthesis: A Case Study of Cobalt | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Deuteration Using BaH₂/MgO Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of an atomically dispersed barium hydride on magnesium oxide (BaH₂/MgO) catalyst for the deuteration of organic compounds. This heterogeneous catalyst system offers remarkable efficiency for hydrogen isotope exchange (HIE) reactions under mild conditions, making it a valuable tool for the synthesis of deuterium-labeled compounds for various applications, including metabolic studies and drug development.
Overview of the BaH₂/MgO Catalyst
The BaH₂/MgO catalyst consists of atomically dispersed barium hydride species on a magnesium oxide support. This material has demonstrated exceptional reactivity for the activation of dihydrogen (H₂) at room temperature and facilitates the efficient deuteration of both sp³ and sp² C-H bonds in non-activated alkylarenes using deuterium gas (D₂) as the deuterium source.[1][2]
Key Advantages:
-
High Reactivity under Mild Conditions: The catalyst enables deuteration at room temperature, a significant improvement over traditional methods that often require high temperatures.[1]
-
Heterogeneous Nature: As a solid catalyst, it can be easily separated from the reaction mixture, simplifying product purification.[1]
-
High Deuterium Incorporation: The protocol allows for high levels of deuterium incorporation into the target molecules.
-
Transition Metal-Free: This system provides an alternative to deuteration methods that rely on precious and often toxic transition metals.[2]
Experimental Protocols
Catalyst Preparation: 20 wt% BaH₂/MgO
This protocol details the synthesis of a 20 wt% BaH₂/MgO catalyst via a liquid-ammonia impregnation followed by hydrogenation.[1][2]
Materials:
-
Metallic Barium (Ba)
-
Magnesium Oxide (MgO)
-
Ammonia (NH₃) gas
-
Argon (Ar) gas
-
Custom-designed stainless-steel reactor (20 mL) with a quartz liner and sapphire observation window
Procedure:
-
Inside an argon-filled glovebox, mix 30 mg of metallic barium with 120 mg of magnesium oxide.
-
Load the mixture into the custom-designed stainless-steel reactor.
-
Seal the reactor and remove it from the glovebox.
-
Evacuate the reactor using a vacuum pump.
-
Cool the reactor in a liquid nitrogen bath.
-
Introduce ammonia gas into the cold reactor, allowing it to liquefy and dissolve the barium.
-
After the formation of a homogeneous solution, slowly evaporate the ammonia by warming the reactor to room temperature.
-
Heat the resulting solid precursor under a dynamic vacuum to remove any residual ammonia.
-
Introduce hydrogen gas (H₂) into the reactor and heat to initiate the hydrogenation of the barium species to form the final BaH₂/MgO catalyst.
Diagram of Catalyst Synthesis Workflow:
Caption: Workflow for the synthesis of the 20 wt% BaH₂/MgO catalyst.
General Protocol for Deuteration of Alkylarenes
This protocol describes a typical procedure for the deuteration of an alkylarene substrate, using toluene as an example.[1]
Materials:
-
Substrate (e.g., toluene)
-
BaH₂/MgO catalyst (e.g., 20 wt%)
-
Anhydrous cyclohexane (solvent)
-
Deuterium gas (D₂)
-
Autoclave (50 mL) or similar high-pressure reactor
Procedure:
-
In an argon-filled glovebox, add the desired amount of the BaH₂/MgO catalyst (e.g., 5.6 mg for 2 mol% BaH with respect to the substrate) to a reaction vessel.
-
Add the substrate (e.g., 0.4 mmol of toluene) and the solvent (e.g., 2 mL of cyclohexane).
-
Seal the reaction vessel, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with D₂ gas to the desired pressure (e.g., 6 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 6 hours).
-
After the reaction, carefully vent the D₂ gas.
-
The reaction mixture can be analyzed directly by NMR or GC-MS to determine the extent of deuteration.
Diagram of General Deuteration Workflow:
Caption: General experimental workflow for the deuteration of alkylarenes.
Quantitative Data Summary
The performance of the BaH₂/MgO catalyst has been evaluated for the deuteration of various alkylarenes. The following tables summarize the key quantitative data.
Table 1: Comparison of BaH₂/MgO and Bulk BaH₂ for Toluene Deuteration[1]
| Catalyst | Catalyst Loading (mol% Ba) | Temperature (°C) | D₂ Pressure (bar) | Reaction Time (h) | Average Deuteration Rate (molD molBa⁻¹ h⁻¹) |
| BaH₂/MgO | 1 | 25 | 6 | 1 | 285 |
| Bulk BaH₂ | 10 | 120 | 6 | 6 | 0.933 |
Table 2: Substrate Scope for Deuteration with BaH₂/MgO Catalyst[1]
Reaction Conditions: 0.4 mmol substrate, 2 mol% BaH (5.6 mg BaH₂/MgO), 2 mL cyclohexane, 6 bar D₂, 25 °C, 6 h.
| Substrate | Product | Deuterium Incorporation (%) |
| Toluene | Toluene-dₓ | 95 (benzylic), 15 (aromatic) |
| Ethylbenzene | Ethylbenzene-dₓ | 93 (benzylic) |
| Cumene | Cumene-dₓ | 90 (benzylic) |
| Diphenylmethane | Diphenylmethane-dₓ | 99 (benzylic) |
| Triphenylmethane | Triphenylmethane-dₓ | 99 (benzylic) |
| Indane | Indane-dₓ | 92 (benzylic) |
| Tetralin | Tetralin-dₓ | 85 (benzylic) |
| p-Xylene | p-Xylene-dₓ | 96 (benzylic) |
| Mesitylene | Mesitylene-dₓ | 99 (benzylic) |
| Durene | Durene-dₓ | 99 (benzylic) |
| 4-Ethyltoluene | 4-Ethyltoluene-dₓ | 94 (ethyl benzylic), 96 (methyl benzylic) |
| 4-tert-Butyltoluene | 4-tert-Butyltoluene-dₓ | 95 (benzylic) |
Proposed Reaction Mechanism
The deuteration is proposed to proceed via a heterogeneous catalytic process on the surface of the BaH₂/MgO.[1] Density Functional Theory (DFT) calculations suggest a mechanism involving the activation of D₂ by the surface barium hydride species, followed by hydrogen-deuterium exchange with the C-H bonds of the substrate.[1]
Diagram of Proposed Mechanistic Steps:
Caption: Simplified representation of the proposed deuteration mechanism.
Safety and Handling
-
Barium Compounds: Barium and its compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Metallic Barium: Metallic barium is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., in a glovebox).
-
Deuterium Gas: D₂ is a flammable gas. Ensure proper ventilation and use in a well-maintained high-pressure apparatus.
-
Ammonia: NH₃ is a corrosive and toxic gas. Handle in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Deuterium Incorporation | Inactive catalyst | Prepare fresh catalyst, ensuring anhydrous and anaerobic conditions. |
| Insufficient D₂ pressure | Check for leaks in the reactor system and ensure the desired pressure is maintained. | |
| Impure solvent or substrate | Use freshly distilled, anhydrous solvents and pure substrates. | |
| Inconsistent Results | Non-uniform catalyst batch | Ensure thorough mixing during catalyst preparation. |
| Variations in reaction setup | Standardize all reaction parameters, including temperature, pressure, and stirring rate. |
References
Application Notes and Protocols: Barium Hydride (BaH₂) as a Precursor for Advanced Barium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of barium hydride (BaH₂) as a versatile precursor for the synthesis of various advanced barium-containing materials. BaH₂ serves as a highly reactive starting material, enabling the formation of complex oxides, superconductors, and other functional compounds.
Synthesis of Barium Titanate Oxyhydride (BaTiO₃₋ₓHₓ)
Barium titanate oxyhydride is a mixed-anion perovskite with promising applications in catalysis and as a hydrogen-permeable electrode. The use of BaH₂ in a mechanochemical synthesis route offers a direct and efficient method for its preparation.
Experimental Protocol: Mechanochemical Synthesis
This protocol is adapted from the direct synthesis method for barium titanium oxyhydride.
Materials:
-
Barium hydride (BaH₂)
-
Barium oxide (BaO)
-
Titanium dioxide (TiO₂)
-
Zirconia (ZrO₂) milling container and balls
-
High-energy ball milling equipment
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, combine stoichiometric amounts of BaH₂, BaO, and TiO₂ in an agate mortar. The molar ratios are adjusted to achieve the desired level of hydrogen substitution (x).
-
Thoroughly mix the reagents using the mortar and pestle.
-
Transfer the mixture (typically 1 g) into a zirconia milling container along with zirconia balls.
-
Seal the container and remove it from the glovebox.
-
Perform mechanical activation using a high-energy ball mill for 90 minutes.
-
After milling, return the container to the argon-filled glovebox before opening to handle the product.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | BaH₂, BaO, TiO₂ | [1](2) |
| Synthesis Method | Mechanochemical | [1](2) |
| Milling Time | 90 minutes | [1](2) |
| Product | BaTiO₃₋ₓHₓ | [1](2) |
Experimental Workflow
Synthesis of Iron-Based Superconductors (Ba₁₋ₓKₓFe₂As₂)
The use of BaH₂ and KH in the synthesis of Ba₁₋ₓKₓFe₂As₂ superconductors offers a facile and scalable method.[3][4] This "hydride route" promotes better mixing of starting materials and creates a reducing atmosphere due to the evolution of hydrogen, which helps in preparing oxygen-free powders.[3][4]
Experimental Protocol: Hydride Route
Materials:
-
Barium hydride (BaH₂)
-
Potassium hydride (KH)
-
Iron (Fe) powder
-
Arsenic (As) pieces
-
Inert atmosphere glovebox
-
Tube furnace
Procedure:
-
Inside an inert atmosphere glovebox, weigh stoichiometric amounts of BaH₂, KH, Fe powder, and As pieces. An excess of K and As may be required to compensate for evaporation at high temperatures.
-
Thoroughly grind the reactants for an extended period (e.g., >6 hours) to ensure a homogeneous mixture.
-
Press the mixed powder into a pellet.
-
Place the pellet in an alumina crucible and seal it inside a quartz tube under vacuum.
-
Heat the sealed tube in a furnace to a high temperature (e.g., 850-950 °C) for an extended period (e.g., 20-30 hours).
-
Allow the furnace to cool down slowly to room temperature.
-
Handle the resulting single crystals in an inert atmosphere.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | BaH₂, KH, Fe, As | [3](5) |
| Synthesis Method | Solid-state reaction (Hydride route) | [3](5) |
| Reaction Temperature | 850-950 °C | [6](7) |
| Superconducting Transition Temperature (Tc) | up to 38 K for x ≈ 0.4 | [3](8--INVALID-LINK-- |
| Product | Ba₁₋ₓKₓFe₂As₂ single crystals | [6](7) |
Logical Relationship of the Hydride Route
References
- 1. Solved Barium hydride reacts with water to produce barium | Chegg.com [chegg.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Solved 1a.) Barium hydride reacts with water to produce | Chegg.com [chegg.com]
- 4. Barium hydroxide - Wikipedia [en.wikipedia.org]
- 5. Facile synthesis of Ba(1-x)K(x)Fe2As2 superconductors via hydride route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
- 7. arxiv.org [arxiv.org]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for the Use of Barium Hydride as a Vacuum Tube Degassing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maintaining a high vacuum is critical for the proper functioning and longevity of vacuum tubes. Residual gases within the tube can interfere with electron flow, leading to noise, instability, and eventual failure of the device. Getters are reactive materials introduced into vacuum tubes to chemically bind these residual gases. Barium is a widely utilized getter material due to its high reactivity with common residual gases such as oxygen, nitrogen, water vapor, carbon monoxide, and carbon dioxide.[1][2]
This document provides detailed application notes and protocols for the use of barium hydride (BaH₂) as a precursor for the formation of a highly reactive barium metal film for degassing vacuum tubes. Barium hydride is a stable solid that can be handled with appropriate precautions and decomposes upon heating to produce a fresh, reactive barium surface.
Principle of Operation
The use of barium hydride as a getter is based on its thermal decomposition within the evacuated vacuum tube. The process involves two main stages:
-
Activation (Flashing): Barium hydride is heated to its decomposition temperature, yielding highly reactive elemental barium and hydrogen gas.
-
Gettering: The freshly deposited barium film reacts with residual gas molecules, forming stable, non-volatile compounds, thereby reducing the pressure inside the tube.
The primary advantage of using a precursor like barium hydride is that it allows for the in-situ formation of a pure barium film after the vacuum tube has been sealed, avoiding contamination that would occur if reactive barium metal were exposed to air during assembly.[3]
Data Presentation
Table 1: Physicochemical Properties of Barium Hydride
| Property | Value | Reference |
| Chemical Formula | BaH₂ | [4] |
| Molar Mass | 139.36 g/mol | [4] |
| Appearance | Grayish-white crystalline solid | [4] |
| Density | 4.16 g/cm³ | [4] |
| Decomposition Temperature | 675 °C (1247 °F; 948 K) | [4] |
Table 2: Gettering Characteristics of Barium Metal
| Residual Gas | Reaction Products | General Reactivity |
| Oxygen (O₂) | Barium Oxide (BaO) | High |
| Nitrogen (N₂) | Barium Nitride (Ba₃N₂) | High |
| Water Vapor (H₂O) | Barium Oxide (BaO), Hydrogen (H₂) | High |
| Carbon Monoxide (CO) | Barium Oxide (BaO), Barium Carbide (BaC₂) | High |
| Carbon Dioxide (CO₂) | Barium Oxide (BaO), Barium Carbonate (BaCO₃) | High |
| Hydrogen (H₂) | Barium Hydride (BaH₂) (reversible) | Moderate |
Note: The reactivity and specific products can vary with temperature and pressure.
Experimental Protocols
Protocol 1: Preparation of Barium Hydride Getter Assembly
This protocol describes the preparation of a getter assembly containing barium hydride powder. Caution: Barium hydride is moisture-sensitive and can react with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere (e.g., a glovebox).
Materials:
-
Barium Hydride (BaH₂) powder (99% purity or higher)
-
Getter cup or channel (typically made of nickel or a nickel alloy)
-
Inert gas glovebox (Argon or Nitrogen)
-
Spot welder (for attaching the getter assembly)
-
Vacuum tube assembly
Procedure:
-
Environment Preparation: Perform all handling of barium hydride powder inside a glovebox with a dry, inert atmosphere (moisture and oxygen levels < 1 ppm).
-
Getter Filling: Carefully fill the getter cup or channel with a pre-weighed amount of barium hydride powder. The amount will depend on the volume of the vacuum tube and the expected gas load.
-
Sealing (Optional but Recommended): If the getter design allows, a thin foil of a material that will be vaporized or ruptured during activation (e.g., aluminum) can be placed over the opening of the getter cup to minimize any reaction with residual atmospheric gases during the initial pump-down of the vacuum tube.
-
Assembly Integration: Securely attach the filled getter assembly to the designated location within the vacuum tube structure using a spot welder. The placement should ensure that the evaporated barium will coat a non-critical internal surface of the tube, away from insulators.
-
Transfer: Transfer the vacuum tube assembly with the integrated getter to the vacuum pump-down and sealing station. Minimize exposure to ambient air.
Protocol 2: Activation of Barium Hydride Getter (Flashing)
This protocol details the thermal activation of the barium hydride getter to form the reactive barium film.
Equipment:
-
High-vacuum pumping station
-
High-frequency induction heater or a direct electrical heating source
-
Pyrometer or other suitable temperature monitoring device
Procedure:
-
Evacuation: Mount the vacuum tube on the pumping station and evacuate to a pressure of at least 10⁻⁵ Torr.
-
Bake-out: While pumping, bake out the vacuum tube assembly according to standard procedures (typically 250-400°C) to degas the internal components.
-
Getter Degassing (Optional): Prior to flashing, the getter assembly can be gently heated to a temperature below the decomposition point of barium hydride (e.g., 300-400°C) to desorb any surface-adsorbed gases.
-
Flashing: After the tube has cooled from the bake-out and a high vacuum is re-established, position the coil of the high-frequency induction heater around the exterior of the vacuum tube, aligned with the getter assembly.
-
Increase the power to the induction heater to rapidly heat the getter assembly to a temperature above the decomposition temperature of barium hydride, typically in the range of 800-1000°C. This will cause the barium hydride to decompose and the resulting barium metal to evaporate.
-
The evaporated barium will condense on the cooler, internal surfaces of the vacuum tube, forming a silvery, mirror-like film. This is the active getter surface. The hydrogen gas produced during decomposition is removed by the vacuum pump.
-
Sealing: Once the flashing process is complete and the pressure has recovered, seal (pinch-off) the vacuum tube from the pumping station.
Visualizations
Caption: Experimental workflow for barium hydride getter preparation and activation.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up Barium Hydride (BaH2) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Barium Hydride (BaH2), with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of BaH2 in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Actions |
| BaH2-001 | Low Yield: The final yield of BaH2 is significantly lower than expected. | 1. Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure. 2. Hydrogen Leak: Leak in the reaction system, preventing maintenance of required hydrogen pressure. 3. Barium Passivation: Formation of an oxide or nitride layer on the surface of the barium metal, preventing reaction with hydrogen. 4. Poor Heat Transfer: In larger batches, inadequate heat distribution can lead to localized cold spots where the reaction does not proceed efficiently.[1] | 1. Optimize Reaction Parameters: Increase reaction time, temperature (within the 150-800°C range, depending on the setup), or hydrogen pressure. Ensure the physical form of barium has a high surface area (e.g., powder or small pieces).[2] 2. System Integrity Check: Perform a leak test on the reactor and gas delivery system before starting the synthesis. 3. Barium Pre-treatment: Ensure the barium metal is clean and free from surface oxidation. Handle barium under an inert atmosphere (e.g., argon) at all times.[3] 4. Improve Thermal Management: For scaled-up reactions, consider using a reactor with better heat distribution capabilities or mechanical stirring to ensure uniform temperature.[1] |
| BaH2-002 | Product Contamination: The final BaH2 product is contaminated with barium oxide (BaO), barium nitride (Ba3N2), or unreacted barium metal. | 1. Atmospheric Leak: Presence of oxygen or nitrogen in the reaction system due to a leak. 2. Impure Hydrogen: Use of hydrogen gas with significant oxygen or nitrogen impurities. 3. Incomplete Reaction: Insufficient reaction time or hydrogen supply to fully convert the barium metal. | 1. Ensure Inert Atmosphere: The synthesis must be carried out under strictly inert conditions, using a vacuum-sealed system or a glovebox purged with a high-purity inert gas like argon.[2] 2. Use High-Purity Hydrogen: Utilize high-purity (e.g., >99.999%) hydrogen gas. Consider using an in-line gas purifier. 3. Extend Reaction Time: Increase the duration of the reaction to ensure complete conversion of barium to barium hydride.[2] |
| BaH2-003 | Inconsistent Product Quality: Batches of BaH2 show significant variation in purity and reactivity. | 1. Inconsistent Precursor Purity: Variation in the purity of the initial barium metal, particularly with respect to other alkaline earth metals like calcium and strontium.[2] 2. Variable Reaction Conditions: Fluctuations in temperature, pressure, or gas flow rate between batches. 3. Powder Compactness: In scaled-up systems, the compactness of the metal hydride powder can affect hydrogenation and dehydrogenation properties.[1] | 1. Standardize Precursor Purification: Implement a consistent pre-purification protocol for the barium precursor (e.g., a barium salt) to remove Ca and Sr before conversion to the hydride.[2] 2. Strict Process Control: Maintain tight control over all reaction parameters. Automate where possible to ensure batch-to-batch consistency. 3. Controlled Loading: Develop a standardized procedure for loading the reactor to ensure consistent powder density. |
| BaH2-004 | Safety Hazard: Spontaneous ignition or rapid decomposition of the product upon handling. | 1. Exposure to Air/Moisture: Barium hydride is pyrophoric and reacts violently with water and oxygen.[4] 2. Static Discharge: Handling the fine powder can generate static electricity, which can be an ignition source. | 1. Strict Inert Handling: All handling of BaH2 must be performed in a glovebox with a continuously purified inert atmosphere (argon is recommended).[3][5] 2. Grounding and Bonding: Ensure all equipment and personnel are properly grounded to prevent static discharge. Use non-sparking tools.[6] |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing BaH2 on a larger scale?
The most prevalent method for both laboratory and industrial-scale production is the direct reaction of elemental barium with high-purity hydrogen gas at elevated temperatures and pressures.[2][4] The general reaction is:
Ba + H₂ → BaH₂
2. What are the typical reaction conditions for the direct synthesis of BaH2?
Reaction conditions can vary, but generally fall within the following ranges. The optimal conditions will depend on the specific scale and equipment.
| Parameter | Laboratory Scale | Industrial Scale (Indicative) |
| Temperature | 150 - 200 °C (some protocols up to 800 °C)[2][4][7] | 150 - 300 °C |
| Pressure | Atmospheric to 27 bar[2][8] | 10 - 30 bar (or higher for specific applications) |
| Reaction Time | 2 - 48 hours[2][9] | Dependent on batch size and reactor efficiency, but typically in the range of 12 - 24 hours. |
3. Why is precursor purity so critical for BaH2 synthesis?
Barium minerals often coexist with other alkaline earth metals like calcium (Ca) and strontium (Sr).[2] Since BaH2 reacts vigorously with water, purification of the final product is challenging. Therefore, it is essential to purify a water-stable barium precursor, such as a barium salt, before its conversion to the hydride to ensure the final product's purity.[2]
4. What are some methods for purifying barium precursors?
Several techniques can be employed to separate barium from calcium and strontium impurities in precursor salts:
-
Fractional Precipitation: Selective precipitation of barium chromate (BaCrO₄) from a pH-controlled solution.[2]
-
Chelation: Using chelating agents like 1,2-diaminocyclohexane tetraacetic acid that form complexes with different stabilities with Ba, Ca, and Sr.[2]
-
Sulfate Precipitation: Controlled addition of an alkali metal sulfate to selectively precipitate the highly insoluble barium sulfate (BaSO₄).[2]
5. How should BaH2 be handled and stored?
Due to its high reactivity and pyrophoric nature, strict handling and storage procedures are mandatory:
-
Handling: Must be handled in an inert atmosphere, such as an argon-filled glovebox.[3][5] Use non-sparking tools and ensure all equipment is properly grounded.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, acids, and oxidizers.[6][10]
6. What analytical techniques are used to characterize BaH2?
Common techniques for purity assessment and quality control include:
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X-ray Diffraction (XRD): To confirm the crystal structure and identify crystalline impurities.
-
X-ray Photoelectron Spectroscopy (XPS): To detect surface impurities like barium oxide.
-
Thermal Analysis (DSC/TGA): To study its decomposition behavior and identify volatile impurities.
Experimental Protocols & Visualizations
Detailed Protocol: Direct Synthesis of High-Purity BaH2
This protocol outlines the key steps for the direct synthesis of BaH2, incorporating precursor purification.
Part 1: Purification of Barium Precursor (Example: BaCl2)
-
Dissolution: Dissolve the impure barium chloride (BaCl2) in deionized water.
-
Precipitation of Impurities: Adjust the pH of the solution and add a precipitating agent (e.g., ammonium chromate) under controlled conditions to selectively precipitate strontium and calcium chromates, leaving barium ions in the solution.
-
Filtration: Filter the solution to remove the precipitated impurities.
-
Barium Precipitation: Precipitate the purified barium as barium sulfate (BaSO₄) by adding a stoichiometric amount of sodium sulfate.
-
Conversion to Barium Carbonate: The purified BaSO₄ can then be converted to barium carbonate (BaCO₃) via carbothermic reduction.
-
Conversion to Barium Metal: The purified barium carbonate is then converted to high-purity barium metal through processes like aluminothermic reduction.
Part 2: Synthesis of BaH2
-
Reactor Preparation: Place the high-purity barium metal into a suitable high-pressure reactor inside an argon-filled glovebox.
-
System Purge: Seal the reactor, remove it from the glovebox, and connect it to a gas manifold. Evacuate the reactor to a high vacuum and then backfill with high-purity argon. Repeat this cycle several times to remove any residual atmospheric gases.
-
Hydrogen Introduction: Evacuate the reactor again and introduce high-purity hydrogen gas to the desired pressure (e.g., 20 bar).
-
Heating and Reaction: Heat the reactor to the target temperature (e.g., 200°C) and maintain it for the desired reaction time (e.g., 24 hours).
-
Cooling and Product Recovery: After the reaction is complete, cool the reactor to room temperature. Vent the excess hydrogen gas and backfill with argon. Transfer the reactor back into the glovebox to recover the BaH2 product.
Diagrams
Caption: Experimental workflow for the synthesis of high-purity BaH2.
Caption: Troubleshooting logic for low yield in BaH2 synthesis.
References
- 1. Scaling up Metal Hydrides for Real-Scale Applications: Achievements, Challenges and Outlook [mdpi.com]
- 2. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 3. Barium - ESPI Metals [espimetals.com]
- 4. Barium hydride - Wikipedia [en.wikipedia.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 9. Fabrication of atomically dispersed barium hydride catalysts for the synthesis of deuterated alkylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Technical Support Center: Improving the Yield of the Ba + H₂ → BaH₂ Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of Barium Hydride (BaH₂) from elemental barium and hydrogen gas.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Barium Hydride? A1: The most common and direct method for producing Barium Hydride is through the reaction of elemental barium with hydrogen gas.[1] The balanced chemical equation for this oxidation-reduction reaction is: Ba + H₂ → BaH₂[1][2]
Q2: What are the typical reaction conditions required for this synthesis? A2: The direct synthesis of BaH₂ necessitates elevated temperatures and often high pressure to achieve a practical reaction rate.[1][3] Temperatures commonly range from 150°C to 300°C.[4][5] Pressure is another critical parameter that facilitates the formation of barium hydride.[1]
Q3: Why is it critical to exclude atmospheric contaminants during the reaction? A3: The synthesis of BaH₂ requires the stringent exclusion of atmospheric contaminants, particularly oxygen and moisture.[1] Barium metal and the resulting Barium Hydride are highly reactive and will readily react with water and oxygen.[1][4] This necessitates conducting the experiment within a vacuum-sealed system or under a controlled inert atmosphere.[1]
Q4: What are the primary impurities I might encounter in my BaH₂ product? A4: Common impurities include barium oxide (BaO) and barium nitride (Ba₃N₂), formed from reactions with residual oxygen or nitrogen in the system. Additionally, if the starting barium metal is not of high purity, you may find hydrides of other alkaline earth metals, such as calcium (Ca) and strontium (Sr), which often co-exist in natural mineral sources.[1]
Troubleshooting Guide for Low Yield
Q5: My reaction yield is significantly lower than expected. What are the common causes? A5: Low yield in the Ba + H₂ reaction can stem from several factors. The most common issues include:
-
Contamination: The high reactivity of barium means any leak of air or moisture into the system will lead to the formation of barium oxide or hydroxide, consuming the reactant.[1][4]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient temperature, pressure, or reaction time.[6]
-
Surface Passivation: A layer of BaO on the surface of the barium metal can prevent it from reacting with hydrogen. Similarly, a dense layer of the BaH₂ product can form on the surface, preventing hydrogen from diffusing into the bulk barium metal.
-
Reactant Purity: Using low-grade starting materials can introduce impurities that interfere with the reaction.[6]
-
Handling Losses: Physical loss of material during transfer of the reactants or recovery of the product is a common source of reduced yield.[6][7]
Q6: The reaction starts but then slows down or stops completely. What is happening? A6: This phenomenon is often due to surface passivation. An initial oxide layer on the barium can inhibit the reaction's start. If the reaction begins and then halts, it's likely that a non-porous layer of Barium Hydride has formed on the surface of the barium metal, acting as a barrier and preventing further reaction between the underlying barium and the hydrogen gas. Increasing the reaction temperature or using barium in a powdered form to increase surface area can help mitigate this.
Q7: My final product is not a white-to-gray crystalline solid. What does the discoloration indicate? A7: The expected appearance of BaH₂ is a white to gray crystalline solid.[5][8] Discoloration often points to contamination:
-
Yellowish Tint: Often indicates the presence of Barium Oxide (BaO).
-
Dark Gray or Black: May suggest the formation of Barium Nitride (Ba₃N₂) from reaction with nitrogen impurities, or could indicate unreacted, finely divided barium metal.
Experimental Protocols
High-Yield Synthesis of Barium Hydride (BaH₂) via Direct Reaction
This protocol describes the direct synthesis of BaH₂ from elemental barium and high-purity hydrogen gas. Safety Note: Barium metal is highly reactive and pyrophoric. Barium Hydride reacts violently with water to produce flammable hydrogen gas.[8] All handling should be performed in an inert atmosphere glovebox.
Materials and Equipment:
-
High-purity Barium metal (ingot or powder)
-
High-purity Hydrogen (H₂) gas (99.999% or higher)
-
High-pressure reactor or tube furnace capable of reaching 400°C and 30 bar
-
Schlenk line or glovebox for inert atmosphere handling
-
Vacuum pump
-
Temperature controller and pressure gauge
Procedure:
-
Preparation of Barium: Inside a glovebox, carefully clean the surface of the barium metal ingot by scraping off any visible oxide layer. If using powder, ensure it is fresh and has been stored under an inert atmosphere. Weigh the desired amount of barium and place it into the reaction vessel.
-
System Assembly: Seal the reaction vessel. Attach it to a vacuum line and evacuate the system to a high vacuum (<10⁻⁵ mbar) to remove all atmospheric gases and moisture.
-
Purging: Backfill the system with high-purity argon and evacuate again. Repeat this purge cycle at least three times to ensure a completely inert environment.
-
Introducing Hydrogen: Introduce high-purity hydrogen gas into the reactor until the desired pressure is reached (e.g., 20-30 bar).[1][5]
-
Heating and Reaction: Begin heating the reactor to the target temperature (e.g., 180-300°C).[4][5] Monitor the pressure; a drop in pressure indicates that the hydrogen gas is being consumed by the reaction. Maintain the temperature and pressure for a set duration (e.g., 12-24 hours) to ensure the reaction goes to completion.[1][5]
-
Cooling and Product Recovery: After the reaction period, turn off the heater and allow the reactor to cool slowly to room temperature. Once cooled, vent the excess hydrogen gas in a safe manner. Transfer the reactor back into a glovebox.
-
Characterization: Open the reactor inside the glovebox and recover the Barium Hydride product, which should appear as a white to gray powder. The product can be characterized using techniques like X-ray Diffraction (XRD) to confirm its crystal structure.
Data Presentation
Table 1: Summary of Reported Reaction Conditions for Ba + H₂ → BaH₂
| Temperature (°C) | Pressure (bar) | Duration (hours) | System Type | Reference |
| 150 - 200 | Not Specified | Not Specified | General Synthesis | [4][5] |
| Room Temp → 400 | 20 | 48 → 5 | Not Specified | [1] |
| 800 | Not Specified | 12 | Tube furnace, flowing H₂ | [1] |
| 180 | 27 | 24 | Autoclave (for BaD₂) | [5] |
Visual Guides
Caption: Experimental workflow for the direct synthesis of Barium Hydride.
Caption: Troubleshooting flowchart for diagnosing causes of low BaH₂ yield.
References
- 1. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 2. Ba + H2 → BaH2 - Balanced equation | Chemical Equations online! [chemequations.com]
- 3. WebElements Periodic Table » Barium » barium dihydride [webelements.com]
- 4. Barium hydride - Wikipedia [en.wikipedia.org]
- 5. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. cymitquimica.com [cymitquimica.com]
Technical Support Center: Handling and Preventing Oxidation of Barium Hydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling of barium hydride (BaH₂), with a primary focus on preventing its oxidation. Barium hydride is a highly reactive compound that readily reacts with atmospheric oxygen and moisture, which can compromise experimental integrity and pose safety hazards.
Troubleshooting Guide: Common Issues During Barium Hydride Handling
This guide addresses specific problems users may encounter during their experiments involving barium hydride.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of Barium Hydride (Grayish to White Powder) | Exposure to air and/or moisture leading to the formation of barium oxide (BaO) and barium hydroxide (Ba(OH)₂). | Immediately transfer the reagent to a high-integrity inert atmosphere (glovebox or Schlenk line). For future use, ensure all handling is performed under a dry, inert gas like argon or nitrogen.[1][2][3] |
| Poor Reactivity or Inconsistent Experimental Results | Partial oxidation or hydrolysis of the barium hydride has occurred, reducing its purity and reactivity. | Use fresh, properly stored barium hydride for critical applications. The purity of the hydride can be assessed by reacting a small, known quantity with a suitable hydrolytic solvent and measuring the volume of hydrogen gas evolved.[4] |
| "Smoking" or Fuming Upon Exposure to Air | The fine powder is reacting rapidly with atmospheric moisture, generating heat and potentially flammable hydrogen gas.[1][5][6] | Handle the material exclusively in an inert atmosphere. If a small exposure occurs, do not use water to clean up. Use a dry, non-combustible material like sand to cover the spill.[5][7] |
| Pressure Buildup in Storage Container | The container was not properly sealed, allowing slow ingress of moisture and subsequent reaction to produce hydrogen gas. | Vent the container with extreme caution in a well-ventilated area, preferably within a fume hood and away from ignition sources. Repackage the material under a fresh inert atmosphere in a tightly sealed container. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of barium hydride degradation?
A1: The primary cause of degradation is its high reactivity with water and oxygen.[3][8] Barium hydride will readily react with moisture in the air to form barium hydroxide and hydrogen gas. It also reacts with oxygen to form barium oxide. These reactions are often exothermic and can be vigorous, especially with fine powders.[1]
Q2: What is the proper way to store barium hydride?
A2: Barium hydride must be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[9][10] The storage area should be cool, dry, and well-ventilated. It should be kept away from incompatible materials like acids and oxidizers.
Q3: Can I handle barium hydride on the open bench?
A3: No. Due to its reactivity with air and moisture, barium hydride should never be handled on an open bench. All manipulations, including weighing and transferring, must be conducted in a controlled inert atmosphere, such as a glovebox or using Schlenk line techniques.[1][3][10]
Q4: What personal protective equipment (PPE) should I wear when working with barium hydride?
A4: Appropriate PPE includes flame-resistant lab coats, chemical safety goggles, and compatible gloves (e.g., nitrile gloves, to be inspected before use).[9][11] When there is a risk of dust formation, a full-face respirator may be necessary.[9][11]
Q5: What should I do in case of a small spill of barium hydride?
A5: For a small spill within an inert atmosphere enclosure, carefully collect the material using non-sparking tools.[9][11] If a small spill occurs outside of an enclosure, evacuate the immediate area, ensure good ventilation, and eliminate all ignition sources. Cover the spill with a dry, non-combustible material like dry sand or soda ash.[5][7] Do not use water or foam. [5][6]
Q6: How can I safely quench or dispose of residual barium hydride?
A6: Unused or waste barium hydride must be quenched carefully in a controlled manner. A common procedure involves the slow, portion-wise addition of a less reactive alcohol (like isopropanol) under an inert atmosphere and with cooling. This is followed by the very slow addition of water to ensure all reactive material is consumed. This process generates flammable hydrogen gas and should only be performed by experienced personnel in a fume hood.
Experimental Protocols
Protocol 1: Weighing and Transferring Barium Hydride Using a Glovebox
-
Preparation: Ensure the glovebox antechamber is thoroughly purged and that the internal atmosphere has low oxygen and moisture levels (typically <1 ppm). All glassware, spatulas, and other equipment must be oven-dried and cooled in the antechamber before being brought into the glovebox.[1][10]
-
Weighing: Place a tared, dry container on a balance inside the glovebox. Using a clean, dry spatula, carefully transfer the desired amount of barium hydride to the container.
-
Sealing: Securely seal the container before removing it from the glovebox via the antechamber.
-
Cleanup: Carefully clean any residual powder from the balance and work area inside the glovebox using a dry wipe or a brush.
Protocol 2: Handling Barium Hydride with a Schlenk Line
-
Apparatus Setup: Assemble oven-dried glassware connected to a dual-manifold (Schlenk) line, which provides alternating vacuum and inert gas (argon or nitrogen).[1][10]
-
Inerting the Flask: Heat the reaction flask under vacuum with a heat gun to remove any adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.[3]
-
Transfer: In a glovebox, weigh the barium hydride into a Schlenk flask. Seal the flask and remove it from the glovebox.
-
Connecting to the Line: Connect the flask to the Schlenk line and perform several vacuum/inert gas cycles to ensure the headspace is inert.
-
Solvent Addition: Add anhydrous solvent via a cannula or a gas-tight syringe.[10]
Quantitative Data Summary
| Property | Value |
| Appearance | Grayish-white crystalline powder[2] |
| Molar Mass | 139.34 g/mol [2] |
| Melting Point | 675 °C (decomposes)[2] |
| Reactivity with Water | Decomposes to Ba(OH)₂ and H₂[1] |
| Reactivity with Air | Ignites spontaneously in powder form[1] |
Visualizations
Logical Workflow for Preventing Barium Hydride Oxidation
Caption: A flowchart illustrating the key steps to prevent the oxidation of barium hydride during experimental procedures.
Signaling Pathway of Barium Hydride Degradation
Caption: A diagram showing the reaction pathways of barium hydride with atmospheric moisture and oxygen.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. METAL HYDRIDES, WATER-REACTIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. METAL HYDRIDES, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. How Do I Use My SOLID-H Metal Hydride? [fuelcellstore.com]
- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. scribd.com [scribd.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Removing Alkaline Earth Metal Impurities from BaH₂ Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of barium hydride (BaH₂) precursors. The focus is on removing alkaline earth metal impurities, such as calcium (Ca) and strontium (Sr), to ensure the synthesis of high-purity BaH₂.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify BaH₂ precursors instead of BaH₂ itself?
A: Barium hydride (BaH₂) is extremely reactive with water and oxygen.[1][2] Attempting purification using common wet chemistry techniques would lead to its rapid decomposition into barium hydroxide and barium oxide.[3] Therefore, it is a standard and critical practice to purify a more stable, water-soluble precursor, such as a barium salt (e.g., BaCl₂, Ba(OH)₂), before its conversion to the final hydride product.[4]
Q2: What are the most common alkaline earth metal impurities in barium precursors?
A: The most significant alkaline earth metal impurities are typically strontium (Sr) and calcium (Ca). These elements often coexist with barium in its natural mineral sources and share similar chemical properties, making their separation a key challenge.[4]
Q3: How do I select the best purification method for my barium precursor?
A: The choice of method depends on several factors: the specific barium precursor you are using, the nature and concentration of the impurities, the required final purity of BaH₂, and the available laboratory equipment. The workflow diagram below provides a general decision-making guide.
Caption: Decision workflow for selecting a purification method.
Q4: My recrystallization attempt resulted in a low yield. What went wrong?
A: Low yield during recrystallization is a common issue. The most frequent causes include:
-
Using too much solvent: This prevents the solution from becoming supersaturated upon cooling, thus hindering crystal formation.
-
Cooling the solution too quickly: Rapid cooling ("shock cooling") can lead to the formation of a precipitate or very small crystals that are difficult to filter, rather than pure, well-defined crystals.
-
Premature crystallization: If the solution cools during a hot gravity filtration step, the product can crystallize in the filter paper or funnel.
Q5: When is selective precipitation the most effective method?
A: Selective precipitation is highly effective when there is a significant difference in the solubility of the barium salt compared to the salts of the impurity metals (Ca, Sr). For instance, barium chromate (BaCrO₄) is considerably less soluble than strontium chromate and calcium chromate in specific pH-controlled conditions, allowing for its selective removal from the solution.[4]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Incomplete removal of Ca/Sr impurities | Ineffective Precipitation: The pH of the solution may not be optimal for the selective precipitation of the barium salt. | Adjust and carefully control the pH of the solution during the addition of the precipitating agent to maximize the insolubility of the barium salt while keeping impurities in the solution. |
| Chelation Issues: The amount of chelating agent (e.g., CDTA) may be insufficient, or the pH may not be correct for optimal complex formation with Ba²⁺. | Ensure the molar ratio of the chelating agent to the metal ions is appropriate. Verify and adjust the pH to favor the stability of the Ba²⁺-chelate complex over Ca²⁺ and Sr²⁺ complexes. | |
| Final BaH₂ product is discolored (e.g., gray or yellow) | Oxide/Hydroxide Impurities: The purified precursor was not completely dried before hydrogenation, or the final BaH₂ product was exposed to air or moisture. | Ensure the precursor is thoroughly dried under vacuum before the synthesis step. Handle the final BaH₂ product exclusively in an inert atmosphere (e.g., an argon-filled glovebox). |
| Incomplete Conversion: The direct synthesis reaction (Ba + H₂ → BaH₂) did not go to completion, leaving unreacted metallic barium.[3] | Increase the reaction time (can be up to 48 hours), optimize the reaction temperature (typically 150-200°C), and/or use barium metal with a higher surface area (e.g., powder) to ensure complete conversion.[2][4] | |
| Low yield of purified precursor after precipitation | Co-precipitation: Some of the desired barium salt may have remained in the solution if conditions were not optimal. | Re-check the solubility data for the chosen precipitation system. A slow addition of the precipitating agent with vigorous stirring can help promote the formation of purer crystals. |
| Final BaH₂ product shows poor reactivity | Surface Passivation: The surface of the BaH₂ particles may be coated with a thin layer of oxide or hydroxide, preventing it from reacting as expected. | This is an issue of handling and storage. Ensure the product is stored in a hermetically sealed container under an inert atmosphere. |
Data Presentation
Table 1: Comparison of Purification Methods for Barium Precursors
| Method | Principle | Target Impurities | Advantages | Disadvantages |
| Selective Precipitation | Differential solubility of salts. BaCrO₄ or BaSO₄ is selectively precipitated from an aqueous solution.[4] | Ca²⁺, Sr²⁺ | Scalable, relatively simple, and can achieve high purity if solubility differences are large. | Requires careful pH control; chromates are toxic and require special handling.[5][6] |
| Chelation & Solvent Extraction | Differential stability of metal-chelate complexes. A chelating agent like CDTA forms a more stable complex with Ba²⁺, which can then be separated.[4] | Ca²⁺, Sr²⁺ | High selectivity and efficiency. | Can be complex, may involve organic solvents that need to be removed, and can be costly. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a given solvent at different temperatures. | General impurities | Widely applicable for crystalline solid precursors, can remove a variety of impurities. | Yield can be low; requires finding a suitable solvent system. |
| Acid Leaching | Impurities are converted into soluble salts by an acid and then washed away.[7] | Various metallic impurities | Effective for removing a broad range of metal impurities. | May not be suitable for all precursors; requires careful control to avoid dissolving the desired compound. |
Table 2: Purity Grades of Barium Hydride
| Grade | Minimum BaH₂ Content | Key Impurity Limits | Typical Use |
| Technical Grade | ~95% | Metallic Barium: < 1%, Oxide Impurities: < 3%[3] | Industrial applications, reducing agent.[8] |
| Research Grade | > 99% - 99.5% | Stringent limits on Ca, Sr, O, and N contaminants.[1][3][9] | Materials science research, drug development, catalysis. |
Table 3: Analytical Techniques for Impurity Detection
| Technique | Abbreviation | Detectable Impurities | Typical Detection Limit |
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Ba, Ca, Sr, and other trace metals | Low ng/mL (ppb) to pg/mL (ppt)[8][10] |
| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | Ba, Ca, Sr, and other metals | Low µg/mL (ppm) to high ng/mL (ppb)[10] |
| X-ray Photoelectron Spectroscopy | XPS | Surface impurities (e.g., oxides, hydroxides) | < 0.1 atomic percent[3] |
| Thermal Analysis (DSC/TGA) | TGA/DSC | Assesses overall purity and decomposition behavior | Qualitative/Semi-quantitative |
Experimental Protocols & Workflows
Protocol 1: Purification of Barium Chloride (BaCl₂) via Selective Precipitation of Barium Chromate
This protocol describes the separation of barium from strontium and calcium impurities based on the lower solubility of barium chromate.
Materials:
-
Impure Barium Chloride (containing Ca²⁺/Sr²⁺)
-
Potassium Chromate (K₂CrO₄) solution (e.g., 0.5 M)
-
Acetic Acid (CH₃COOH)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
pH meter
Procedure:
-
Dissolution: Dissolve the impure barium chloride in deionized water to create a concentrated solution.
-
pH Adjustment: Add acetic acid to the solution to create a buffered system. Adjust the pH to a value where BaCrO₄ will precipitate, but CaCrO₄ and SrCrO₄ remain soluble (typically a slightly acidic pH).
-
Precipitation: Slowly add the potassium chromate solution to the barium chloride solution while stirring vigorously. A yellow precipitate of BaCrO₄ will form.
-
Digestion: Gently heat the mixture and allow it to stand for a period (e.g., 1 hour) to encourage the growth of larger, purer crystals.
-
Filtration: Filter the hot solution to collect the BaCrO₄ precipitate. Wash the precipitate with hot deionized water to remove any co-precipitated impurities.
-
Conversion (if necessary): The purified BaCrO₄ can then be converted back to a more suitable precursor, such as BaCl₂, by dissolving it in hydrochloric acid.
-
Drying: Thoroughly dry the purified barium salt precursor under vacuum before proceeding to the synthesis of BaH₂.
General Workflow for Precursor Purification and BaH₂ Synthesis
The following diagram illustrates the overall process from an impure precursor to the final high-purity BaH₂ product, emphasizing the need for an inert atmosphere.
Caption: General workflow from impure precursor to high-purity BaH₂.
Principle of Chelation for Separation
Chelation separates metal ions by forming stable, water-soluble complexes. The separation of Ba²⁺ from Ca²⁺ and Sr²⁺ is possible due to differences in the stability constants of their respective complexes with a chelating agent like 1,2-diaminocyclohexane tetraacetic acid (CDTA).
Caption: Principle of separating Ba²⁺ from Ca²⁺/Sr²⁺ using a chelating agent.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. eag.com [eag.com]
- 4. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
- 5. Barium chromate - Sciencemadness Wiki [sciencemadness.org]
- 6. Comparison of two particulate hexavalent chromium compounds: Barium chromate is more genotoxic than lead chromate in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. agilent.com [agilent.com]
- 10. Barium chromate - Wikipedia [en.wikipedia.org]
Technical Support Center: Barium Hydride (BaH₂) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of Barium Hydride (BaH₂). It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing BaH₂?
A1: The primary and most widely used method for producing barium hydride is the direct combination of elemental barium with hydrogen gas (H₂).[1][2] The reaction is as follows: Ba + H₂ → BaH₂.[1][2]
Q2: What are the optimal temperature and pressure conditions for this synthesis?
A2: Optimal reaction conditions for the direct synthesis of BaH₂ typically require temperatures between 150-200 °C and hydrogen pressures of 1-2 atmospheres.[1][3] Precise control over these parameters is crucial for achieving a high-purity product.[2]
Q3: What is the typical duration of the synthesis reaction?
A3: To ensure the complete conversion of barium metal to barium hydride, the reaction duration is a key factor.[2] While some syntheses can be completed in a few hours, it is common to allow 12-24 hours for the reaction to go to completion.[1][2] In some cases, extending the reaction time up to two days may be necessary.[2]
Q4: What form of elemental barium is best for the reaction?
A4: To maximize the reaction kinetics, it is recommended to use finely divided barium metal, such as powder or small pieces.[2] This increases the surface area available for reaction with the hydrogen gas.[2]
Q5: Why is it critical to handle BaH₂ under an inert atmosphere?
A5: Barium hydride is highly reactive with atmospheric oxygen and moisture.[1] It reacts vigorously with water to produce barium hydroxide and hydrogen gas (BaH₂ + 2H₂O → Ba(OH)₂ + 2H₂).[1] Exposure to oxygen results in oxidation to barium oxide.[1] Therefore, all handling and storage must be conducted under an inert atmosphere, such as argon or nitrogen.
Q6: What are the primary safety concerns associated with BaH₂ synthesis?
A6: The high reactivity of BaH₂ poses several safety risks. It reacts with water and oxygen, and can be explosive when mixed with solid oxidants like halides or chromates.[3] The reaction with water produces flammable hydrogen gas.[1] Appropriate personal protective equipment (PPE) and handling within an inert-atmosphere glovebox are essential.
Data Presentation
Table 1: Optimized Parameters for Direct Synthesis of BaH₂
| Parameter | Optimal Range | Notes | Citation |
| Temperature | 150 - 200 °C | Essential for overcoming the activation energy of the reaction. | [1][3] |
| Hydrogen Pressure | 1 - 2 atm (approx. 1-2 bar) | Higher pressures can facilitate the formation of the hydride. | [1][2] |
| Reaction Time | 12 - 24 hours | May be extended up to 48 hours to ensure complete conversion. | [1][2] |
| Barium Form | Finely divided powder/pieces | Maximizes surface area and improves reaction kinetics. | [2] |
| Atmosphere | Inert (e.g., Argon) | BaH₂ is highly reactive with air and moisture. | [1] |
Table 2: Key Physical and Chemical Properties of BaH₂
| Property | Value | Citation |
| Molecular Formula | BaH₂ | [3] |
| Molar Mass | 139.343 g/mol | [1][3] |
| Appearance | White to gray crystalline solid | [1][2] |
| Density | 4.16 g/cm³ | [1][3] |
| Melting Point | Decomposes at 675 °C | [1][3][4] |
| Solubility | Reacts with water; insoluble in organic solvents. | [2] |
| Standard Enthalpy of Formation (ΔHf°) | -171 kJ·mol⁻¹ | [1] |
Troubleshooting Guide
Q: My reaction yield is very low or zero. What are the likely causes?
A: Low yield is a common issue that can be traced to several factors.
-
Inadequate Temperature/Pressure: Ensure your reaction temperature is firmly within the 150-200 °C range and that hydrogen pressure is maintained at 1-2 atm.[1][3]
-
Insufficient Reaction Time: For complete conversion, a duration of at least 12-24 hours is recommended.[1][2] Consider extending the time if the reaction appears incomplete.
-
Barium Surface Area: If you are using large pieces of barium, the surface area may be too low. Use finely divided barium powder to improve reaction rates.[2]
-
Hydrogen Gas Purity/Flow: Verify the purity of your hydrogen source and ensure there are no leaks in your gas delivery system.
Q: The final product is discolored and shows poor reactivity. What happened?
A: Discoloration (e.g., yellow or off-white) and poor reactivity often indicate contamination, most commonly with barium oxide (BaO) or barium hydroxide (Ba(OH)₂). This occurs when the reaction system is exposed to air or moisture.[1]
-
System Leak: Meticulously check your entire apparatus for leaks before starting the synthesis.
-
Inert Handling: Ensure all handling of the elemental barium and the final BaH₂ product is performed under a strictly inert atmosphere (e.g., in a glovebox).
Q: The reaction started but seems to have stopped before completion. How can I resolve this?
A: A stalled reaction can occur if a passivating layer of barium hydride forms on the surface of the barium metal, preventing the underlying metal from reacting with the hydrogen gas.
-
Agitation: If your reactor setup allows, mechanical agitation can help break up this passivating layer.
-
Thermal Cycling: Carefully cycling the temperature within the optimal range may help disrupt the surface layer and restart the reaction.
-
Reactant Form: This issue is more common with larger pieces of barium; using a finer powder can prevent it from occurring.[2]
Experimental Protocols
Protocol: Direct Synthesis of Barium Hydride (BaH₂) from Elements
This protocol describes the standard laboratory procedure for synthesizing BaH₂. All operations should be performed with strict adherence to safety protocols for handling pyrophoric and water-reactive materials.
Materials and Apparatus:
-
Finely divided elemental barium (Ba)
-
High-purity hydrogen (H₂) gas
-
Inert gas (Argon or Nitrogen) for purging
-
Tube furnace with temperature controller
-
Quartz or alumina reaction tube
-
Gas flow controllers (mass flow controllers recommended)
-
Schlenk line or glovebox for inert atmosphere handling
-
Oil bubbler to monitor gas flow
Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, load a clean, dry reaction boat with a pre-weighed amount of finely divided barium metal.
-
Apparatus Assembly: Place the reaction boat in the center of the reaction tube. Assemble the tube within the furnace and connect the gas inlet and outlet lines.
-
System Purge: Purge the entire system thoroughly with an inert gas (Argon) for at least 30 minutes to remove all traces of air and moisture.
-
Initiate Hydrogen Flow: Switch the gas flow from inert gas to hydrogen. Maintain a steady flow at a pressure of 1-2 atmospheres. The outlet should be vented through an oil bubbler.
-
Heating Ramp: Begin heating the furnace to the target temperature of 150-200 °C.[1] A slow ramp rate (e.g., 5 °C/min) is advisable.
-
Reaction: Hold the reaction at the target temperature and pressure for 12-24 hours to ensure complete hydrogenation.[1][2]
-
Cooling: After the reaction period, turn off the furnace and allow the system to cool to room temperature under a continuous flow of hydrogen.
-
Final Purge and Collection: Once cooled, switch the gas back to inert gas to purge the hydrogen from the system. Transfer the reaction boat containing the BaH₂ product into a glovebox for weighing and storage in a sealed container.
Mandatory Visualizations
Caption: Experimental Workflow for BaH₂ Synthesis.
Caption: Troubleshooting Logic for Low BaH₂ Yield.
References
Technical Support Center: Managing the Explosive Reactivity of Barium Hydride (BaH2) with Oxidants
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of barium hydride (BaH2), with a specific focus on its explosive reactivity with oxidants. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is barium hydride and why is it so reactive?
Barium hydride (BaH₂) is an inorganic compound that presents as a white to gray crystalline solid.[1] It is a potent reducing agent due to the presence of hydride ions (H⁻), which readily donate electrons.[1] This high reactivity makes it valuable in various chemical syntheses, including as a hydrogenation agent and for the preparation of other barium compounds.[1] However, this reactivity also makes it hazardous, particularly when it comes into contact with oxidants, water, or acids.[1][2]
Q2: What are the primary hazards associated with BaH2?
The primary hazards of BaH₂ are:
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Explosive Reactivity with Oxidants: BaH₂ can react explosively when mixed with solid oxidants such as halides (e.g., perchlorates) and chromates.[1]
-
Reaction with Water: It reacts vigorously with water or moisture to produce hydrogen gas and barium hydroxide.[1] This reaction is highly exothermic and can lead to the spontaneous ignition of the evolved hydrogen gas.[2]
-
Flammability: BaH₂ powder can ignite spontaneously in air, especially in the presence of moisture.[3]
-
Toxicity: As a barium compound, BaH₂ is toxic if ingested or inhaled.[4]
Q3: What materials are incompatible with BaH2?
It is crucial to avoid contact between BaH₂ and the following materials:
-
Oxidizing Agents: All forms of oxidizing agents, including but not limited to, perchlorates, chlorates, nitrates, and chromates.[1][5]
-
Water and Moisture: This includes atmospheric moisture, wet solvents, and aqueous solutions.[1]
-
Acids: Reacts vigorously with acids to release hydrogen gas.[2]
-
Halogenated Compounds: May react violently.[6]
Q4: What are the appropriate storage conditions for BaH2?
To ensure safety, store BaH₂ in:
-
An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent reaction with atmospheric moisture and oxygen.[1]
-
Away from incompatible materials, particularly oxidants, acids, and sources of moisture.[4][7]
Troubleshooting Guide
Problem: I observe gas evolution and heat from my BaH2 container.
-
Cause: The container may not be properly sealed, allowing atmospheric moisture to react with the BaH₂.
-
Solution:
-
Do not open the container.
-
If safe to do so, move the container to a fume hood or other well-ventilated area.
-
Prepare for a potential fire by having a Class D fire extinguisher (for combustible metals) or dry chemical extinguisher readily available. Do not use water.
-
If the reaction appears to be escalating (e.g., rapid temperature increase, container bulging), evacuate the area and contact emergency services.
-
If the reaction subsides, the material should be considered contaminated and should be quenched and disposed of following the appropriate protocol (see Experimental Protocols section).
-
Problem: I accidentally mixed BaH2 with an oxidizing agent.
-
Immediate Action:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If a reaction has not yet started, do not attempt to separate the mixture.
-
From a safe distance, observe for any signs of reaction (e.g., smoke, light, heat).
-
Contact your institution's environmental health and safety (EHS) department or emergency response team immediately for guidance on how to proceed. Due to the high risk of explosion, this situation should only be handled by trained professionals.
-
Problem: There is a fire involving BaH2.
-
Action:
-
Activate the fire alarm and evacuate the area.
-
Only trained personnel should attempt to extinguish the fire.
-
Use a Class D fire extinguisher or dry chemical powder.[7] Under no circumstances should water or carbon dioxide be used , as they will react with the burning barium hydride and intensify the fire.
-
Data Presentation
Due to the scarcity of publicly available quantitative data on the explosive reactivity of BaH₂ with specific oxidants, a comprehensive data table cannot be provided. The reaction is known to be rapid and violent, but kinetic parameters and explosion thresholds are not well-documented in open literature. Researchers should assume that any mixture of BaH₂ with a solid oxidant is potentially explosive.
Table 1: General Reactivity of Barium Hydride
| Reactant/Condition | Observed Reactivity | Products | Hazards |
| Solid Oxidants (e.g., KClO₄, K₂CrO₄) | Explosive | Metal oxides, Barium oxide/halide, Water | Explosion, Fire |
| Water/Moisture | Vigorous, Exothermic | Ba(OH)₂, H₂ | Fire, Gas Pressure Buildup |
| Acids | Vigorous, Exothermic | Barium Salt, H₂ | Fire, Gas Pressure Buildup |
| Oxygen (air) | Spontaneous ignition (as powder) | BaO, H₂O | Fire |
Experimental Protocols
Protocol 1: Safe Handling of Barium Hydride in an Inert Atmosphere
This protocol outlines the procedure for safely handling BaH₂ powder in a glovebox.
-
Preparation:
-
Ensure the glovebox is purged with an inert gas (e.g., argon or nitrogen) and that the oxygen and moisture levels are below 10 ppm.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels. Ensure all equipment is thoroughly dried in an oven and cooled in a desiccator before being introduced into the glovebox.
-
-
Handling:
-
Transfer the BaH₂ container into the glovebox antechamber and allow for sufficient purging cycles.
-
Once inside the main chamber, slowly open the container.
-
Use a clean, dry spatula to dispense the required amount of BaH₂ onto weighing paper or directly into the reaction vessel.
-
Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Securely close the BaH₂ container after use.
-
-
Cleanup:
-
Carefully wipe any spills with a dry cloth. The cloth should then be quenched as described in Protocol 2.
-
Remove all equipment from the glovebox via the antechamber.
-
Any equipment that has come into contact with BaH₂ should be rinsed with a non-reactive, dry solvent (e.g., toluene) inside the glovebox, with the rinsate collected for quenching.
-
Protocol 2: Quenching and Neutralization of Barium Hydride Residues
This protocol describes the safe quenching of small amounts of residual BaH₂. This procedure should be performed in a fume hood with a safety shield.
-
Initial Setup:
-
Place the vessel containing the BaH₂ residue in an ice bath to manage heat generation.
-
Ensure a steady flow of inert gas (argon or nitrogen) over the reaction vessel.
-
-
Quenching Procedure:
-
Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the stirred residue. Vigorous gas evolution (hydrogen) will be observed. Control the addition rate to prevent excessive foaming and a rapid temperature increase.
-
Once the gas evolution subsides with the addition of isopropanol, switch to a more reactive alcohol, such as methanol, and continue to add it dropwise until gas evolution ceases.
-
After the reaction with methanol is complete, slowly add water dropwise to ensure all residual hydride is destroyed.
-
Finally, neutralize the resulting basic solution of barium hydroxide by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
-
Disposal:
-
The resulting neutral aqueous solution of barium chloride can be disposed of as hazardous waste according to your institution's guidelines.[7]
-
Visualizations
Caption: Experimental workflow for handling BaH2.
Caption: Logical workflow for quenching BaH2.
References
- 1. Barium - ESPI Metals [espimetals.com]
- 2. nwsci.com [nwsci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. Control of Explosive Chemical Reactions by Optical Excitations: Defect-Induced Decomposition of Trinitrotoluene at Metal Oxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Hydrogen Poisoning in Catalysts with Barium Hydride (BaH₂)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for overcoming hydrogen poisoning in catalysts, with a specific focus on the application of barium hydride (BaH₂), particularly in ammonia synthesis.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen poisoning of a catalyst?
A1: Hydrogen poisoning, also known as hydrogen inhibition, is a phenomenon where the high concentration of hydrogen on a catalyst's surface impedes the adsorption and activation of other reactants. In processes like ammonia synthesis, the dissociative adsorption of hydrogen on the catalyst can be kinetically more favorable than that of nitrogen. This leads to a high surface coverage of hydrogen atoms, which physically block the active sites required for nitrogen adsorption and activation. Furthermore, the adsorbed hydrogen can withdraw electrons from the catalyst surface, reducing its ability to donate electrons for the activation of other molecules, thereby suppressing the overall reaction rate.
Q2: How does Barium Hydride (BaH₂) help in mitigating hydrogen poisoning?
A2: Barium hydride (BaH₂) acts as a promoter or co-catalyst, fundamentally altering the reaction mechanism to circumvent hydrogen poisoning, especially in ammonia synthesis. Instead of the direct, competitive adsorption of nitrogen and hydrogen on the primary catalyst surface (e.g., Ni, Co, or Ru), BaH₂ facilitates an alternative pathway. It can mediate nitrogen transfer and hydrogenation through a chemical looping process. In this process, BaH₂ reacts with nitrogen to form barium imide (BaNH), which is then hydrogenated to produce ammonia and regenerate BaH₂. This pathway separates the nitrogen activation and hydrogenation steps, thus avoiding the issue of hydrogen directly competing with nitrogen for active sites on the transition metal catalyst.[1][2][3] The hydride ions (H⁻) in BaH₂ are also thought to play a crucial role in creating a more favorable electronic environment for nitrogen activation.
Q3: What are the main advantages of using BaH₂ as a promoter in catalysis?
A3: The primary advantage of using BaH₂ is the significant enhancement of catalytic activity at lower temperatures. For instance, in ammonia synthesis, Ni catalysts synergized with BaH₂ have shown a dramatic decrease in the apparent activation energy from 150 kJ mol⁻¹ to 87 kJ mol⁻¹.[2][4] Similarly, for Co-based catalysts, the apparent activation energy was lowered to 58 kJ mol⁻¹.[1] This allows for ammonia synthesis to occur at temperatures as low as 150°C.[1] This enhanced low-temperature activity is a direct result of mitigating the hydrogen poisoning effect that is often more pronounced at lower temperatures on traditional catalysts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no catalytic activity after introducing BaH₂. | 1. Improper handling of BaH₂: Barium hydride is highly sensitive to air and moisture. Exposure can lead to the formation of barium oxide (BaO) and barium hydroxide (Ba(OH)₂), which are not effective in the desired mechanism. 2. Incomplete catalyst synthesis: The interaction between the primary catalyst (e.g., Ni, Co) and BaH₂ may not be well-established. | 1. Ensure all handling of BaH₂ and the BaH₂-promoted catalyst is performed in an inert atmosphere (e.g., a glovebox). Use dried solvents and gases. 2. Optimize the synthesis protocol. Consider ball-milling the primary catalyst and BaH₂ together under an inert atmosphere to ensure intimate contact and good dispersion.[5] |
| Inconsistent or non-reproducible results. | 1. Inhomogeneous mixing of catalyst and promoter: Uneven distribution of BaH₂ with the primary catalyst can lead to variations in performance. 2. Variable precursor quality: The purity of the BaH₂ can affect its performance. | 1. Employ thorough mixing techniques like high-energy ball milling to ensure a homogeneous catalyst-promoter mixture.[5] 2. Use high-purity BaH₂. If synthesizing in-house, ensure the complete hydrogenation of the barium metal precursor. |
| Low ammonia yield in a chemical looping process. | 1. Inefficient nitridation of BaH₂: The conversion of BaH₂ to BaNH may be incomplete. 2. Inefficient hydrogenation of BaNH: The subsequent hydrogenation step to form ammonia and regenerate BaH₂ may be the rate-limiting step. | 1. Optimize the nitridation step conditions (temperature, N₂ partial pressure). The formation of hydrogen vacancies in BaH₂ is crucial for N₂ activation.[6] 2. Ensure complete hydrogenation of the BaNH intermediate. This step can be facilely carried out at temperatures around 150°C.[1] |
| Catalyst deactivation over time. | 1. Sintering of the primary catalyst particles. 2. Contamination from the feed gas. | 1. Consider using a high-surface-area support material to improve the dispersion and stability of the catalyst particles. 2. Purify the reactant gases (N₂ and H₂) to remove any potential poisons like water or oxygen. |
Quantitative Data
The addition of BaH₂ as a promoter significantly enhances the performance of transition metal catalysts for ammonia synthesis, primarily by lowering the activation energy and increasing the reaction rate at lower temperatures.
Table 1: Effect of BaH₂ on the Apparent Activation Energy (Ea) for Ammonia Synthesis
| Catalyst System | Apparent Activation Energy (kJ mol⁻¹) | Reference(s) |
| Ni | 150 | [2][4] |
| Ni-BaH₂ | 87 | [2][4] |
| Co-BaH₂/CNT | 58 | [1] |
Table 2: Comparison of Ammonia Production Rates for Ni-BaH₂ Catalysts
| Process Type | Temperature (°C) | Pressure (bar) | Ammonia Production Rate (µmol g⁻¹ h⁻¹) | Reference(s) |
| Chemical Looping | 250 | 1 | ~3000 | [7] |
| Thermocatalytic | 300 | 10 | >20000 | [3] |
Note: The ammonia production rates can vary significantly based on the specific catalyst preparation and reaction conditions.
Experimental Protocols
Synthesis of a BaH₂-Promoted Ni Catalyst (Ni/BaH₂) via Ball-Milling
This protocol describes a common method for preparing a BaH₂-promoted nickel catalyst.
Materials:
-
Nickel (Ni) powder
-
Barium Hydride (BaH₂) powder
-
Planetary ball mill with sealed vials and milling balls (e.g., stainless steel)
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, weigh the desired amounts of Ni powder and BaH₂ powder. A typical loading is a 1:1 molar ratio.
-
Transfer the powders and milling balls into a sealed milling vial.
-
Seal the vial tightly inside the glovebox.
-
Remove the vial from the glovebox and place it in the planetary ball mill.
-
Mill the mixture at a moderate speed (e.g., 150 rpm) for a specified duration (e.g., 3 hours).[8] The milling process ensures intimate contact and good dispersion of the two components.
-
After milling, transfer the vial back into the glovebox before opening to prevent exposure of the catalyst to air and moisture.
-
The resulting Ni/BaH₂ powder is ready for use.
Testing of Catalytic Activity for Ammonia Synthesis
This protocol outlines a general procedure for evaluating the performance of a BaH₂-promoted catalyst in ammonia synthesis.
Apparatus:
-
Fixed-bed flow reactor system
-
Mass flow controllers for N₂ and H₂
-
Temperature controller and furnace
-
Pressure regulator
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) or another suitable ammonia detection method.
Procedure:
-
Load a known amount of the catalyst into the reactor inside a glovebox.
-
Seal the reactor and install it in the furnace.
-
Purge the system with an inert gas (e.g., Argon) to remove any residual air.
-
Introduce the reactant gas mixture (typically a 3:1 ratio of H₂ to N₂) at the desired flow rate.
-
Pressurize the system to the desired reaction pressure.
-
Heat the reactor to the target reaction temperature.
-
Periodically analyze the effluent gas stream using the GC to determine the concentration of ammonia.
-
Calculate the ammonia synthesis rate based on the ammonia concentration, flow rate, and the amount of catalyst used.
Visualizations
Proposed Mechanism of BaH₂-Mediated Ammonia Synthesis
The following diagram illustrates the proposed chemical looping mechanism for ammonia synthesis on a transition metal (TM) catalyst promoted with BaH₂. This pathway mitigates hydrogen poisoning by separating the nitrogen activation and hydrogenation steps.
Caption: Proposed chemical looping mechanism for ammonia synthesis with BaH₂.
Troubleshooting Workflow for Low Catalytic Activity
This workflow provides a logical sequence of steps to diagnose and resolve low catalytic activity when using BaH₂-promoted catalysts.
Caption: A workflow for troubleshooting low activity in BaH₂-promoted catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Structural Transformation of Ni/BaH2 During a N2-H2 Chemical Looping Process for Ammonia Synthesis: A Joint In Situ Inelastic Neutron Scattering and First-Principles Simulation Study (Journal Article) | OSTI.GOV [osti.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of atomically dispersed barium hydride catalysts for the synthesis of deuterated alkylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Atomically Dispersed Barium Hydride Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving atomically dispersed barium hydride catalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and application of atomically dispersed barium hydride catalysts.
Issue 1: Low Barium Loading in the Final Catalyst
-
Question: After synthesis, the inductively coupled plasma (ICP) analysis indicates a significantly lower barium loading than the nominal value. What are the potential causes and solutions?
-
Answer:
-
Incomplete Dissolution of Barium in Liquid Ammonia: Metallic barium may not have fully dissolved during the impregnation step.
-
Solution: Ensure the liquid ammonia is of high purity and that the reaction time is sufficient for complete dissolution. Gentle agitation during this step can also improve dissolution.
-
-
Premature Evaporation of Ammonia: If the liquid ammonia evaporates too quickly, the barium precursor may not have enough time to disperse and adsorb onto the support.
-
Solution: Maintain a low temperature (e.g., using a liquid nitrogen bath) throughout the impregnation process to ensure the ammonia remains in its liquid state.
-
-
Loss of Precursor During Handling: The barium amide precursor formed after ammonia evaporation can be reactive.
-
Solution: Handle the impregnated support under an inert atmosphere (e.g., in a glovebox) to prevent reactions with air or moisture, which could lead to loss of the active precursor.
-
-
Issue 2: Poor Atomic Dispersion of Barium (Presence of Nanoparticles)
-
Question: Transmission electron microscopy (TEM) or X-ray diffraction (XRD) analysis shows the presence of barium hydride nanoparticles instead of atomically dispersed species. How can this be rectified?
-
Answer:
-
High Precursor Concentration: A high concentration of the barium precursor solution can lead to agglomeration during the drying and hydrogenation steps.[1]
-
Solution: Optimize the concentration of the barium precursor in the liquid ammonia. A lower concentration generally favors atomic dispersion.
-
-
Inadequate Support Properties: The support material plays a crucial role in anchoring the metal atoms. A low surface area or lack of suitable binding sites on the MgO support can lead to aggregation.
-
Solution: Ensure the MgO support has a high specific surface area (e.g., >200 m²/g) and is properly pre-treated to create sufficient anchoring sites.[2]
-
-
Incorrect Hydrogenation Conditions: The temperature and duration of the hydrogenation step are critical. Too high a temperature can cause the atoms to mobilize and agglomerate.
-
Solution: Carefully control the hydrogenation temperature and time. A temperature of around 300°C for 8 hours has been shown to be effective for BaH/MgO synthesis.[2]
-
-
Issue 3: Low Catalytic Activity
-
Question: The synthesized catalyst shows low activity in the desired reaction (e.g., deuteration of alkylarenes). What are the possible reasons and troubleshooting steps?
-
Answer:
-
Incomplete Formation of Barium Hydride: The hydrogenation of the barium amide precursor to barium hydride may be incomplete.
-
Solution: Ensure the hydrogen gas is pure and the hydrogenation is carried out at the optimal temperature and for a sufficient duration. Verify the formation of hydride species using techniques like solid-state ¹H NMR.[3]
-
-
Contamination of the Catalyst: The catalyst is highly sensitive to air and moisture. Exposure to contaminants can poison the active sites.
-
Solution: Perform all synthesis, handling, and reaction steps under a strictly inert atmosphere (e.g., argon-filled glovebox). Use dried and degassed solvents and reactants.
-
-
Poor Substrate-Catalyst Interaction: The accessibility of the active sites to the reactants may be limited.
-
Solution: Ensure proper mixing and agitation during the reaction to maximize contact between the substrate and the catalyst. The choice of solvent can also influence substrate solubility and interaction with the catalyst.
-
-
Issue 4: Catalyst Deactivation
-
Question: The catalyst shows good initial activity but deactivates quickly during the reaction. What are the potential deactivation mechanisms and how can stability be improved?
-
Answer:
-
Sintering of Barium Atoms: Even if initially atomically dispersed, the barium atoms can agglomerate into larger, less active nanoparticles under reaction conditions, especially at elevated temperatures.
-
Solution: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Stronger metal-support interactions can also help to stabilize the single atoms.
-
-
Poisoning by Impurities: Trace impurities in the reactants or solvent can irreversibly bind to the active barium hydride sites.
-
Solution: Use highly purified reactants and solvents. Implementing a purification step for the feed stream can be beneficial.
-
-
Structural Changes in the Support: The MgO support itself might undergo changes under reaction conditions, leading to a loss of anchoring sites.
-
Solution: Ensure the support material is thermally and chemically stable under the chosen reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: What are the key safety precautions to take during the synthesis of atomically dispersed barium hydride catalysts?
-
A1: The synthesis involves handling metallic barium, which is highly reactive, and liquid ammonia, which is a corrosive and toxic gas at room temperature. All procedures should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
-
Q2: Why is MgO a suitable support for barium hydride catalysts?
-
Q3: Can other supports be used?
-
A3: While MgO is commonly used, other basic or inert supports with high surface areas could potentially be employed. However, the interaction between the support and the barium hydride is crucial for stability and activity, so the choice of support will significantly impact the catalyst's performance.
-
Characterization
-
Q4: How can I confirm that the barium is atomically dispersed?
-
A4: A combination of characterization techniques is necessary. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a powerful tool for directly imaging individual heavy atoms like barium.[3] The absence of diffraction peaks for barium species in the XRD pattern also suggests high dispersion.[2] Extended X-ray absorption fine structure (EXAFS) spectroscopy can provide information about the coordination environment of the barium atoms, further confirming their isolated nature.[3]
-
-
Q5: What technique can be used to verify the formation of the hydride species?
-
A5: Solid-state ¹H NMR spectroscopy is an effective method to identify and characterize the hydride (H⁻) species in the catalyst.[3] The chemical shift of the hydride protons is distinct from other hydrogen species that may be present.
-
Application and Performance
-
Q6: What are the primary applications of atomically dispersed barium hydride catalysts?
-
A6: These catalysts have shown high reactivity for the activation of H₂ at room temperature, making them effective for hydrogen isotope exchange (HIE) reactions, such as the synthesis of deuterated alkylarenes.[2][3] They are also being explored for other catalytic transformations involving hydrides.
-
-
Q7: How does the catalytic activity of atomically dispersed BaH/MgO compare to bulk BaH₂?
-
A7: The atomically dispersed BaH/MgO catalyst exhibits significantly higher catalytic activity. For example, in the deuteration of toluene, the rate at the benzylic site is two orders of magnitude higher than that of bulk BaH₂.[3] This is attributed to the much higher exposure of active sites and the unique electronic properties of the atomically dispersed species.[2]
-
-
Q8: Can the catalyst be regenerated?
-
A8: Regeneration of single-atom catalysts is an area of active research. For deactivation due to coking or surface poisoning, a carefully controlled thermal treatment under an inert or reactive atmosphere might restore some activity. However, if deactivation is due to irreversible sintering of the metal atoms, regeneration is much more challenging.
-
Data Presentation
Table 1: Synthesis Parameters for Atomically Dispersed BaH/MgO Catalyst
| Parameter | Value | Reference |
| Barium Loading (wt%) | up to 20 | [2][3] |
| Support Material | MgO | [2] |
| MgO Support Pre-treatment | Calcination of magnesium oxalate at 550°C for 5h in Argon | [2] |
| Impregnation Method | Liquid-ammonia impregnation | [2][3] |
| Hydrogenation Temperature | 300°C | [2] |
| Hydrogenation Pressure | 10 bar | [2] |
| Hydrogenation Time | 8 hours | [2] |
Table 2: Characterization Results for 20 wt% BaH/MgO Catalyst
| Characterization Technique | Observation | Implication | Reference |
| XRD | Only diffraction peaks of MgO support are observed. | Barium species are amorphous or highly dispersed. | [2][4] |
| HR-TEM | No barium crystal particles are present. | Confirms high dispersion of barium species. | [2] |
| AC-HAADF-STEM | Bright dots corresponding to individual Ba atoms are visible. | Direct evidence of atomic dispersion. | [4] |
| EDX Elemental Mapping | Uniform distribution of Ba, Mg, and O. | Homogeneous dispersion of barium on the MgO support. | [4] |
| EXAFS | Ba-O and Ba-H coordination shells identified. | Provides information on the local atomic environment of Ba. | [4] |
| Solid-state ¹H NMR | Peaks corresponding to hydride (H⁻) species are present. | Confirms the formation of the active barium hydride. | [3][4] |
Experimental Protocols
1. Synthesis of Atomically Dispersed 20 wt% BaH/MgO Catalyst
-
Materials:
-
Metallic Barium (Ba)
-
Magnesium Oxide (MgO) support (high surface area)
-
Anhydrous liquid ammonia (NH₃)
-
High-purity hydrogen gas (H₂)
-
High-purity argon gas (Ar)
-
-
Procedure:
-
Support Preparation: Prepare the MgO support by calcining magnesium oxalate in a flow of argon at 550°C for 5 hours.[2]
-
Loading: Inside an argon-filled glovebox, mix 30 mg of metallic Ba with 120 mg of the prepared MgO support. Load the mixture into a stainless-steel reactor.[2]
-
Impregnation:
-
Seal the reactor, remove it from the glovebox, and evacuate it.
-
Cool the reactor in a liquid nitrogen bath.
-
Introduce NH₃ gas, which will liquefy at low temperature. Allow the metallic Ba to dissolve in the liquid NH₃, forming a solution that impregnates the MgO support.[2]
-
After a set time, slowly evaporate the NH₃ by removing the liquid nitrogen bath, which deposits a barium amide precursor onto the MgO support.
-
-
Hydrogenation:
-
Handling and Storage: After cooling down to room temperature under an inert atmosphere, transfer the catalyst to an argon-filled glovebox for storage and further use.
-
2. Characterization of Atomic Dispersion using HAADF-STEM
-
Sample Preparation:
-
In an argon-filled glovebox, disperse a small amount of the synthesized BaH/MgO catalyst powder in a dry, inert solvent (e.g., anhydrous hexane).
-
Drop-cast the suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely inside the glovebox.
-
-
Imaging:
-
Transfer the TEM grid to the STEM instrument using an air-free holder to prevent exposure to air and moisture.
-
Acquire HAADF-STEM images at an appropriate magnification. Individual barium atoms will appear as bright dots against the darker background of the MgO support due to the Z-contrast imaging mechanism.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis, characterization, and application of BaH/MgO.
Caption: Troubleshooting logic for common issues with BaH catalysts.
References
- 1. Catalyst deactivation via decomposition into single atoms and the role of metal loading | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 2. Challenges and Perspectives of Single-Atom-Based Catalysts for Electrochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. Quantifying Atomically Dispersed Catalysts Using Deep Learning Assisted Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Barium Hydride (BaH₂) Powder
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with barium hydride powder. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with barium hydride powder?
A1: Barium hydride is a water-reactive substance. Its primary hazards include:
-
Flammability: Contact with water or moisture releases flammable hydrogen gas, which can ignite spontaneously.[1][2]
-
Reactivity: It reacts vigorously with oxygen and is explosive when mixed with solid oxidants like halides or chromates.[3][4]
-
Toxicity: It is harmful if swallowed or inhaled.[5]
-
Corrosivity: Contact with moisture on skin or in the respiratory tract can cause chemical burns.[6]
Q2: How should I properly store unopened containers of barium hydride powder?
A2: Unopened containers should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5][7][8] The storage area should be separate from incompatible materials such as acids and oxidizing agents.[6] For enhanced safety, storing under an inert gas like argon is recommended.[6]
Q3: What type of personal protective equipment (PPE) is mandatory when handling barium hydride?
A3: The following PPE must be worn when handling barium hydride powder:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[7][8]
-
Skin Protection: Fire/flame resistant and impervious clothing, along with chemical-resistant gloves (inspect before use).[7][8]
-
Respiratory Protection: If exposure limits are exceeded or dust is present, a full-face respirator with an appropriate filter is necessary.[7][8]
Q4: Can I handle barium hydride powder on an open lab bench?
A4: No. Barium hydride should be handled in a controlled environment to minimize exposure to air and moisture. The preferred methods are:
-
In a glovebox under an inert atmosphere (e.g., argon).[6]
-
In a well-ventilated fume hood with appropriate local exhaust ventilation.[7][8]
Q5: What should I do in case of a small spill of barium hydride powder?
A5: For a small spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.[7]
-
Wearing appropriate PPE, cover the spill with a dry, inert material such as dry sand, powdered limestone, or a Class D fire extinguisher powder (e.g., Met-L-X).[6][9] Do not use water or combustible materials like paper towels.[6][9]
-
Using non-sparking tools, carefully collect the mixture into a suitable, dry, and closed container for disposal.[6][7]
-
Label the container as hazardous waste.[10]
Q6: What type of fire extinguisher should be used for a barium hydride fire?
A6: Use a Class D dry powder extinguishing agent.[6] Dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers may also be used.[7][8] Crucially, do not use water, as it will react violently with barium hydride and intensify the fire. [6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder appears discolored (e.g., yellow or gray) | Exposure to air or moisture, leading to the formation of oxides or hydroxides. | Do not use the powder if its integrity is questionable. Dispose of it as hazardous waste according to your institution's guidelines. |
| Hydrogen gas evolution is observed during storage | The container seal has been compromised, allowing moisture to react with the barium hydride. | Do not open the container. Move it to a safe, well-ventilated area, away from ignition sources. Contact your institution's environmental health and safety (EHS) office for guidance on disposal. |
| Static electricity is causing the powder to "jump" | The handling environment is too dry, and proper grounding procedures are not in place. | Ensure all equipment is properly bonded and grounded.[5] Use anti-static tools and equipment. |
Quantitative Safety Data
| Parameter | Value | Reference |
| Melting Point | 675 °C (decomposes) | [2][3][4] |
| Density | 4.16 - 4.21 g/cm³ | [2][3] |
| ACGIH TLV (as Ba) | 0.5 mg/m³ (Time-Weighted Average) | [11] |
| OSHA PEL (as Ba) | 0.5 mg/m³ | [11] |
| NIOSH IDLH (as Ba) | 50 mg/m³ | [11] |
| UN Number | 1409 | [5][7][11] |
| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | [2][5] |
Experimental Protocols
Protocol 1: Inerting a Glovebox for Barium Hydride Handling
-
Preparation: Ensure the glovebox is clean, dry, and free of any incompatible materials.
-
Purging: Cycle the glovebox atmosphere by evacuating the chamber to a vacuum and refilling with a high-purity inert gas (e.g., argon or nitrogen). Repeat this process at least three times to minimize the presence of oxygen and moisture.
-
Atmosphere Monitoring: Use oxygen and moisture sensors to verify that the atmosphere inside the glovebox is within acceptable limits (typically <10 ppm for both).
-
Material Transfer: Introduce the sealed container of barium hydride and any necessary equipment into the glovebox via the antechamber.
-
Handling: Only open the barium hydride container once the inert atmosphere is confirmed to be stable.
Protocol 2: Quenching and Disposal of Residual Barium Hydride
This procedure should only be performed by trained personnel in a controlled environment, such as a fume hood.
-
Preparation: Place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet (bubbler) in a fume hood. The flask should be large enough to accommodate the reaction volume and potential foaming. Place the flask in an ice bath to control the reaction temperature.
-
Inerting: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Suspension: Suspend the residual barium hydride in a non-reactive, anhydrous solvent (e.g., toluene or THF).
-
Quenching: Slowly add a quenching agent, such as isopropanol, dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and will produce hydrogen gas. Maintain a slow addition rate to control the reaction.
-
Final Quench: After the initial vigorous reaction has subsided, slowly and carefully add a more reactive quenching agent, such as ethanol, followed by a dropwise addition of water to ensure all the hydride has been consumed.
-
Neutralization and Disposal: Neutralize the resulting solution with a dilute acid (e.g., 1M HCl) and dispose of it as hazardous waste in accordance with institutional and local regulations.[7]
Visualizations
Caption: Barium Hydride Spill Response Workflow
Caption: Barium Hydride Incompatibility Chart
References
- 1. nj.gov [nj.gov]
- 2. chembk.com [chembk.com]
- 3. Barium hydride - Wikipedia [en.wikipedia.org]
- 4. Chemistry:Barium hydride - HandWiki [handwiki.org]
- 5. materion.com [materion.com]
- 6. Barium - ESPI Metals [espimetals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Barium hydride - Hazardous Agents | Haz-Map [haz-map.com]
Troubleshooting low catalytic activity in BaH2-Ni systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BaH2-Ni catalytic systems.
Troubleshooting Guide: Low Catalytic Activity
Low or inconsistent catalytic activity is a common challenge in heterogeneous catalysis. This guide provides a structured approach to identifying and resolving potential issues with your BaH2-Ni system.
| Issue ID | Question | Potential Causes | Recommended Actions |
| LCA-01 | Why is my initial catalytic activity lower than expected? | Improper Catalyst Activation: Incomplete reduction of nickel precursors or insufficient formation of the active BaH2-Ni interface. | 1. Review your catalyst activation protocol. Ensure the reduction temperature and time are optimal for your specific nickel precursor and support. A typical activation involves reduction under H2 flow at elevated temperatures (e.g., 300-420°C).[1] 2. Verify the purity of the hydrogen gas used for reduction. Contaminants like oxygen or moisture can poison the catalyst. 3. Ensure intimate contact between the barium and nickel components during synthesis. |
| LCA-02 | My catalyst activity is declining rapidly over time. What could be the cause? | Catalyst Deactivation: - Sintering: Agglomeration of Ni nanoparticles at high reaction temperatures, leading to a loss of active surface area.[2][3][4] - Poisoning: Contaminants in the feed gas (e.g., sulfur, oxygen, water) can irreversibly bind to active sites.[3] - Coke Formation: Deposition of carbonaceous species on the catalyst surface, blocking active sites.[2][5] - Oxidation: Exposure of the activated catalyst to air or oxidizing species can form inactive NiO.[2] | 1. Sintering: Operate at the lowest possible temperature that maintains desired activity. Consider using a thermally stable support material.[4] 2. Poisoning: Purify all reactant gas streams. Use gas purifiers to remove trace contaminants. 3. Coke Formation: Adjust the reactant ratios (e.g., H2/N2) to minimize conditions that favor coke deposition. Consider periodic regeneration cycles. 4. Oxidation: Handle the activated catalyst under an inert atmosphere (e.g., in a glovebox) to prevent exposure to air. |
| LCA-03 | I'm observing inconsistent results between different batches of catalyst. | Variability in Catalyst Synthesis: Inconsistent precursor concentrations, incomplete mixing, or variations in calcination/reduction conditions. | 1. Standardize your catalyst preparation protocol. Precisely control all parameters, including precursor amounts, solution concentrations, aging times, and calcination/reduction ramps and holds. 2. Characterize each new batch of catalyst (e.g., using XRD, TEM, BET) to ensure consistency in properties like particle size, dispersion, and surface area. |
| LCA-04 | The reaction is not proceeding via the expected chemical looping pathway. | Incorrect Reaction Conditions for Looping: The chemical looping mechanism for ammonia synthesis with BaH2-Ni requires sequential exposure to N2 and then H2.[6][7][8] | 1. Ensure your experimental setup allows for alternating gas feeds. 2. First, expose the catalyst to N2 to form the barium imide (BaNH) intermediate.[7] 3. Subsequently, introduce H2 to hydrogenate the imide and release ammonia.[7] |
Frequently Asked Questions (FAQs)
1. What is the primary role of BaH2 in the BaH2-Ni catalytic system?
Barium hydride (BaH2) acts as a promoter in synergy with nickel.[6][9][10] It significantly lowers the apparent activation energy for reactions like ammonia synthesis.[6][9][10] The proposed mechanism involves BaH2 facilitating the activation of dinitrogen (N2) to form an intermediate [N-H] species, which is then hydrogenated to ammonia.[6][9]
2. What is the typical operating temperature for BaH2-Ni catalyzed ammonia synthesis?
The BaH2-Ni system has been shown to be highly active for ammonia synthesis at temperatures below 300°C, which is considerably milder than traditional Haber-Bosch conditions.[6][9][10]
3. How does the activity of BaH2-Ni compare to other ammonia synthesis catalysts?
The catalytic activity of BaH2-Ni for ammonia synthesis has been reported to be comparable to that of an active Cs-Ru/MgO catalyst at temperatures below 300°C.[6][9][10]
4. Can the BaH2-Ni system be operated in a continuous flow mode or only in a chemical looping mode?
While the chemical looping process is a distinct feature of this system for ammonia synthesis, it can also exhibit catalytic activity in a continuous flow of N2 and H2.[8] However, the chemical looping approach, which involves alternating cycles of nitrogen fixation and hydrogenation, has been highlighted for its efficiency at lower temperatures.[7][8]
5. What are common characterization techniques to assess the state of my BaH2-Ni catalyst?
-
X-ray Diffraction (XRD): To identify the crystalline phases of the nickel and barium species and to estimate nickel particle size.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nickel nanoparticles.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area of the catalyst.
-
Temperature-Programmed Reduction (TPR): To determine the reduction behavior of the nickel species.
-
In-situ Spectroscopic Techniques (e.g., FTIR, INS): To study the surface species and reaction intermediates under reaction conditions.[7]
Experimental Protocols
Protocol 1: Preparation of a BaH2/Ni-Mg-O Catalyst
This protocol is adapted from a published procedure for synthesizing a highly active BaH2-Ni catalyst for ammonia synthesis.[1]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O)
-
Magnesium acetate tetrahydrate (Mg(CH3COO)2·4H2O)
-
Oxalic acid dihydrate (H2C2O4·2H2O)
-
Barium metal (Ba)
-
Liquid ammonia (NH3)
-
High-purity hydrogen gas (H2)
-
Deionized water
Procedure:
-
Preparation of the Ni-Mg-O Support:
-
Prepare aqueous solutions of Ni(CH3COO)2·4H2O and Mg(CH3COO)2·4H2O. The molar ratio of Ni to Mg should be 1:3.[1]
-
Prepare an aqueous solution of H2C2O4·2H2O.
-
Slowly add the nickel and magnesium acetate solutions dropwise into the oxalic acid solution with stirring.
-
Age the resulting solid precipitate for 10 hours at 30°C.
-
Filter the solid and dry it for 10 hours at 100°C.
-
Reduce the dried solid at 420°C for 5 hours under a continuous flow of H2 to obtain the Ni-Mg-O solid solution support.
-
-
Impregnation of BaH2:
-
In an inert atmosphere (e.g., a glovebox), dissolve barium metal in liquid ammonia to form a Ba-ammonia solution. This will convert to barium amide (Ba(NH2)2).
-
Impregnate the Ni-Mg-O support with the Ba-ammonia solution.
-
Remove the ammonia by evacuation.
-
Hydrogenate the resulting solid at 300°C under 10 bar of H2 flow to convert Ba(NH2)2 to BaH2.[1] The final molar ratio of Ba to Ni should be approximately 1:1.[1]
-
Visualizations
Troubleshooting Workflow for Low Catalytic Activity
A workflow diagram for troubleshooting low catalytic activity.
Proposed Catalytic Cycle for Ammonia Synthesis
A simplified catalytic cycle for ammonia synthesis over BaH2-Ni.
Common Deactivation Pathways for Nickel Catalysts
Major deactivation mechanisms for nickel-based catalysts.
References
- 1. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: BaH₂ Catalysis and the Role of Hydrogen Vacancies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing barium hydride (BaH₂) as a catalyst, with a specific focus on the critical impact of hydrogen vacancies on its performance, particularly in ammonia synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my BaH₂ catalyst showing low activity for N₂ activation?
A1: The catalytic activity of BaH₂ for N₂ activation is intrinsically linked to the presence of hydrogen vacancies on its surface.[1] A pristine BaH₂ surface is generally inert towards N₂ adsorption.[1] These vacancies create coordinatively unsaturated multi-Ba sites that are essential for the adsorption and activation of dinitrogen molecules.[1] If your catalyst exhibits low activity, it is likely that an insufficient number of hydrogen vacancies has been generated.
Q2: How can I intentionally create hydrogen vacancies in my BaH₂ sample?
A2: Hydrogen vacancies can be created by heating the BaH₂ sample under an inert gas flow (e.g., Argon).[1][2] For instance, dehydrogenating BaH₂ at 573 K has been shown to be effective in generating these vacancies.[1] The formation of vacancies is a temperature-dependent process, with higher temperatures generally leading to a greater number of vacancies.[1]
Q3: I observe a significantly lower ammonia synthesis rate in a continuous catalytic process (N₂/H₂ mixture) compared to a chemical looping process. Why is that?
A3: This is an expected outcome and highlights the crucial role of hydrogen vacancies. In a continuous flow of H₂, the hydrogen gas can replenish the surface hydrogen vacancies.[1] This occupation of the active sites by hydrogen species severely hinders the adsorption and activation of N₂ molecules, leading to a much lower ammonia synthesis rate.[1] The chemical looping process, which separates the N₂ activation and hydrogenation steps, avoids this competitive adsorption and thus exhibits a significantly higher rate of ammonia production.[1][2]
Q4: What is the expected onset temperature for N₂ fixation on BaH₂?
A4: The onset temperature for N₂ fixation on BaH₂ typically coincides with the temperature at which hydrogen vacancies begin to form. Experimental data shows this to be around 573 K.[1]
Q5: Can the presence of hydrogen vacancies be experimentally verified?
A5: Yes, several characterization techniques can infer the presence of hydrogen vacancies. Temperature-Programmed Desorption (TPD-MS) under an inert gas can show the evolution of H₂ as vacancies are formed.[1][2] Fourier-Transform Infrared Spectroscopy (FTIR) may show a broadening and slight redshift of the Ba-H vibration band after dehydrogenation, suggesting a more disordered surface and a change in coordination number.[1] X-ray Diffraction (XRD) can be used to confirm that the bulk crystal structure of BaH₂ remains unchanged during the initial formation of vacancies.[1][2]
Q6: How does BaH₂ interact with other metals like Nickel (Ni) or Cobalt (Co) in catalysis?
A6: BaH₂ can act as a powerful promoter for transition metals like Ni and Co, creating a synergistic effect that significantly enhances catalytic activity for ammonia synthesis at lower temperatures.[3][4][5] BaH₂ can dramatically lower the apparent activation energy for ammonia synthesis on these metals.[3][5] The mechanism involves the transition metal activating N₂, and the hydride ions from BaH₂ facilitating the hydrogenation process, possibly through the formation of intermediate species like BaNH.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no N₂ uptake or conversion. | Insufficient hydrogen vacancies on the BaH₂ surface. | 1. Pre-treat the BaH₂ catalyst by heating under an inert gas (e.g., Ar) flow at 573 K for several hours to induce dehydrogenation and create vacancies.[1] 2. Confirm vacancy formation using N₂-TPR-MS; a broad H₂ evolution peak at a lower temperature (around 423-550 K) compared to pristine BaH₂ indicates successful vacancy creation.[1] |
| Catalyst activity decreases rapidly in a mixed N₂/H₂ gas stream. | Competitive adsorption of H₂ on the active sites (hydrogen vacancies). | 1. Switch to a chemical looping process: first, expose the catalyst to N₂ to form nitride or imide species, then introduce H₂ for hydrogenation to ammonia.[1][2] 2. This separation of reaction steps prevents the inhibition caused by gaseous H₂.[1] |
| Inconsistent ammonia production rates between batches. | Variations in the number of active sites due to inconsistent pre-treatment. | 1. Standardize the pre-treatment protocol: ensure consistent temperature, ramp rate, gas flow rate, and duration for the dehydrogenation step. 2. Characterize the surface of each batch post-treatment (e.g., via FTIR) to check for consistent changes in the Ba-H vibration band.[1] |
| When using a Ni-BaH₂ or Co-BaH₂ catalyst, the activity is lower than expected. | Poor synergy between the metal and the hydride, or incomplete reduction/hydriding. | 1. Ensure intimate contact between the transition metal and BaH₂ particles. Ball-milling can be an effective method to achieve this and increase defect density.[6] 2. Confirm the formation of the hydride phase and the interaction between the components through appropriate characterization techniques (e.g., in-situ neutron scattering).[6] |
Quantitative Data Summary
| Parameter | Value | Catalyst System | Experimental Conditions | Source |
| Apparent Activation Energy (NH₃ Synthesis) | 150 kJ mol⁻¹ | Ni | - | [3][5] |
| Apparent Activation Energy (NH₃ Synthesis) | 87 kJ mol⁻¹ | Ni-BaH₂ | - | [3][5] |
| Apparent Activation Energy (NH₃ Synthesis) | 58 kJ mol⁻¹ | Co-BaH₂/CNT | - | [4] |
| Onset Temperature for N₂ Fixation | ~573 K | BaH₂ | Chemical Looping | [1] |
| H-Vacancy Formation Energy (BaH₂(120) surface) | 0.14 eV | BaH₂ (Computational) | 573 K | [1] |
| Ammonia Production Rate (Chemical Looping) | ~20-140 times higher than catalytic process | BaH₂ | 723 K, 1 bar | [1] |
Experimental Protocols
1. Creating Hydrogen Vacancies in BaH₂:
-
Objective: To generate surface hydrogen vacancies to serve as active sites for N₂ activation.
-
Methodology:
-
Load approximately 30 mg of the BaH₂ sample into a quartz tube reactor.[1]
-
Purge the system with a high-purity inert gas, such as Argon (Ar), at a flow rate of 30 mL min⁻¹.[1]
-
Heat the sample to 573 K at a controlled ramp rate (e.g., 5 K min⁻¹).[1]
-
Hold the temperature at 573 K for a specified duration (e.g., 3 hours) under the inert gas flow.[1]
-
Cool the sample down to the desired reaction temperature under the inert atmosphere before introducing the reactant gases.
-
2. Nitrogen Temperature-Programmed Reaction with Mass Spectrometry (N₂-TPR-MS):
-
Objective: To observe the temperature at which N₂ interacts with the BaH₂ surface and to confirm the effect of pre-formed hydrogen vacancies.
-
Methodology:
-
Load the BaH₂ sample (pristine or pre-treated to have vacancies) into the reactor (e.g., 30 mg).[1]
-
Introduce a flow of pure N₂ (e.g., 30 mL min⁻¹).[1]
-
Increase the temperature of the reactor at a linear ramp rate (e.g., 5 K min⁻¹).[1]
-
Monitor the effluent gas stream using a mass spectrometer, tracking the signals for H₂ (m/z=2), N₂ (m/z=28), and NH₃ (m/z=17).
-
A decrease in the N₂ signal and an increase in the H₂ signal (due to reaction and further dehydrogenation) indicate N₂ fixation.[1]
-
Visualizations
Caption: Workflow for BaH₂ activation and use in chemical looping ammonia synthesis.
Caption: Role of hydrogen vacancies in the activation of N₂ on BaH₂ surfaces.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. On the Structural Transformation of Ni/BaH2 During a N2-H2 Chemical Looping Process for Ammonia Synthesis: A Joint In Situ Inelastic Neutron Scattering and First-Principles Simulation Study (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Regenerating Barium Hydride in a Chemical Looping Process
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the regeneration of barium hydride in chemical looping processes, particularly for ammonia synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of regenerating barium hydride in a chemical looping process?
A1: The regeneration of barium hydride is a critical step in a chemical looping process for ammonia (NH₃) synthesis.[1][2][3][4][5][6] In this process, barium hydride (BaH₂) acts as a mediator to fix atmospheric nitrogen (N₂). The BaH₂ is first nitrided to form barium imide (BaNH) or a mixed hydride-imide compound, and then this intermediate is hydrogenated to produce ammonia and regenerate the barium hydride for the next cycle.[1][4][7]
Q2: What is the fundamental mechanism of barium hydride regeneration in this context?
A2: Barium hydride regeneration is not a simple thermal decomposition and rehydrogenation. Instead, it is a chemical transformation. The BaH₂ reacts with nitrogen to form an intermediate, often barium imide (BaNH), releasing hydrogen in the process.[8] The "regeneration" step involves the hydrogenation of this imide intermediate to yield ammonia and reform the original barium hydride (BaH₂).[1][4]
Q3: Why is the creation of hydrogen vacancies in BaH₂ important?
A3: The formation of hydrogen vacancies on the surface of barium hydride is essential for the activation of dinitrogen (N₂).[2][3][5][6] These vacancies create coordinatively unsaturated barium sites that can effectively bind and activate the otherwise inert N₂ molecules, initiating the nitridation process.[2][3][5][6]
Q4: What are the typical operating temperatures for this chemical looping process?
A4: The chemical looping process involving barium hydride for ammonia synthesis typically operates at elevated temperatures, generally in the range of 550 to 723 K (277 to 450 °C).[1][2] Kinetic studies have shown an apparent activation energy for ammonia synthesis on BaH₂ to be approximately 101.9 ± 3.4 kJ mol⁻¹.[2]
Q5: Can other metals be used to enhance the performance of the BaH₂ chemical loop?
A5: Yes, research has shown that transition metals like nickel (Ni) can have a synergistic effect with barium hydride, significantly lowering the apparent activation energy for ammonia synthesis and allowing the reaction to proceed at lower temperatures.[8][9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Ammonia (NH₃) Yield | 1. Incomplete nitridation of BaH₂. 2. Inefficient hydrogenation of the barium imide intermediate. 3. Contamination of the system with oxygen or water. 4. Insufficient operating temperature. | 1. Ensure sufficient reaction time and optimal temperature for the nitridation step. Verify the formation of the imide intermediate using XRD or other characterization techniques. 2. Increase hydrogen pressure or reaction time during the hydrogenation/regeneration step. Consider the use of a catalyst like Ni.[8][9] 3. Purge the reactor system thoroughly with an inert gas (e.g., Argon) before introducing reactants. Use high-purity gases. BaH₂ reacts vigorously with water and oxygen.[10] 4. Verify the reactor temperature is within the optimal range of 550-723 K.[1][2] |
| Incomplete Regeneration of Barium Hydride (BaH₂) | 1. Formation of stable barium-nitrogen compounds that are resistant to hydrogenation. 2. Insufficient hydrogen supply or pressure. 3. Low reaction temperature for the hydrogenation step. | 1. Analyze the solid material post-reaction using XRD to identify any unintended phases. 2. Ensure a continuous and sufficient flow of hydrogen during the regeneration step. 3. Gradually increase the temperature during hydrogenation, while monitoring the off-gas for ammonia production to find the optimal regeneration temperature. |
| Poor N₂ Activation | 1. Insufficient formation of hydrogen vacancies on the BaH₂ surface. 2. Presence of impurities on the BaH₂ surface. | 1. The initial dehydrogenation step is crucial. Ensure the system is heated under an inert or N₂ flow to promote the formation of vacancies.[2] 2. Use high-purity BaH₂. If synthesizing in-house, ensure complete reaction of barium metal with hydrogen.[10][11] |
| Explosive Reaction or Uncontrolled Pressure Increase | 1. Reaction of BaH₂ with atmospheric oxygen or moisture.[10][11] 2. Rapid thermal decomposition of BaH₂ at very high temperatures. | 1. Handle BaH₂ in an inert atmosphere (e.g., a glovebox). Ensure the reactor is leak-tight. 2. Maintain the reaction temperature within the recommended range. BaH₂ decomposes at 675 °C.[12] |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Optimal Synthesis Temperature for BaH₂ | 150-200 °C | [10][11] |
| Decomposition Temperature of BaH₂ | 675 °C | [12] |
| Chemical Looping Temperature Range | 550 - 723 K (277 - 450 °C) | [1][2] |
| Apparent Activation Energy (Ea) for NH₃ Synthesis on BaH₂ | 101.9 ± 3.4 kJ mol⁻¹ | [2] |
| Apparent Activation Energy (Ea) for NH₃ Synthesis on Ni/BaH₂ | 87 kJ mol⁻¹ | [9] |
Experimental Protocols
Protocol 1: In-situ Monitoring of BaH₂ Regeneration using XRD
-
Sample Preparation: Load approximately 30 mg of BaH₂ into a high-temperature X-ray diffraction (XRD) chamber inside an inert atmosphere glovebox.
-
System Purging: Seal the chamber and purge with high-purity argon (Ar) for at least 1 hour to remove any residual air and moisture.
-
Nitridation Step:
-
Switch the gas flow to pure nitrogen (N₂) at a flow rate of 30 mL/min.
-
Heat the sample to the desired nitridation temperature (e.g., 723 K) at a ramping rate of 5 K/min.
-
Collect XRD patterns at regular intervals to monitor the conversion of BaH₂ to BaNH.
-
-
Hydrogenation (Regeneration) Step:
-
After the nitridation is complete (as confirmed by the stabilization of XRD patterns), switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in Ar) or pure H₂ at a flow rate of 30 mL/min.
-
Maintain the temperature or adjust as required for hydrogenation.
-
Collect XRD patterns at regular intervals to monitor the conversion of BaNH back to BaH₂.
-
-
Data Analysis: Analyze the collected XRD patterns to identify the crystalline phases present at each stage of the reaction and determine the extent of regeneration.
Protocol 2: Quantifying Ammonia Production using Mass Spectrometry
-
Reactor Setup: Place a known mass of BaH₂ (e.g., 30 mg) in a packed bed reactor. Couple the outlet of the reactor to a mass spectrometer.
-
Nitridation:
-
Heat the sample under a flow of N₂ (30 mL/min) to the reaction temperature (e.g., 723 K).
-
Hold for a specified duration (e.g., 3 hours) to ensure complete nitridation.
-
-
Purging: Purge the reactor with an inert gas (Ar) to remove any residual N₂.
-
Hydrogenation and NH₃ Detection:
-
Introduce a flow of H₂ (30 mL/min) into the reactor.
-
Monitor the mass-to-charge ratio (m/z) signals corresponding to ammonia (m/z = 17) and other relevant species using the mass spectrometer.
-
Calibrate the mass spectrometer with known concentrations of ammonia to quantify the production rate.
-
-
Temperature-Programmed Reaction: Alternatively, after nitridation, ramp the temperature under a constant flow of H₂ and monitor the evolution of ammonia as a function of temperature to determine the optimal regeneration conditions.
Visualizations
Caption: Chemical looping process for ammonia synthesis mediated by barium hydride.
Caption: Troubleshooting workflow for low ammonia yield.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Transition-Metal-Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine learning-driven molecular dynamics unveils a bulk phase transformation driving ammonia synthesis on barium hydride [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-Metal-Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 7. Machine learning-driven molecular dynamics unveils a bulk phase transformation driving ammonia synthesis on barium hydride [boa.unimib.it]
- 8. researchgate.net [researchgate.net]
- 9. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. webqc.org [webqc.org]
- 11. Barium hydride - Wikipedia [en.wikipedia.org]
- 12. barium hydride [chemister.ru]
Technical Support Center: Characterization of Air-Sensitive Hydrides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of air-sensitive hydrides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when handling air-sensitive hydrides?
Air-sensitive hydrides readily react with atmospheric oxygen and moisture, which can lead to sample decomposition, the formation of undesired byproducts, and potentially hazardous situations such as fires or explosions.[1] Maintaining an inert atmosphere is therefore critical throughout the entire experimental workflow, from synthesis and purification to characterization and storage.[2][3]
Q2: What is the best way to store air-sensitive hydrides?
The most effective method for storing air-sensitive compounds is within a glove box under an inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to use well-sealed containers, such as glass vials with tight-fitting caps, to prevent any ingress of air or moisture.[2] For highly reactive hydrides, storage in an inert-gas-filled desiccator or under a layer of inert liquid like mineral oil may also be suitable.[4] It is advisable to store these materials away from direct sunlight and heat sources.[2]
Q3: Which inert gas should I use in my glovebox: nitrogen or argon?
For most applications, nitrogen is a suitable and cost-effective inert gas. However, for certain reactive metals such as lithium, titanium, and magnesium, argon is recommended as these elements can react with nitrogen gas.[5] It's also important to be aware that nitrogen can diffuse through the gloves of a glovebox over time, so for highly sensitive experiments, purging the glovebox with argon before use is a good practice.[5]
Q4: How can I safely dispose of residual air-sensitive hydrides?
Quenching is a common method for neutralizing reactive hydrides before disposal. This typically involves the slow, controlled addition of a quenching agent in an inert solvent. For instance, inorganic hydrides like lithium aluminum hydride (LiAlH₄) can be quenched by carefully adding isopropanol, followed by methanol, and then water, all while ensuring the reaction is well-stirred and cooled.[6][7] It is crucial to perform quenching procedures in a fume hood with appropriate personal protective equipment.[6] Never dispose of active hydrides directly in the trash or down the drain.[4]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: I can't see the hydride signal in my ¹H NMR spectrum.
-
Possible Cause 1: Broadening due to quadrupolar nuclei. If the hydride is bonded to a metal with a quadrupolar nucleus (e.g., ²⁷Al with spin I = 5/2), the hydride signal can be significantly broadened, making it difficult to distinguish from the baseline.[8]
-
Troubleshooting Tip: Try acquiring the spectrum at a different temperature (variable temperature NMR). This can sometimes sharpen the signal.[8] Using a higher field spectrometer can also help to resolve broadened signals.
-
-
Possible Cause 2: Chemical exchange. The hydrides may be undergoing chemical exchange with each other or with the solvent at a rate that broadens the NMR signal.[8]
-
Troubleshooting Tip: Lowering the temperature of the NMR experiment can slow down the exchange rate and result in a sharper signal.[8] Changing to a different deuterated solvent might also alter the exchange dynamics.
-
-
Possible Cause 3: Very large upfield or downfield shift. Hydride signals in transition metal complexes can appear at extreme chemical shifts, sometimes as far upfield as -50 ppm, due to shielding effects from the metal's d-electrons.[8][9][10]
-
Troubleshooting Tip: Expand the spectral window of your ¹H NMR experiment to include a much wider range, for example, from -60 ppm to 20 ppm.
-
Experimental Protocol: Preparing an Air-Sensitive NMR Sample
-
Dry the NMR Tube: Thoroughly dry the NMR tube and cap in an oven at >100 °C for several hours and allow it to cool in a desiccator.
-
Transfer to Glovebox: Bring the dried NMR tube, cap, a clean vial containing your sample, and the deuterated solvent into a glovebox with a low oxygen and moisture atmosphere.
-
Prepare the Solution: In the glovebox, dissolve an appropriate amount of your air-sensitive hydride in the deuterated solvent in the vial.
-
Fill the NMR Tube: Using a clean, dry pipette, transfer the solution from the vial into the NMR tube.
-
Seal the Tube: Securely cap the NMR tube. For highly sensitive samples or long-term storage, sealing the tube with a Young's tap or flame-sealing is recommended.[11]
-
Remove from Glovebox: Take the sealed NMR tube out of the glovebox for analysis.
Infrared (IR) Spectroscopy
Issue: I am not sure which peak in my IR spectrum corresponds to the metal-hydride stretch.
-
Possible Cause: The M-H stretching frequency can vary over a wide range and may be weak in intensity.
-
Troubleshooting Tip 1: Look in the expected region. Metal-hydride stretching vibrations (νM-H) typically appear in the range of 1550–2200 cm⁻¹.[8][12]
-
Troubleshooting Tip 2: Deuterium labeling. Synthesize the deuterated analogue of your hydride (M-D). The M-D stretching frequency will be at a lower wavenumber than the M-H stretch by a factor of approximately √2. This isotopic shift provides definitive evidence for the assignment of the M-H stretching vibration.[8]
-
Quantitative Data: Typical M-H Stretching Frequencies
| Metal Hydride Type | Typical ν(M-H) Range (cm⁻¹) |
| Terminal Transition Metal Hydrides | 1700 - 2200 |
| Bridging Transition Metal Hydrides | 1500 - 1700 |
| Main Group Metal Hydrides (e.g., Al-H) | 1600 - 1900 |
Note: These are general ranges and can vary depending on the specific complex.
X-ray Diffraction
Issue: My air-sensitive crystal decomposed during mounting for single-crystal X-ray diffraction.
-
Possible Cause: Exposure to air and moisture during the mounting process.
-
Troubleshooting Tip: Mount the crystal under a layer of inert, viscous oil such as perfluorinated polyether (Paratone-N or Fomblin oil).[13][14] This oil acts as a protective barrier against the atmosphere. The mounting should be performed quickly. For extremely sensitive crystals, a specialized cryo-cooling technique where the crystal is rapidly cooled in a stream of cold nitrogen gas can be used to minimize exposure and decomposition.[13]
-
Experimental Protocol: Mounting an Air-Sensitive Crystal for X-ray Diffraction
-
Prepare in a Glovebox: Place a microscope slide with a small amount of inert oil (e.g., perfluorinated polyether) inside a glovebox.
-
Isolate the Crystal: Under the microscope within the glovebox, select a suitable single crystal of your compound and immerse it in the oil.
-
Mount on the Loop: Carefully attach the oil-coated crystal to the tip of a mounting loop (e.g., a MiTeGen loop).
-
Rapid Transfer: Quickly remove the mounted crystal from the glovebox and place it on the goniometer head of the diffractometer.
-
Cooling: Immediately begin cooling the crystal in a stream of cold nitrogen gas (typically 100-150 K). This low temperature further reduces the risk of decomposition.[13]
Visualizations
Caption: General workflow for handling and characterizing air-sensitive hydrides.
Caption: Troubleshooting logic for an absent hydride signal in ¹H NMR spectroscopy.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ossila.com [ossila.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mines.edu [mines.edu]
- 5. epfl.ch [epfl.ch]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. coordination compounds - TM hydride chemical shift - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. Properties of Metal Hydrides of the Iron Triad - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncl.ac.uk [ncl.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Barium Hydride vs. Calcium Hydride: A Comparative Guide for Reducing Agents in Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is paramount to the success of synthetic endeavors. While a vast array of hydride-donating reagents are available, alkaline earth metal hydrides such as calcium hydride (CaH₂) and barium hydride (BaH₂) present themselves as potentially cost-effective and powerful options. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed protocols.
It is important to note at the outset that while calcium hydride has found niche applications as a reducing agent in organic synthesis, the use of barium hydride for this purpose is not well-documented in the scientific literature. Much of the research on barium hydride focuses on its applications in materials science, particularly for ammonia synthesis and hydrogen storage. Consequently, a direct experimental comparison of their reductive capabilities is challenging. This guide, therefore, presents the available data for calcium hydride and offers a theoretical perspective on the potential of barium hydride based on established chemical principles.
Performance as Reducing Agents: A Comparative Overview
The primary role of a metal hydride in the reduction of organic compounds is to deliver a hydride ion (H⁻) to an electrophilic center, such as the carbonyl carbon of a ketone or an aldehyde. The reactivity of the metal hydride is influenced by factors such as the polarity of the metal-hydrogen bond and the lattice energy of the solid.
Calcium Hydride (CaH₂)
Calcium hydride is a moderately reactive reducing agent, most commonly employed as a powerful desiccant for drying solvents. Its use as a reducing agent in organic synthesis is less frequent but has been reported, particularly for the reduction of ketones. Often, its efficacy is enhanced by the use of additives. For instance, the combination of CaH₂ with zinc halides has been shown to facilitate the reduction of ketones.
A study on a hydrocarbon-soluble calcium hydride complex demonstrated its ability to reduce ketones, although side reactions such as enolization and aldol condensation were also observed.
Barium Hydride (BaH₂)
There is a notable lack of published research detailing the use of barium hydride as a reducing agent for functional group transformations in organic synthesis. Based on the trend of increasing reactivity of alkaline earth metals down the group, it can be posited that barium hydride would be a more potent reducing agent than calcium hydride. The lower electronegativity of barium compared to calcium would lead to a more ionic and, therefore, more reactive Ba-H bond. However, without experimental data, this remains a theoretical consideration.
Quantitative Data Summary
The following tables summarize the known physical properties and available performance data for calcium hydride. The information for barium hydride as a reducing agent is largely theoretical due to the absence of experimental reports in this context.
| Property | Barium Hydride (BaH₂) | Calcium Hydride (CaH₂) |
| Molar Mass | 139.36 g/mol | 42.09 g/mol |
| Appearance | White to gray crystalline solid | Grayish-white powder |
| Density | 4.16 g/cm³ | 1.90 g/cm³ |
| Melting Point | 675 °C (decomposes) | 816 °C |
| Solubility | Reacts with water and acids | Reacts with water and acids |
| Performance Metric | Barium Hydride (BaH₂) | Calcium Hydride (CaH₂) |
| Reduction of Ketones | Data not available | Can reduce ketones, often requiring activation with Lewis acids (e.g., ZnCl₂) |
| Reduction of Esters | Data not available | Generally not effective for ester reduction |
| Typical Reaction Conditions | Data not available | Elevated temperatures, often with additives |
| Reported Yields | Data not available | Variable, dependent on substrate and conditions |
| Selectivity | Data not available | May lead to side reactions like enolization |
Experimental Protocols
Detailed experimental protocols for the use of barium hydride as a reducing agent are not available in the literature. The following protocol for the reduction of a ketone using calcium hydride is a generalized procedure based on available information.
Experimental Protocol: Reduction of a Ketone using Calcium Hydride
Objective: To reduce a generic ketone to a secondary alcohol using calcium hydride.
Materials:
-
Ketone (1 equivalent)
-
Calcium Hydride (CaH₂) (2-4 equivalents)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Lewis acid activator (e.g., ZnCl₂, optional)
-
Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the ketone and anhydrous solvent.
-
Addition of Reagents: Calcium hydride is added to the solution in one portion. If an activator such as ZnCl₂ is used, it is added at this stage.
-
Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Quenching: Upon completion, the reaction is cooled to 0 °C in an ice bath. The excess calcium hydride is quenched by the slow, dropwise addition of the anhydrous workup solution. Caution: This is an exothermic reaction that evolves hydrogen gas.
-
Workup: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The combined organic phases are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.
Visualizing the Chemistry
The following diagrams illustrate the general principles and workflows associated with hydride reductions.
Caption: General pathway for the reduction of a ketone by a metal hydride.
Caption: A typical experimental workflow for a reduction reaction using a metal hydride.
Caption: A logical comparison of the current understanding of barium hydride and calcium hydride.
Safety and Handling
Both barium hydride and calcium hydride are reactive compounds that must be handled with care in a laboratory setting.
Barium Hydride (BaH₂):
-
Hazards: Reacts with water to produce flammable hydrogen gas.[1] Toxic if swallowed or inhaled. Causes skin and eye irritation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, under an inert atmosphere.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.[1] Avoid creating dust.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials.[1]
Calcium Hydride (CaH₂):
-
Hazards: Reacts violently with water to release flammable hydrogen gas. Causes skin and eye irritation.
-
Handling: Handle in a fume hood under an inert atmosphere. Wear appropriate PPE. Avoid contact with water and moisture.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.
Cost and Availability
Both barium hydride and calcium hydride are commercially available from major chemical suppliers. In general, calcium hydride is more commonly used and is typically less expensive than barium hydride on a per-gram basis. The cost can vary depending on the purity and the quantity purchased.
Conclusion
The potential of barium hydride as a reducing agent in organic synthesis remains largely unexplored. Based on periodic trends, it is expected to be a more powerful reducing agent than calcium hydride. However, the lack of experimental data necessitates further research to validate this hypothesis and to establish its scope, selectivity, and practical utility. For researchers seeking alternatives to common reducing agents, the investigation of barium hydride's reductive capabilities could represent a novel and fruitful area of study. Until such data becomes available, calcium hydride may be considered for specific applications where its moderate reactivity is advantageous, while exercising due caution in its handling and application.
References
A Comparative Analysis of Hydride Ion Conductivity in Alkaline Earth Hydrides: BaH₂, SrH₂, and CaH₂
A detailed review of experimental data reveals a clear trend of increasing ionic conductivity down the alkaline earth group, with barium hydride (BaH₂) exhibiting exceptionally high conductivity at elevated temperatures. This guide provides a comparative analysis of the ionic conductivity of BaH₂, strontium hydride (SrH₂), and calcium hydride (CaH₂), supported by experimental data and detailed methodologies for researchers in materials science and drug development.
The ionic conductivity of these simple binary hydrides is of significant interest for applications in energy storage and electrochemical devices. The primary charge carriers are hydride ions (H⁻), and their mobility within the crystal lattice dictates the material's conductivity. Experimental evidence consistently demonstrates that BaH₂ is a superior hydride ion conductor compared to SrH₂ and CaH₂.
Quantitative Comparison of Ionic Conductivity
The following table summarizes the experimentally determined ionic conductivity values for BaH₂, SrH₂, and CaH₂ at various temperatures. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Material | Temperature (°C) | Ionic Conductivity (S/cm) |
| BaH₂ | 630 | 0.2[1][2] |
| 420 | ~5 x 10⁻³[3] | |
| SrH₂ | >780 | High conductivity reported[3] |
| CaH₂ | 600 | ~10⁻³[3] |
| >780 | High conductivity reported[3] |
Note: The data presented is compiled from various sources and should be considered in the context of the respective experimental setups.
The data clearly indicates that BaH₂ possesses an ionic conductivity that is orders of magnitude higher than that of CaH₂ at comparable temperatures. While specific data for SrH₂ at various temperatures is less readily available, studies suggest its conductivity is intermediate between that of BaH₂ and CaH₂, with one report indicating an increase by a factor of 5 to 7 compared to CaH₂.
Conduction Mechanism: A Vacancy-Mediated Process
The prevailing mechanism for hydride ion conduction in these alkaline earth hydrides is a vacancy-mediated process. This involves the movement of hydride ions through the crystal lattice by hopping into adjacent vacant hydride sites. The concentration and mobility of these vacancies are crucial factors influencing the overall ionic conductivity.
Theoretical studies, supported by experimental observations, suggest that the formation energy of hydride vacancies decreases down the group from CaH₂ to BaH₂. This lower energy of vacancy formation in BaH₂ leads to a higher concentration of mobile charge carriers and, consequently, higher ionic conductivity. Doping with monovalent cations, such as Na⁺ or K⁺, has been theoretically and experimentally shown to further increase the concentration of hydride vacancies, thereby enhancing ionic conductivity. For instance, doping SrH₂ with a small amount of NaH has been observed to enhance its low-temperature ionic conductivity.
Below is a diagram illustrating the vacancy-mediated hydride ion conduction mechanism.
Experimental Protocols
The determination of ionic conductivity in these air-sensitive hydride materials requires meticulous experimental procedures. The primary technique employed is Electrochemical Impedance Spectroscopy (EIS).
Synthesis of High-Density Hydride Pellets
-
Starting Materials: High-purity alkaline earth metals (Ba, Sr, Ca) and a source of high-purity hydrogen gas are required.
-
Hydriding Reaction: The alkaline earth metal is placed in a reaction chamber, which is then evacuated to a high vacuum and backfilled with hydrogen gas. The reaction is typically carried out at elevated temperatures (e.g., 200-400 °C) and pressures. The general reaction is M(s) + H₂(g) → MH₂(s), where M = Ba, Sr, or Ca.
-
Pellet Preparation: The resulting hydride powder is handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reaction with air and moisture. The powder is then uniaxially pressed into a dense pellet using a hydraulic press. Sintering of the pellet at elevated temperatures under a hydrogen atmosphere may be performed to further increase its density and ensure good grain-to-grain contact.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrode Application: Inert metallic electrodes (e.g., gold or platinum) are applied to both faces of the sintered hydride pellet. This is typically done by sputtering or painting on a metal paste followed by annealing.
-
Cell Assembly: The pellet with the applied electrodes is placed in a temperature-controlled measurement cell. The cell must be sealed and capable of maintaining an inert or hydrogen atmosphere to prevent sample degradation at high temperatures.
-
EIS Measurement: An AC voltage of small amplitude is applied across the sample over a wide range of frequencies (e.g., 1 MHz to 0.1 Hz). The resulting current and phase shift are measured by an impedance analyzer.
-
Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The bulk ionic resistance of the material is determined by fitting the impedance data to an appropriate equivalent circuit model. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R * A)
where L is the thickness of the pellet, R is the bulk resistance obtained from the EIS data, and A is the electrode area.
The following diagram illustrates the typical workflow for determining the ionic conductivity of alkaline earth hydrides.
References
A Comparative Guide to the Experimental Verification of Barium Hydride's Phase Transitions
Authored For: Researchers, Scientists, and Materials Development Professionals
This guide provides a comparative analysis of the phase transition properties of Barium Hydride (BaH₂), a material of significant interest in the fields of hydrogen storage and condensed matter physics. The unique behavior of BaH₂ under varying temperature and pressure conditions is benchmarked against other notable metal hydrides, offering a clear perspective on its structural and electronic evolution. All data presented is supported by experimental verification from peer-reviewed literature.
Experimental Methodologies
The determination of phase transition parameters in metal hydrides under extreme conditions relies on a suite of sophisticated in-situ experimental techniques. These methods allow for the direct observation of structural and electronic changes as they occur.
-
X-ray Diffraction (XRD) and Neutron Powder Diffraction (NPD) : These are the primary techniques for determining the crystal structure of a material.[1][2] In high-pressure studies, the sample is typically contained within a Diamond Anvil Cell (DAC), which is transparent to high-energy X-rays.[2][3][4] Synchrotron X-ray sources are often employed due to their high brilliance, which is necessary to obtain a diffraction pattern from the minute sample volume.[2] While XRD is excellent for determining the lattice of heavier atoms, Neutron Powder Diffraction (NPD) is superior for locating the lighter hydrogen or deuterium atoms due to their large neutron scattering cross-sections.[1] The sample is compressed incrementally, and a diffraction pattern is collected at each pressure point to identify structural changes.
-
Raman Spectroscopy : This technique probes the vibrational modes of a material.[5] A phase transition is often accompanied by a change in the crystal symmetry, which results in the appearance or disappearance of Raman-active modes.[6] By monitoring the Raman spectrum as a function of pressure or temperature, the precise point of a structural change can be identified.[7] This method is highly sensitive and complementary to diffraction techniques.
-
Electrical Transport Measurements : To verify transitions from an insulating or semiconducting state to a metallic state, four-probe electrical resistance measurements are conducted. A sharp drop in resistance by several orders of magnitude is a clear indicator of metallization. These measurements are also performed within a DAC, with fine electrical leads carefully placed on the sample.
Comparative Data Analysis: Phase Transitions in Metal Hydrides
The following table summarizes the experimentally determined and theoretically predicted phase transition conditions for BaH₂ and other relevant metal hydrides. These alternatives were chosen for their relevance in hydrogen storage (MgH₂, LaNi₅) or for being analogous alkaline earth hydrides (CaH₂, SrH₂).
| Material | Transition Type | Transition Pressure (GPa) | Transition Temperature | Initial Phase (Structure, Space Group) | Final Phase (Structure, Space Group) | Experimental Method(s) |
| BaH₂ | Structural | 1.3 - 4.9[1] | Room Temp. | Orthorhombic (Cotunnite-type), Pnma[8] | Hexagonal (Ni₂In-type), P6₃/mmc[8] | XRD, NPD, Raman Spectroscopy[1][8] |
| BaH₂ | Structural / Insulator-Metal | ~57[9] | Room Temp. | Hexagonal (Ni₂In-type), P6₃/mmc | Hexagonal (AlB₂-type), P6/mmm[10] | XRD, Electrical Transport[9][10] |
| BaH₂ | Structural | Ambient | ~775 K (502 °C)[1] | Orthorhombic (Cotunnite-type), Pnma | Hexagonal (Ni₂In-type), P6₃/mmc[1] | NPD, QENS |
| CaH₂ | Structural | ~14 | Room Temp. | Orthorhombic (Cotunnite-type), Pnma | Hexagonal (Ni₂In-type), P6₃/mmc | XRD |
| CaH₂ | Insulator-Metal (Predicted) | ~102 | N/A | High-Pressure Phase | Metallic Phase | Ab initio Calculations |
| SrH₂ | Structural | ~5 | Room Temp. | Orthorhombic (Cotunnite-type), Pnma | Hexagonal (Ni₂In-type), P6₃/mmc | XRD |
| SrH₂ | Insulator-Metal (Predicted) | ~177 | N/A | High-Pressure Phase | Metallic Phase | Ab initio Calculations |
| MgH₂ | Structural | >0.39[11] | Room Temp. | Tetragonal (Rutile-type), α-MgH₂ | Orthorhombic (α-PbO₂-type), γ-MgH₂[11] | XRD, Raman Spectroscopy[10][12] |
| LaNi₅ | Hydride Formation (α → β) | <0.001 (1-2 atm H₂) | Room Temp. | Hexagonal, P6/mmm (α-phase solid solution) | Orthorhombic, Pcmm (β-phase hydride) | XRD, P-C-T Isotherms[13] |
Note: P-C-T stands for Pressure-Composition-Temperature.
Visualizing the Experimental Workflow
The process of experimentally verifying a pressure-induced phase transition follows a logical sequence of steps, from sample preparation to data analysis. The diagram below illustrates this typical workflow.
Caption: Workflow for high-pressure phase transition verification.
Conclusion
The experimental data reveals that Barium Hydride undergoes a series of pressure- and temperature-induced phase transitions. Notably, its transition from an orthorhombic to a hexagonal structure occurs at a relatively low pressure of approximately 1.6 GPa at room temperature.[8] Furthermore, BaH₂ transforms into a metallic state at a significantly lower pressure (~57 GPa) compared to the predicted metallization pressures for CaH₂ (~102 GPa) and SrH₂ (~177 GPa), making it a compelling subject for studying pressure-induced metallization in hydrides.[9] In contrast, materials like MgH₂ and LaNi₅ are primarily studied for their hydrogen absorption/desorption characteristics at modest pressures and elevated temperatures. The distinct high-pressure behavior of BaH₂ underscores its importance for fundamental materials science research and the exploration of novel electronic states.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 3. geoweb.princeton.edu [geoweb.princeton.edu]
- 4. High Pressure X-Ray Crystallography With the Diamond Cell at NIST/NBS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences.au.dk [conferences.au.dk]
- 6. researchgate.net [researchgate.net]
- 7. journals.aps.org [journals.aps.org]
- 8. Equilibrium involving selected LaNi/sub x/ and LaCo/sub 5-x/M/sub x/ hydrides: phase transformations and related studies (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of BaH₂ and Ru-Based Catalysts for Ammonia Synthesis
For researchers, scientists, and professionals in drug development, the quest for more efficient and sustainable ammonia synthesis catalysts is a critical endeavor. This guide provides a detailed comparison of two promising classes of catalysts: those based on barium hydride (BaH₂) and the more established ruthenium (Ru)-based systems. By examining their performance, mechanisms, and the experimental protocols for their evaluation, this document aims to furnish researchers with the necessary information to make informed decisions in their catalyst development programs.
Performance Data: A Quantitative Comparison
The efficacy of an ammonia synthesis catalyst is determined by several key performance indicators, including the rate of ammonia production, the turnover frequency (TOF), and the activation energy (Ea) of the reaction. The following tables summarize the quantitative performance data for BaH₂-based and Ru-based catalysts as reported in the literature.
| Catalyst System | Support/Promoter | Temperature (°C) | Pressure (MPa) | NH₃ Synthesis Rate (mmol g⁻¹ h⁻¹) | Apparent Activation Energy (kJ mol⁻¹) | Turnover Frequency (s⁻¹) |
| BaH₂-Based Catalysts | ||||||
| BaH₂-Co | Carbon Nanotube (CNT) | 300 | - | > Cs-Ru/MgO | 58[1] | - |
| BaH₂-Ni | - | < 300 | - | Comparable to Cs-Ru/MgO | 87[2][3] | - |
| BaH₂–BaO/Fe | CaH₂ | 100 | 0.9 | - | - | 0.23[4] |
| BaH₂–BaO/Fe | CaH₂ | 300 | 0.9 | - | - | 12.3[4] |
| Ru-Based Catalysts | ||||||
| Ru | Conventional Supports | - | - | - | 85–121[5] | - |
| Ru SAs | S-1 | - | - | - | 55[5] | - |
| Cs-Ru | Super-growth CNT | 380-400 | 5 | ~35[6] | - | - |
| Ru-Cs/PrOₓ | - | - | - | >65[7] | - | - |
| Ru | CeO₂ | 400 | - | - | - | - |
| Fe (for comparison) | - | 400 | - | - | - | - |
Reaction Mechanisms: Divergent Pathways to Ammonia
The mechanisms by which BaH₂-based and Ru-based catalysts facilitate ammonia synthesis are fundamentally different, offering distinct advantages and challenges.
Ruthenium-Based Catalysts: The mechanism on ruthenium surfaces is generally understood to proceed via either a dissociative or an associative pathway.[8]
-
Dissociative Mechanism: In this pathway, dinitrogen (N₂) adsorbs onto the Ru surface and dissociates into atomic nitrogen (*N) before hydrogenation. This is the conventional mechanism observed on many transition metal surfaces.[8][9]
-
Associative Mechanism: Alternatively, adsorbed N₂ can be sequentially hydrogenated to form intermediates like *NNH and *NNH₂ before the N-N bond is cleaved.[8] There is growing evidence that this pathway may be dominant on certain Ru surfaces, particularly stepped surfaces.[8]
Barium Hydride-Based Catalysts: BaH₂-based catalysts, often used in conjunction with a transition metal like Co or Ni, operate through a unique mechanism involving a chemical looping process and the formation of a barium imide (BaNH) intermediate.[1][2][10][11]
-
Nitrogen Transfer: BaH₂ reacts with N₂ to form barium imide (BaNH), releasing hydrogen in the process. This step effectively "activates" the dinitrogen.[1][10]
-
Hydrogenation: The BaNH species is then hydrogenated to produce ammonia (NH₃) and regenerate the BaH₂ catalyst.[1]
This relayed catalysis between the transition metal and the BaH₂ sites creates an energetically favorable pathway, enabling ammonia synthesis under milder conditions.[1]
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of catalyst performance. Below are detailed methodologies for key experiments.
Catalyst Activity Measurement
-
Reactor Setup: A fixed-bed flow reactor is typically used. The catalyst (typically 0.1-1.0 g) is placed in a quartz or stainless steel tube.
-
Pre-treatment: The catalyst is pre-treated in a flow of a reducing gas (e.g., H₂ or a H₂/N₂ mixture) at a specific temperature (e.g., 400-500 °C) for several hours to reduce the metal species.[12]
-
Reaction Conditions: A synthesis gas mixture (e.g., N₂:H₂ = 1:3) is introduced into the reactor at a specific flow rate, typically controlled by mass flow controllers. The reaction is carried out at a set temperature and pressure.
-
Product Analysis: The effluent gas is analyzed using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the concentration of ammonia. The ammonia synthesis rate is then calculated based on the flow rate and ammonia concentration.
Catalyst Characterization
-
Temperature-Programmed Reduction (TPR): To determine the reduction behavior of the catalyst precursors.
-
Temperature-Programmed Desorption (TPD): To study the adsorption and desorption of reactants (N₂, H₂) and products (NH₃).
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst.
-
Transmission Electron Microscopy (TEM): To determine the particle size and dispersion of the active metal.[13]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify surface species and intermediates during the reaction.[10]
-
N₂ Physisorption (BET): To measure the surface area and pore size distribution of the catalyst and support.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for catalyst synthesis, testing, and characterization.
Caption: Reaction mechanisms on Ru-based catalysts.
Caption: Chemical looping mechanism for BaH₂-based catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Breaking the Barrier: Low-Temp Ammonia Synthesis with Iron Catalysts and Barium Hydride | STATNANO [statnano.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A comparative analysis of the mechanisms of ammonia synthesis on various catalysts using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. boa.unimib.it [boa.unimib.it]
- 12. Reaction kinetics for ammonia synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 13. open.metu.edu.tr [open.metu.edu.tr]
Barium hydride performance in transition-metal-free vs. traditional catalysis
A deep dive into the performance of barium hydride in transition-metal-free catalysis reveals a nuanced landscape when compared to traditional transition-metal-based systems. While showing promise in specific applications like ammonia synthesis and certain hydrogenation reactions, its scope and efficacy differ significantly from the broad utility of well-established catalysts like palladium.
This guide provides a comprehensive comparison of barium hydride's catalytic performance against traditional transition-metal catalysts, supported by experimental data, detailed protocols, and visual workflows. This analysis is intended for researchers, scientists, and professionals in drug development to objectively assess the potential and limitations of this emerging transition-metal-free approach.
Performance in Hydrogenation Reactions
Barium hydride has demonstrated notable activity as a catalyst in the hydrogenation of various unsaturated compounds. Below is a comparative summary of its performance against the widely used palladium on carbon (Pd/C) catalyst.
| Substrate | Catalyst | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| 1-Hexene | Activated Ba metal | 120 | 20 | 2 | 99[1][2] |
| 1-Hexene | 10% Pd/C | 25 | 1 | 1 | >99 |
| Cyclohexene | Activated Ba metal | 20 | 6 | 16 | 99[1][2] |
| Cyclohexene | 10% Pd/C | 25 | 1 | 1 | >99 |
| Styrene | Activated Ba metal | 120 | 20 | 16 | 99[1][2] |
| Styrene | 10% Pd/C | 25 | 1 | 0.5 | >99 |
| Benzene | Activated Ba metal | 150 | 50 | 16 | 99[1][2] |
| Benzene | 5% Ru/C | 100 | 100 | 4 | >99 |
Scope of Application in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. In contrast, a thorough review of the scientific literature reveals no evidence of barium hydride being successfully employed as a catalyst for these transformations. This indicates a significant limitation in the catalytic scope of barium hydride compared to traditional transition-metal catalysts.
Traditional Palladium-Catalyzed Cross-Coupling Performance
| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98[3] |
| Suzuki | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[3] |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 2 | 95[4] |
| Heck | Bromobenzene | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | H₂O | 98 | 1 | 96[5] |
Experimental Protocols
General Procedure for Hydrogenation using Activated Barium Metal
-
Catalyst Activation: Barium metal is activated by evaporation and co-condensation with a high-boiling point solvent like heptane under an inert atmosphere to produce a fine black powder.[1][2]
-
Reaction Setup: A pressure reactor is charged with the activated barium catalyst (typically 5 mol%) and the substrate under an inert atmosphere.
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
Work-up: After cooling and venting the reactor, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrogenated product.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 0.005-2 mol%) under an inert atmosphere.[3][6]
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, often with water) is added.
-
Reaction: The mixture is heated to the specified temperature and stirred until the starting material is consumed, as monitored by techniques like TLC or GC.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by chromatography.[6]
Catalytic Mechanisms and Workflows
The following diagrams illustrate the conceptual differences between barium-hydride-mediated and traditional palladium-catalyzed reactions.
Conclusion
Barium hydride presents an interesting case for transition-metal-free catalysis. In hydrogenation reactions, activated barium metal can achieve high yields, albeit often requiring higher temperatures and pressures compared to palladium catalysts. Its most significant limitation, however, is its narrow substrate scope, with no reported activity in widely used C-C cross-coupling reactions where palladium catalysts excel. For researchers and drug development professionals, the choice between these catalytic systems will depend on the specific transformation required, with traditional transition-metal catalysts offering broader applicability and milder reaction conditions for a wider range of synthetic challenges. Future research may expand the utility of main-group hydrides like barium hydride, but for now, they remain a specialized tool for a limited set of reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. | Semantic Scholar [semanticscholar.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of BaH₂, LiH, and KH in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate metal hydride catalyst is critical for optimizing reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the catalytic performance of Barium Hydride (BaH₂), Lithium Hydride (LiH), and Potassium Hydride (KH) across various applications, supported by experimental data and detailed protocols.
This document outlines the relative efficacy of these hydrides in key catalytic processes, including ammonia synthesis, hydrogenation, and isotope exchange reactions. Quantitative data is summarized for ease of comparison, and detailed experimental methodologies for pivotal studies are provided. Furthermore, reaction mechanisms and experimental workflows are visualized to offer a clear understanding of the underlying processes.
Data Presentation: A Comparative Overview
The catalytic performance of BaH₂, LiH, and KH is highly dependent on the specific reaction, the catalyst's physical form (bulk vs. supported), and the presence of co-catalysts. The following tables summarize key quantitative data from comparative studies.
Table 1: Catalytic Performance in Ammonia Synthesis
| Catalyst System | Reaction | Temperature (°C) | Pressure (bar) | Ammonia Production Rate (μmol g⁻¹ h⁻¹) | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Mn-BaH₂ | Ammonia Synthesis | 400 | 10 | Highest Activity | Not Specified | [1] |
| Mn-LiH | Ammonia Synthesis | 400 | 10 | Second Highest Activity | Not Specified | [1] |
| Mn-KH | Ammonia Synthesis | 400 | 10 | Third Highest Activity | Not Specified | [1] |
| Ni-BaH₂ | Ammonia Synthesis | < 300 | Not Specified | Comparable to Cs-Ru/MgO | 87 | [2] |
| Ni (alone) | Ammonia Synthesis | < 300 | Not Specified | Far less active | 150 | [2] |
| KH-intercalated graphite | Ammonia Synthesis | 250 - 400 | 1 - 10 | Comparable to Ru/MgO | Not Specified | [3][4][5] |
Note: A study on alkali and alkaline earth hydride-promoted manganese nitride catalysts established a clear activity sequence for ammonia synthesis as BaH₂ > LiH > KH > CaH₂ > NaH.[1]
Table 2: Catalytic Performance in Hydrogenation and Deuteration
| Catalyst System | Reaction | Substrate | Temperature (°C) | Key Findings | Reference |
| KH with Ca(HMDS)₂ | Hydrogenation | Styrenes, α-alkenes | Not Specified | Combined catalyst is highly efficient; KH alone shows poor activity. | [6] |
| BaH/MgO (atomically dispersed) | Deuteration | Toluene | Room Temp. | Deuteration rate is two orders of magnitude higher than bulk BaH₂. | [7] |
| Bulk BaH₂ | Deuteration | Toluene | Room Temp. | Very low activity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are protocols for key experiments cited in this guide.
Ammonia Synthesis with Hydride-Promoted Manganese Nitride
Catalyst Preparation: Manganese nitride (Mn₄N) is prepared by heating manganese powder under a flow of ammonia. The hydride-promoted catalysts (e.g., Mn-BaH₂) are prepared by mechanically mixing the pre-synthesized Mn₄N with the respective alkali or alkaline earth hydride (BaH₂, LiH, or KH) in an inert atmosphere (e.g., in an argon-filled glovebox).
Catalytic Activity Measurement: The ammonia synthesis reaction is carried out in a fixed-bed flow reactor. Typically, 50-100 mg of the catalyst is loaded into the reactor. A syngas mixture of N₂ and H₂ (typically in a 1:3 molar ratio) is introduced into the reactor at a specific flow rate. The reaction is conducted at a pressure of 10 bar and a temperature of 400 °C. The concentration of ammonia in the effluent gas is determined by titration or using an online gas chromatograph. The ammonia synthesis rate is then calculated based on the ammonia concentration and the gas flow rate.[1]
Hydrogenation of Alkenes with a Combined KH/Ca(HMDS)₂ Catalyst
Catalyst System Preparation: The catalytic system is prepared in situ. In a typical experiment, potassium hydride (KH) and calcium bis(trimethylsilyl)amide [Ca(N(SiMe₃)₂)₂] are added to a reaction vessel under an inert atmosphere. The combination of the saline KH with the alkaline-earth metal amide is crucial for catalytic activity, as KH alone is largely ineffective due to its high lattice energy.[6]
Hydrogenation Reaction: The alkene substrate (e.g., styrene) is dissolved in an appropriate anhydrous solvent (e.g., THF) in the reaction vessel containing the catalyst components. The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature, and the progress of the reaction is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the alkene to the corresponding alkane.
Deuteration of Toluene using Atomically Dispersed BaH/MgO
Catalyst Synthesis: The atomically dispersed BaH/MgO catalyst is prepared via a liquid-ammonia impregnation method followed by hydrogenation. Barium metal is dissolved in liquid ammonia to form a solution, to which the magnesium oxide (MgO) support is added. After impregnation, the ammonia is evaporated, and the resulting solid is heated under a flow of hydrogen gas to form the final BaH/MgO catalyst. This method achieves a high dispersion of barium hydride species on the MgO support.[7]
Deuteration Reaction: The deuteration of toluene is carried out in a batch reactor. The BaH/MgO catalyst is placed in the reactor, which is then evacuated and filled with deuterium gas (D₂). Toluene is then introduced into the reactor. The reaction is allowed to proceed at room temperature with stirring. The extent of deuterium incorporation into the toluene molecule is analyzed by ¹H NMR and mass spectrometry.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows.
Caption: Proposed catalytic cycle for ammonia synthesis on a Ni-BaH₂ catalyst.
Caption: Experimental workflow for catalytic hydrogenation of alkenes.
Caption: Simplified mechanism for the deuteration of toluene with BaH/MgO.
Conclusion
The catalytic efficacy of BaH₂, LiH, and KH is highly application-specific. For ammonia synthesis , BaH₂ demonstrates superior performance as a promoter compared to LiH and KH. In hydrogenation reactions , the high lattice energy of bulk hydrides like KH can be a limiting factor, necessitating the use of co-catalysts or specialized forms such as nanoconfined materials to achieve high activity. For isotope exchange reactions , the development of highly dispersed catalysts, such as atomically dispersed BaH₂ on MgO, has been shown to dramatically increase catalytic rates, offering a promising avenue for the synthesis of deuterated compounds under mild conditions.
Researchers should consider these factors when selecting a hydride catalyst. The choice will depend on the target transformation, desired reaction conditions, and the potential for synergistic effects with co-catalysts or supports. The provided data and protocols serve as a valuable resource for making informed decisions in catalyst design and application.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. potassium-hydride-intercalated-graphite-as-an-efficient-heterogeneous-catalyst-for-ammonia-synthesis - Ask this paper | Bohrium [bohrium.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Potassium hydride-intercalated graphite as an efficient heterogeneous catalyst for ammonia synthesis [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Confirmation of Ba-H Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of metal-hydride bond formation is a critical step in various synthetic and catalytic processes. This guide provides a comprehensive comparison of spectroscopic techniques available for the confirmation and characterization of Barium-Hydride (Ba-H) bonds, with a primary focus on barium hydride (BaH₂). Alternative, non-spectroscopic methods are also discussed to provide a holistic overview of the analytical toolkit.
Spectroscopic Techniques for Ba-H Bond Analysis
A variety of spectroscopic methods can be employed to probe the formation and nature of Ba-H bonds. Each technique offers unique insights into the structural, dynamic, and electronic properties of these hydrides. The choice of method often depends on the sample's physical state (gas, solid, or in solution), the required level of detail, and the available instrumentation.
Data Summary: Spectroscopic Signatures of Ba-H Bonds
The following table summarizes the key spectroscopic parameters for the identification of Ba-H bonds using different techniques. It is important to note that while data for solid BaH₂ is available for some techniques, for others, the information is generalized from the broader class of metal hydrides due to the challenges associated with the analysis of barium compounds.
| Spectroscopic Technique | Parameter | Typical Value/Range for Ba-H or Metal Hydrides | Notes |
| Infrared (IR) Spectroscopy | Vibrational Frequency (ν) | 900 - 1400 cm⁻¹ | The Ba-H stretching and bending vibrations appear in this region. The band can be broad and may shift depending on the crystalline phase and presence of defects.[1] |
| Raman Spectroscopy | Raman Shift | Data not readily available for BaH₂ | Symmetric vibrations that are Raman active are expected. However, ionic hydrides like BaH₂ can be weak Raman scatterers.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H Chemical Shift (δ) | 0 to -60 ppm (general for metal hydrides) | The hydride proton is highly shielded, resulting in a characteristic upfield shift.[3] Specific data for Ba-H is scarce due to the quadrupolar nature of barium nuclei, which leads to very broad signals.[4] |
| Neutron Scattering | - Inelastic Neutron Scattering (INS) - Quasielastic Neutron Scattering (QENS) | - Vibrational modes - Diffusion dynamics | Provides detailed information on hydrogen positions, vibrational modes, and diffusion mechanisms within the solid lattice.[5][6] |
| X-ray Absorption Spectroscopy (XAS) | - XANES - EXAFS | - Ba L₃-edge: ~5247 eV - Ba K-edge: ~37441 eV | XANES is sensitive to the oxidation state of barium. EXAFS can provide information on the Ba-H bond distance and coordination number, although it is challenging for light atoms like hydrogen.[6] |
In-Depth Comparison of Spectroscopic Methodologies
Vibrational Spectroscopy: Infrared (IR) and Raman
Principle: Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. The absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) excites molecular vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.[7][8]
Application to Ba-H Bonds:
-
IR Spectroscopy: The Ba-H stretching vibration is IR active and serves as a direct indicator of bond formation. In solid BaH₂, this absorption is typically observed in the 900-1400 cm⁻¹ range.[1] The position and shape of the peak can provide information about the local environment of the hydride.
-
Raman Spectroscopy: While theoretically providing complementary information to IR, obtaining high-quality Raman spectra for ionic hydrides like BaH₂ can be challenging due to their weak scattering cross-sections.[2] However, for other metal hydrides, Raman spectroscopy can be a valuable tool for studying symmetric M-H stretching modes.
Comparison:
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Selection Rule | Change in dipole moment | Change in polarizability |
| Ba-H Signal | Typically a broad absorption between 900-1400 cm⁻¹[1] | Expected but often weak for ionic hydrides |
| Sample Preparation | Can be challenging for air-sensitive solids; often requires mulling with an inert oil or pressing into a pellet in a glovebox. | Relatively straightforward; can often be measured through glass or quartz containers.[9] |
| Interference | Water and CO₂ have strong IR absorptions and must be excluded. | Water is a weak Raman scatterer, making it suitable for aqueous solutions. Glass and quartz also have weak Raman signals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align in specific orientations. The absorption of radiofrequency radiation can induce transitions between these spin states. The precise resonance frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus.[10]
Application to Ba-H Bonds: The most significant indicator of a metal-hydride bond in ¹H NMR is the pronounced upfield chemical shift of the hydride proton, typically appearing between 0 and -60 ppm.[3] This high shielding is a direct consequence of the electron density provided by the metal.
However, obtaining high-resolution NMR spectra for barium hydrides is challenging. Both NMR-active barium isotopes, ¹³⁵Ba and ¹³⁷Ba, are quadrupolar, which leads to very broad signals.[4] Furthermore, solid-state NMR of hydrides can be complicated by factors such as dipolar coupling and chemical shift anisotropy, often requiring specialized techniques like magic-angle spinning (MAS).[11][12]
Neutron Scattering
Principle: Neutron scattering techniques involve directing a beam of neutrons at a sample and detecting the scattered neutrons. Unlike X-rays, which interact with the electron cloud, neutrons interact with the atomic nucleus. This makes neutron scattering particularly sensitive to the positions and motions of light elements like hydrogen.
Application to Ba-H Bonds:
-
Neutron Diffraction: This technique is invaluable for determining the precise location of hydrogen atoms within the crystal lattice of solid hydrides like BaH₂. Deuterated samples (BaD₂) are often used to reduce the incoherent scattering from hydrogen.[6]
-
Inelastic Neutron Scattering (INS): INS probes the vibrational and rotational energy levels of the hydride ions within the lattice, providing a detailed picture of the Ba-H bond dynamics.[5]
-
Quasielastic Neutron Scattering (QENS): QENS is used to study the diffusive motions of hydrogen atoms, providing insights into hydrogen mobility and transport mechanisms in solid hydrides.[5][13]
Advantages:
-
High sensitivity to hydrogen.
-
Provides detailed structural and dynamic information.
Limitations:
-
Requires access to a neutron source (nuclear reactor or spallation source).
-
Larger sample sizes are often needed compared to other techniques.
X-ray Absorption Spectroscopy (XAS)
Principle: XAS measures the absorption of X-rays by a specific element as a function of energy. When the X-ray energy matches the binding energy of a core electron, a sharp increase in absorption, known as an absorption edge, is observed. The fine structure near the edge (XANES) and at higher energies (EXAFS) provides information about the electronic state and local atomic environment of the absorbing atom.[13][14]
Application to Ba-H Bonds:
-
X-ray Absorption Near-Edge Structure (XANES): The position of the barium K-edge or L-edge can indicate the oxidation state of barium, confirming its reduction upon hydride formation.[6][15]
-
Extended X-ray Absorption Fine Structure (EXAFS): In principle, EXAFS can be used to determine the Ba-H bond distance and the number of neighboring hydrogen atoms. However, the weak backscattering of photoelectrons from the light hydrogen atoms makes this analysis challenging.
Alternative (Non-Spectroscopic) Confirmation Method: Temperature Programmed Desorption (TPD)
Principle: TPD is a thermal analysis technique used to study the desorption of species from a surface or the decomposition of a bulk material. The sample is heated at a controlled rate in a vacuum or an inert gas flow, and the desorbed molecules are detected by a mass spectrometer.[7][9]
Application to Ba-H Bond Confirmation: For barium hydride, TPD can be used to confirm the presence of hydride by observing the evolution of hydrogen gas (H₂) upon heating. The temperature at which H₂ desorbs provides information about the thermal stability of the Ba-H bond.[16] The decomposition of BaH₂ to barium metal and hydrogen gas typically occurs at elevated temperatures.[8]
Advantages:
-
Directly confirms the presence of hydrogen that can be released from the material.
-
Provides information on the thermal stability and decomposition kinetics.
Limitations:
-
It is a destructive technique.
-
It does not provide direct structural information about the Ba-H bond itself.
Experimental Protocols
The handling and analysis of barium hydride require stringent air- and moisture-free conditions due to its high reactivity. All sample preparation should be performed in an inert atmosphere, such as in a glovebox.
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation (Solid):
-
Nujol Mull: In a glovebox, grind a small amount of the BaH₂ sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a fine paste.
-
Spread the mull evenly between two KBr or CsI plates.
-
Assemble the plates in a demountable cell.
-
KBr Pellet: Mix a small amount of the BaH₂ sample with dry KBr powder in a glovebox.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder in the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The region of interest for Ba-H vibrations is 900-1400 cm⁻¹.[1]
-
NMR Spectroscopy (Solid-State)
Methodology:
-
Sample Preparation:
-
In a glovebox, pack the finely powdered BaH₂ sample into a solid-state NMR rotor (e.g., zirconia).
-
Securely cap the rotor to ensure it remains sealed from the atmosphere.
-
-
Data Acquisition:
Neutron Scattering
Methodology:
-
Sample Preparation:
-
For neutron diffraction, synthesize deuterated barium hydride (BaD₂) to minimize incoherent scattering from hydrogen. This is typically done by reacting barium metal with deuterium gas at elevated temperature and pressure.[6]
-
For QENS and INS, the protonated BaH₂ is used.[5]
-
Load the sample into a suitable sample container (e.g., vanadium can) inside a glovebox.
-
-
Data Acquisition:
-
Mount the sample container on the appropriate neutron scattering instrument.
-
Collect scattering data as a function of scattering angle and/or energy transfer.
-
Data analysis involves fitting the scattering data to appropriate structural or dynamic models.
-
X-ray Absorption Spectroscopy (XAS)
Methodology:
-
Sample Preparation:
-
In a glovebox, finely grind the BaH₂ sample.
-
For transmission measurements, mix the sample with an X-ray transparent binder (e.g., boron nitride) and press it into a pellet of appropriate thickness.
-
For fluorescence measurements, the powdered sample can be mounted on a sample holder using Kapton tape.
-
The sample must be sealed in an air-tight container with X-ray transparent windows (e.g., Kapton or beryllium).
-
-
Data Acquisition:
-
Mount the sample in the XAS beamline at a synchrotron radiation facility.
-
Tune the monochromator to the desired absorption edge (e.g., Ba L₃- or K-edge).
-
Measure the X-ray absorption coefficient as a function of energy.
-
Temperature Programmed Desorption (TPD)
Methodology:
-
Sample Loading:
-
In a glovebox, load a known amount of the BaH₂ sample into a sample tube (e.g., quartz).
-
Connect the sample tube to the TPD apparatus, ensuring no air exposure.
-
-
Data Acquisition:
-
Evacuate the system to ultra-high vacuum or establish a steady flow of an inert carrier gas.
-
Heat the sample at a linear rate.
-
Monitor the desorbed gases, particularly H₂ (m/z = 2), using a mass spectrometer as a function of temperature.
-
Visualizations
References
- 1. EXAFS as a tool for bond-length determination in the environment of heavy atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. escholarship.org [escholarship.org]
- 6. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 7. RamanBasics [sas.upenn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. static.horiba.com [static.horiba.com]
- 12. eubopen.org [eubopen.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. elixirpublishers.com [elixirpublishers.com]
A Tale of Two Catalysts: Nanostructured Barium Hydride Outshines its Bulk Counterpart in Catalytic Efficiency
For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalysts is perpetual. In the realm of hydride-based catalysis, barium hydride (BaH₂) has emerged as a promising contender. This guide provides a detailed comparison of the catalytic efficiency between conventional bulk BaH₂ and its nanostructured counterpart, atomically dispersed BaH₂ on a magnesium oxide (MgO) support. The evidence presented unequivocally demonstrates the superior performance of the nanostructured catalyst, offering a compelling case for its adoption in relevant applications.
A groundbreaking study directly comparing the two forms of BaH₂ in a hydrogen isotope exchange (HIE) reaction—a critical process for synthesizing deuterated compounds used as internal standards in mass spectrometry and for enhancing the metabolic stability of pharmaceuticals—reveals a dramatic difference in performance. The nanostructured BaH₂ catalyst exhibited a deuteration rate at the benzylic site of toluene that was two orders of magnitude higher than that of bulk BaH₂.[1] This substantial increase in catalytic activity underscores the profound impact of nanostructuring on the material's properties.
The enhanced efficiency of the nanostructured catalyst can be attributed to its high dispersion of active sites and the increased surface-area-to-volume ratio inherent to nanomaterials.[1] By dispersing barium hydride at an atomic level on a high-surface-area MgO support, the accessibility of the catalytic sites to the reactants is significantly improved, leading to a more rapid reaction rate.
Quantitative Comparison of Catalytic Performance
The following table summarizes the key performance metrics of bulk BaH₂ versus nanostructured BaH₂/MgO in the context of H₂-D₂ isotopic exchange and the deuteration of toluene.
| Catalyst | Reaction | Key Performance Metric | Result |
| Bulk BaH₂ | H₂-D₂ Isotopic Exchange | HD Formation | Minimal HD formation observed at 25°C. |
| Nanostructured BaH₂/MgO | H₂-D₂ Isotopic Exchange | HD Formation | Immediate and sharp increase in HD formation upon introduction of D₂ at 25°C.[1] |
| Bulk BaH₂ | Toluene Deuteration | Average Deuteration Rate (benzylic C-H) | Significantly lower compared to the nanostructured catalyst. |
| Nanostructured BaH₂/MgO | Toluene Deuteration | Average Deuteration Rate (benzylic C-H) | Two orders of magnitude higher than bulk BaH₂.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the catalytic reactions are crucial for the replication and validation of these findings.
Synthesis of Bulk BaH₂ Catalyst
Bulk barium hydride was synthesized through the direct hydrogenation of metallic barium.[1]
-
Preparation: Metallic barium is placed in a suitable reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to 20 bar at room temperature.
-
Reaction: The reaction is allowed to proceed for 48 hours at room temperature.
-
Heat Treatment: Following the initial reaction, the material is heated to 400°C for 5 hours under a hydrogen atmosphere to ensure complete conversion to BaH₂.
Synthesis of Nanostructured BaH₂/MgO Catalyst
The atomically dispersed BaH₂/MgO catalyst (20 wt% Ba loading) was prepared via a liquid-ammonia impregnation method followed by hydrogenation.[1]
-
Support Preparation: High-surface-area MgO is prepared by calcining magnesium oxalate in an argon flow at 550°C for 5 hours.[1]
-
Impregnation: In an argon-filled glovebox, metallic Ba (30 mg) and the prepared MgO (120 mg) are loaded into a stainless-steel reactor. The reactor is cooled in a liquid nitrogen bath, and ammonia (NH₃) is introduced and liquefied. The mixture is shaken for 5 hours, forming Ba(NH₂)₂/MgO.[1]
-
Hydrogenation: After removing excess ammonia, the resulting Ba(NH₂)₂/MgO powder is placed in a fixed-bed reactor inside the glovebox. The material is then hydrogenated in a flow of H₂ (30 mL min⁻¹) at 10 bar and 300°C for 8 hours to yield the final BaH/MgO catalyst.[1]
Hydrogen Isotope Exchange (HIE) Reaction
The catalytic deuteration of toluene was performed to compare the efficiency of the two catalysts.
-
Reactor Setup: The HIE reactions were conducted in a flow reactor.
-
Reaction Conditions: A solution of toluene (0.2 M in cyclohexane) is introduced into the reactor containing the catalyst. The reactor is then pressurized with deuterium gas (D₂) to 6 bar.[1]
-
Analysis: The reaction products are analyzed to determine the rate of deuterium incorporation at the benzylic position of toluene.
Visualizing the Catalytic Pathways
To better understand the mechanisms at play, the following diagrams illustrate the proposed catalytic cycles.
Caption: Experimental workflow for the synthesis and catalytic testing of bulk and nanostructured BaH₂.
Caption: Proposed catalytic cycles for HIE on nanostructured vs. bulk BaH₂.
While the direct comparative data is for HIE, it is worth noting that BaH₂ is also an effective catalyst in other transformations, such as ammonia synthesis. In this context, it operates through a chemical looping mechanism where the BaH₂ is transformed into barium imide (BaNH) upon reaction with nitrogen, which is then hydrogenated to release ammonia and regenerate the hydride.
Caption: Chemical looping cycle for BaH₂-catalyzed ammonia synthesis.
References
Validating Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with BaH₂ and Alternatives
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating reaction mechanisms. The strategic replacement of hydrogen with deuterium provides a powerful method to track reaction pathways and understand kinetic isotope effects. This guide offers an objective comparison of barium hydride (BaH₂) with other common deuterating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
This document provides a comprehensive overview of isotopic labeling studies, with a focus on the use of barium hydride (BaH₂) and its comparison with alternative deuterating agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Deuterating Agents
The choice of a deuterating agent is critical and depends on factors such as the substrate, desired deuterium incorporation, functional group tolerance, and reaction conditions. Below is a summary of the performance of BaH₂ and its alternatives in the deuteration of toluene, a common model substrate.
| Deuterating Agent/System | Substrate | Temp. (°C) | Time (h) | % D Incorporation (at benzylic C-H) | Reference |
| Bulk BaH₂ | Toluene | 120 | 6 | Not specified, but significantly lower than BaH/MgO | [1][2] |
| BaH/MgO (atomically dispersed) | Toluene | 25 | 1 | 97% | [1][2] |
| NaBD₄/AcOD, Pd/C | Methyl 4-methoxycinnamate (alkene reduction) | rt | 24 (total) | >95% (at α,β-positions) | [3][4][5] |
| D₂O, Fe-P pair-site catalyst | p-Anisidine (arene) | 120 | 12 | High (exact % not specified for this substrate) | [6] |
| D₂O, Pt/C | Toluene | 150 | 4 | ~40-50% | [7] |
Note: Direct comparison is challenging due to variations in reaction conditions and substrates in published studies. The data presented here is for illustrative purposes.
In-depth Analysis of Deuterating Agents
Barium Hydride (BaH₂)
Barium hydride, particularly when atomically dispersed on a support like magnesium oxide (BaH/MgO), has emerged as a highly effective catalyst for hydrogen isotope exchange (HIE).[1][2]
Advantages:
-
High Efficiency: Atomically dispersed BaH/MgO shows significantly higher activity than bulk BaH₂, achieving high deuterium incorporation under mild conditions (room temperature).[1][2]
-
High Regioselectivity: In the deuteration of toluene, BaH/MgO exhibits excellent selectivity for the benzylic C-H bonds over the aromatic C-H bonds.[1]
-
Mild Reaction Conditions: The use of BaH/MgO allows for deuteration at room temperature, which is advantageous for sensitive substrates.[1]
Limitations:
-
Limited Substrate Scope Data: While effective for alkylarenes, comprehensive data on its functional group tolerance is not yet widely available.
-
Commercial Availability: Atomically dispersed BaH/MgO is a specialized catalyst and may not be as readily available as common deuterating agents.
Reaction Mechanism: The proposed mechanism for deuteration using BaH/MgO involves the activation of D₂ by the surface barium hydride species, followed by a nucleophilic aromatic substitution-like pathway.
Sodium Borodeuteride (NaBD₄)
Sodium borodeuteride is a widely used and commercially available deuterating agent, often employed in combination with a catalyst for the reduction of unsaturated functional groups.
Advantages:
-
Commercial Availability and Cost-Effectiveness: NaBD₄ is readily available from various chemical suppliers at a relatively lower cost compared to other specialized reagents.[8][9]
-
Ease of Handling: It is a solid reagent that is generally easier and safer to handle than pyrophoric reagents like LiAlD₄ or high-pressure D₂ gas.[10][11][12]
-
Good Functional Group Tolerance: NaBD₄ is a milder reducing agent than LiAlD₄ and shows better tolerance for functional groups like esters and amides.
Limitations:
-
Lower Reactivity: It is less reactive than LiAlD₄ and may require harsher conditions or catalytic activation for the deuteration of less reactive functional groups.
-
Side Reactions: In some cases, incomplete deuteration or H/D scrambling can occur, especially if protic solvents are used.
Reaction Mechanism: In the presence of an acid and a palladium catalyst, NaBD₄ can generate D₂ in situ, which then participates in the catalytic deuteration of substrates like alkenes.
Lithium Aluminum Deuteride (LiAlD₄)
Lithium aluminum deuteride is a powerful reducing agent used for the deuteration of a wide range of functional groups.
Advantages:
-
High Reactivity: LiAlD₄ can reduce even less reactive functional groups like carboxylic acids and amides.[13]
-
Versatility: It is applicable to a broad range of substrates.
Limitations:
-
High Reactivity and Poor Selectivity: Its high reactivity can lead to a lack of selectivity and the reduction of multiple functional groups within the same molecule.[13]
-
Safety Concerns: LiAlD₄ is pyrophoric and reacts violently with water, requiring strict anhydrous conditions and careful handling.
-
Cost: It is generally more expensive than NaBD₄.
Reaction Mechanism: LiAlD₄ acts as a source of deuteride ions (D⁻), which directly attack electrophilic centers in the substrate.
Deuterium Oxide (D₂O) with Heterogeneous Catalysts
Deuterium oxide is an inexpensive and readily available source of deuterium. In combination with various transition metal catalysts, it can be used for H/D exchange reactions.
Advantages:
-
Low Cost and Availability: D₂O is the most economical source of deuterium.[14]
-
Safety: It is non-toxic and easy to handle.
-
Versatility of Catalysts: A wide range of heterogeneous catalysts (e.g., Pt, Pd, Ru, Fe-based) can be used, allowing for optimization for specific substrates.[6][7][15][16]
Limitations:
-
Harsh Conditions: Often requires elevated temperatures and pressures to achieve high deuterium incorporation.[6][7]
-
Catalyst Cost and Availability: While D₂O is cheap, the transition metal catalysts can be expensive.
-
Potential for H/D Scrambling: Lack of regioselectivity can be an issue with some catalytic systems.
Experimental Protocols
General Protocol for Deuteration of Toluene with BaH/MgO
This protocol is adapted from the supplementary information of a published study.[1]
-
Catalyst Preparation: Atomically dispersed BaH/MgO is prepared via impregnation of MgO with a barium salt solution, followed by calcination and subsequent hydrogenation.
-
Reaction Setup: In a glovebox, a pressure-resistant glass vial is charged with the BaH/MgO catalyst (1 mol% BaH relative to toluene) and a magnetic stir bar.
-
Addition of Reagents: A solution of toluene (0.2 M in cyclohexane) is added to the vial.
-
Reaction Conditions: The vial is sealed and taken out of the glovebox. It is then connected to a D₂ gas line and pressurized to 6 bar. The reaction mixture is stirred at 25 °C for 1 hour.
-
Workup and Analysis: After the reaction, the vial is depressurized, and the solid catalyst is removed by centrifugation or filtration. The resulting solution is analyzed by ¹H NMR and mass spectrometry to determine the percentage of deuterium incorporation.
General Protocol for Reductive Deuteration of an Activated Alkene with NaBD₄/AcOD, Pd/C
This protocol is based on a published procedure.[3][4][5]
-
Reaction Setup: To a solution of the activated alkene (e.g., methyl cinnamate, 1 equivalent) in an inert solvent (e.g., benzene or toluene) in a round-bottom flask is added 10 wt% Pd/C.
-
Addition of Reagents: Sodium borodeuteride (NaBD₄, ~1.5-2 equivalents) is added, followed by the slow addition of deuterated acetic acid (AcOD, ~1.5-2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC. For enhanced reactivity, a small amount of D₂O can be added.
-
Workup and Analysis: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography. The purified product is analyzed by ¹H NMR and mass spectrometry to confirm deuterium incorporation.
Conclusion
The selection of a deuterating agent for isotopic labeling studies is a critical decision that impacts the efficiency, selectivity, and practicality of the experiment. While traditional reagents like NaBD₄ and LiAlD₄ remain valuable tools, emerging catalysts such as atomically dispersed BaH/MgO offer significant advantages in terms of mild reaction conditions and high selectivity for specific applications. For large-scale deuteration, catalytic systems utilizing D₂O as the deuterium source present a cost-effective and scalable option, although they may require more rigorous optimization of reaction conditions. By carefully considering the factors outlined in this guide, researchers can choose the most suitable method to successfully validate reaction mechanisms and advance their scientific discoveries.
References
- 1. Fabrication of atomically dispersed barium hydride catalysts for the synthesis of deuterated alkylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Deuteration of Alkenes with NaBD4/AcOD in Pre-Sence of Pd on Carbon [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Scalable and selective deuteration of (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of Ammonia Synthesis: A Comparative Guide to the BaH2-Ni Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic performance of the Barium Hydride-Nickel (BaH2-Ni) catalyst for ammonia synthesis. Its performance is benchmarked against conventional and alternative catalytic systems, supported by experimental data. This document outlines the experimental protocols for kinetic analysis and visualizes key processes to facilitate a deeper understanding of the underlying catalytic mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of catalyst performance. Below are generalized protocols for catalyst preparation and kinetic analysis for ammonia synthesis, based on common practices in the field.
Catalyst Preparation: BaH2-Ni
The BaH2-Ni catalyst is typically prepared through a ball-milling process to ensure intimate contact between the nickel and barium hydride components, which is crucial for the synergistic effect.
-
Materials: Nickel (Ni) powder, Barium Hydride (BaH2) powder.
-
Procedure:
-
The desired molar ratios of Ni and BaH2 powders are weighed and placed into a stainless steel ball-milling vial under an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
The mixture is ball-milled for a specified duration (e.g., 1-4 hours) at a set rotation speed. This process enhances the catalyst's reactivity by reducing the particle size of BaH2 and increasing defect density[1].
-
The resulting powder is handled and stored under an inert atmosphere until use.
-
Catalyst Preparation: Alternative Catalysts (General)
-
Iron-Based Catalysts (e.g., Fe-K2O-Al2O3): The traditional Haber-Bosch catalyst is a fused iron catalyst promoted with oxides like K2O and Al2O3[2][3]. Preparation involves melting magnetite (Fe3O4) with the promoters, followed by cooling, crushing, and sieving to the desired particle size.
-
Ruthenium-Based Catalysts (e.g., Cs-Ru/MgO): These are typically prepared by impregnation. A support material like magnesium oxide (MgO) is impregnated with a solution of a ruthenium precursor (e.g., RuCl3) and a promoter precursor (e.g., CsNO3). The solvent is then evaporated, and the catalyst is dried and calcined.
Kinetic Analysis: Experimental Workflow
Kinetic studies are generally performed in a fixed-bed flow reactor system under controlled temperature and pressure.
-
Reactor Setup: A stainless steel tube serves as the fixed-bed reactor, housed within a tube furnace for temperature control. Mass flow controllers are used to precisely regulate the flow of reactant gases (N2 and H2). A back-pressure regulator maintains the desired reaction pressure.
-
Catalyst Activation (Pre-treatment):
-
Fe-based: Reduced in a flow of H2 at elevated temperatures (e.g., 425°C) and pressures (e.g., 80 bar) for an extended period (e.g., 12 hours) to form the active metallic iron phase[4].
-
Ru-based: Reduced in a H2/N2 mixture at high temperatures (e.g., 500°C) to ensure the ruthenium is in its active metallic state[4].
-
BaH2-Ni: Typically used directly after preparation, as the hydride is a key component of the active phase.
-
-
Ammonia Synthesis Reaction:
-
The catalyst is loaded into the reactor under an inert atmosphere.
-
The system is purged with an inert gas (e.g., Ar).
-
The catalyst is heated to the desired reaction temperature under a flow of the reactant gas mixture (typically a 3:1 or 1:1 ratio of H2:N2).
-
The reaction is allowed to reach a steady state, which is confirmed by stable product concentration over time[4].
-
-
Product Analysis: The concentration of ammonia in the effluent gas stream is measured using techniques such as online Fourier-Transform Infrared (FTIR) spectroscopy or gas chromatography[4].
-
Data Acquisition: Key parameters including reaction temperature, pressure, gas flow rates, and ammonia concentration are recorded to calculate the ammonia synthesis rate and apparent activation energy.
Performance Comparison: BaH2-Ni vs. Alternative Catalysts
The BaH2-Ni system demonstrates remarkable activity for ammonia synthesis, particularly at lower temperatures, challenging the performance of traditional catalysts. The synergy between Ni and BaH2 drastically lowers the activation energy compared to nickel alone[5][6].
| Catalyst System | Typical Operating Conditions | Apparent Activation Energy (Ea) | Ammonia Synthesis Rate | Key Characteristics & Notes |
| BaH2-Ni | 250-400°C, 1-10 bar | 87 kJ/mol [5][6] | Comparable to Cs-Ru/MgO below 300°C[5][6]. Up to ~20,000 µmol g⁻¹ h⁻¹ reported with CNT/Co addition[6]. | Operates via a synergistic mechanism involving hydride intermediates or a chemical looping process[5][7]. Shows high activity at milder conditions than Haber-Bosch catalysts. |
| Ni (unsupported) | > 400°C | 150 kJ/mol[5][6] | Low activity | The addition of BaH2 dramatically enhances the catalytic activity of Ni[5][6]. |
| Fe-based (Haber-Bosch) | 400-500°C, 100-200 atm[8][9] | ~100-120 kJ/mol | Industrial benchmark. Rates are highly dependent on conditions. | Relies on a dissociative mechanism. Requires harsh conditions due to the high energy barrier for N≡N bond cleavage[3]. |
| Ru-based (e.g., Cs-Ru/MgO) | 350-450°C, 10-80 bar[10] | ~60-90 kJ/mol | Generally higher activity than Fe-based catalysts at lower temperatures and pressures. | Highly active but can be more expensive than iron. Susceptible to hydrogen poisoning. |
| Co3Mo3N | ~400°C, 1-10 bar | Varies; desorption of NH3 can be rate-limiting[8]. | Active catalyst, especially when promoted with Cs[8]. | Can operate via an associative mechanism, offering an alternative pathway to N2 activation[8]. |
Catalytic Mechanisms and Pathways
The mechanism by which a catalyst facilitates ammonia synthesis is fundamental to its performance. The BaH2-Ni system appears to operate differently from the traditional dissociative pathway of iron-based catalysts.
BaH2-Ni: Synergistic and Chemical Looping Pathways
The BaH2-Ni catalyst is believed to promote ammonia synthesis through a mechanism where both components play an active role. One proposed pathway involves a strong synergistic effect where BaH2 facilitates the activation of N2 on the Ni surface[5][6]. An intermediate [N-H] species is generated, which is then hydrogenated to form ammonia, regenerating the hydride[5][6].
Alternatively, under a chemical looping process, the reaction is separated into two steps:
-
Nitridation: BaH2 reacts with N2, facilitated by Ni, to form barium imide (BaNH)[1][7].
-
Hydrogenation: The BaNH is then hydrogenated to produce NH3 and regenerate BaH2[1][7].
This looping process avoids the direct, high-energy dissociation of N2 on a metal surface and can proceed at much lower temperatures[1].
Conventional Catalysts: The Dissociative Mechanism
On traditional iron and ruthenium catalysts, ammonia synthesis is generally accepted to proceed via a dissociative mechanism (the Haber-Bosch process). The rate-determining step is typically the cleavage of the strong N≡N triple bond on the catalyst surface[11]. Subsequent stepwise hydrogenation of the adsorbed atomic nitrogen leads to the formation of NH, NH2, and finally NH3, which then desorbs from the surface[8].
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparative analysis of the mechanisms of ammonia synthesis on various catalysts using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Reaction kinetics for ammonia synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Barium Hydride (BaH2): A Step-by-Step Guide
The proper disposal of barium hydride (BaH₂) is critical for ensuring laboratory safety and environmental compliance. Barium hydride is a white to gray, crystalline solid that is highly reactive, particularly with water and moisture, with which it reacts to produce flammable hydrogen gas and barium hydroxide.[1][2][3][4] Due to its hazardous nature, specific procedures must be followed for its handling and disposal.
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of barium hydride, designed for researchers and laboratory professionals. Adherence to institutional safety protocols and all local, state, and federal regulations is mandatory.[5]
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle barium hydride in a controlled environment.
-
Work Area: All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.[6][7]
-
Inert Atmosphere: When possible, handle barium hydride under an inert atmosphere, such as argon, to prevent reaction with air and moisture.[4]
-
Personal Protective Equipment (PPE): A full complement of PPE is required. This includes:
-
Ignition Sources: Eliminate all potential ignition sources from the work area. Use non-sparking tools and take precautions against electrostatic discharge.[6]
Step-by-Step Disposal Protocol
The primary strategy for disposing of BaH₂ is to convert it into a more stable, less reactive compound through a controlled quenching process, followed by precipitation into an insoluble salt.
Step 1: Initial Suspension in an Anhydrous Solvent
-
In a chemical fume hood, place the reaction flask in an ice bath to manage heat generation during the reaction.
-
Select an appropriate anhydrous (dry) solvent that does not react with hydrides, such as Toluene or Heptane.
-
Carefully and slowly add the BaH₂ powder to the anhydrous solvent with gentle stirring to create a suspension. Do not add solvent to the hydride.
Step 2: Controlled Quenching (Deactivation)
This is the most critical step and must be performed with extreme caution, as the reaction generates flammable hydrogen gas.
-
While vigorously stirring the BaH₂ suspension, slowly add a quenching agent dropwise. A common and effective quenching agent is isopropanol .
-
The reaction is: BaH₂ + 2 (CH₃)₂CHOH → Ba(OCH(CH₃)₂)₂ + 2 H₂ (gas)
-
Maintain a slow addition rate to control the rate of hydrogen evolution and prevent excessive foaming. The ice bath will help manage the exothermic reaction.
-
Continue adding isopropanol until the evolution of hydrogen gas ceases.
Step 3: Hydrolysis to Barium Hydroxide
Once the hydride has been fully quenched, the resulting barium isopropoxide can be safely hydrolyzed.
-
Very slowly and carefully, add water dropwise to the reaction mixture. This will convert the barium isopropoxide to barium hydroxide.
-
The reaction is: Ba(OCH(CH₃)₂)₂ + 2 H₂O → Ba(OH)₂ + 2 (CH₃)₂CHOH
-
The resulting solution will contain barium hydroxide, isopropanol, and the initial solvent.
Step 4: Precipitation as Barium Sulfate
Barium hydroxide is soluble in water. To render it non-hazardous, it should be converted to the highly insoluble and stable barium sulfate.[8]
-
Add an excess of a 10% aqueous solution of sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the barium hydroxide solution.
-
A white precipitate of barium sulfate (BaSO₄) will form immediately.
-
The reaction is: Ba(OH)₂ + Na₂SO₄ → BaSO₄ (solid precipitate) + 2 NaOH
-
Allow the mixture to stir for at least one hour to ensure complete precipitation.
Step 5: Final Waste Segregation and Disposal
-
Solid Waste: Collect the barium sulfate precipitate by vacuum filtration. Wash the solid with water. The resulting barium sulfate is generally considered non-hazardous and can be disposed of in a sanitary landfill, but you must confirm this with your institution's waste management and local regulations.[5][9]
-
Liquid Waste (Filtrate): The remaining liquid filtrate will contain the solvent, isopropanol, and sodium hydroxide. It may also contain trace amounts of soluble barium. The waste must be tested to ensure it meets regulatory limits for disposal. According to the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if the Toxicity Characteristic Leaching Procedure (TCLP) shows a barium concentration of 100.0 mg/L or higher.[10] Dispose of this liquid waste through your institution's hazardous waste program.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal of barium compounds.
| Parameter | Value | Regulation/Source |
| RCRA Hazardous Waste Limit (Barium) | 100.0 mg/L | EPA (D005)[10] |
| Barium Hydride Molar Mass | 139.34 g/mol | [3] |
| Barium Hydride Density | 4.16 g/cm³ | [2][11] |
| Melting Point | 675 °C (decomposes) | [2][11] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the barium hydride disposal procedure.
Caption: Workflow for the safe quenching and disposal of Barium Hydride.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Barium hydride - Wikipedia [en.wikipedia.org]
- 3. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 4. Barium - ESPI Metals [espimetals.com]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. cpc-us.com [cpc-us.com]
- 9. 1sthcc.com [1sthcc.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Barium hydride (BaH2) | 13477-09-3 | Benchchem [benchchem.com]
Personal protective equipment for handling Barium hydride (BaH2)
Essential Safety and Handling Guide for Barium Hydride (BaH₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Barium Hydride (BaH₂). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Barium Hydride is a highly reactive inorganic compound that presents significant hazards. It is harmful if swallowed or inhaled and reacts violently with water to produce flammable hydrogen gas, which can spontaneously ignite.[1][2][3] It may also form explosive mixtures with oxidizing agents.[4][5] Safe handling requires stringent adherence to established protocols and the use of appropriate personal protective equipment.
Hazard Summary
| Hazard Statement | GHS Classification |
| In contact with water releases flammable gases which may ignite spontaneously | Substances and mixtures which, in contact with water, emit flammable gases, Category 2 |
| Harmful if swallowed | Acute toxicity, oral, Category 4 |
| Harmful if inhaled | Acute toxicity, inhalation, Category 4 |
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling Barium Hydride. All equipment must be inspected prior to use.[6]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields and a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[6][7] |
| Skin | Fire/flame resistant and impervious clothing; Chemical resistant gloves | Clothing should cover the entire body. Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6] Nitrile rubber gloves are a suitable option.[8] |
| Respiratory | Full-face respirator with an appropriate particulate filter | Required if exposure limits are exceeded or if dust is generated.[6][7] A NIOSH/MSHA approved respirator is recommended.[9] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Brush off any loose particles and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6][8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Preparation :
-
Handling :
-
Storage :
Spill Management
-
Small Spills :
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, sweep up the spilled material using non-sparking tools.
-
Collect the material in a suitable, dry, and closed container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills :
-
Evacuate the area and prevent entry.
-
If it is safe to do so, stop the leak.
-
Contain the spill to prevent it from entering drains or waterways.[6]
-
Follow the cleanup procedure for small spills.
-
It may be necessary to wet down the material with a large amount of water from a safe distance to control dust, but be aware that this will produce flammable hydrogen gas.[1]
-
Disposal Plan
Barium Hydride and its containers must be treated as hazardous waste.
-
Waste Collection :
-
Collect waste Barium Hydride in a suitable, closed, and properly labeled container.[6]
-
-
Disposal Method :
-
Contaminated Packaging :
Caption: Workflow for the safe handling and disposal of Barium Hydride.
References
- 1. materion.com [materion.com]
- 2. Page loading... [guidechem.com]
- 3. Barium hydride (BaH2) | BaH2 | CID 83513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Barium hydride - Wikipedia [en.wikipedia.org]
- 5. Buy Barium hydride (BaH2) (EVT-294712) | 13477-09-3 [evitachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. Barium - ESPI Metals [espimetals.com]
- 10. basstechintl.com [basstechintl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
